Umifenovir hydrochloride monohydrate
説明
Structure
3D Structure of Parent
特性
CAS番号 |
131707-23-8 |
|---|---|
分子式 |
C22H28BrClN2O4S |
分子量 |
531.9 g/mol |
IUPAC名 |
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate;hydrate;hydrochloride |
InChI |
InChI=1S/C22H25BrN2O3S.ClH.H2O/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3;;/h6-11,26H,5,12-13H2,1-4H3;1H;1H2 |
InChIキー |
PLWQHPWNKPKQJT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3.O.Cl |
ピクトグラム |
Irritant |
純度 |
99% |
溶解性 |
Soluble in DMSO, not in water |
同義語 |
Arbidol Hydrochloride; 131707-23-8; Arbidol HCl; Umifenovir hydrochloride; Arbidol (hydrochloride); Umifenovir HCl |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Broad-Spectrum Antiviral Activity of Umifenovir Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the broad-spectrum antiviral activity of Umifenovir hydrochloride monohydrate against a range of RNA viruses. It covers the compound's physicochemical properties, mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Physicochemical Properties
This compound, also known as Arbidol, is an indole-derivative molecule.[1][2] Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate;hydrate;hydrochloride[3][4] |
| Molecular Formula | C22H28BrClN2O4S[3][4] |
| Molecular Weight | 531.9 g/mol [3] |
| CAS Number | 868364-57-2 (HCl hydrate)[3][4] |
| Synonyms | Arbidol hydrochloride monohydrate[3][4] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[5][6] Sparingly soluble in aqueous buffers.[5] |
Mechanism of Action
Umifenovir exhibits a multi-faceted mechanism of action, primarily acting as a viral entry inhibitor.[7] It is considered to have both direct-acting antiviral and host-targeting properties.[8][9]
2.1. Inhibition of Viral Fusion:
The predominant mode of action for Umifenovir is the inhibition of membrane fusion between the viral envelope and the host cell membrane.[10][11] It can intercalate into membrane lipids, preventing the fusion process at both the plasma membrane and the endosomal membrane.[10][11]
For influenza virus, Umifenovir interacts with the hemagglutinin (HA) protein, stabilizing it and preventing the low pH-induced conformational change necessary for fusion.[10][12] A similar mechanism is proposed for its activity against SARS-CoV-2, where it may interact with the spike protein.[13]
2.2. Immunomodulatory Effects:
Umifenovir also demonstrates immunomodulatory properties by inducing the production of interferon and activating macrophages.[11][14] This stimulation of the host's immune response contributes to its broad-spectrum antiviral activity.[14] In the context of Coxsackievirus B4 infection, Umifenovir has been shown to epigenetically target the IL-10 pathway.[9]
Signaling Pathway for Umifenovir's Antiviral Action
Caption: Mechanism of Action of Umifenovir.
Broad-Spectrum Antiviral Activity
Umifenovir has demonstrated efficacy against a wide array of RNA viruses in vitro.[1][8][15] The following tables summarize its activity against various enveloped RNA viruses.
Table 1: In Vitro Antiviral Activity of Umifenovir against Coronaviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| HCoV-229E | Vero E6 | 10.0 ± 0.5 | >100 | >10 | [1] |
| HCoV-OC43 | Vero E6 | 9.0 ± 0.4 | >100 | >10.8 | [1] |
| SARS-CoV | Vero E6 | - | - | - | [1] |
| SARS-CoV-2 | Vero E6 | 15.37 ± 3.6 to 28.0 ± 1.0 | >100 | >3.6-6.5 | [1][16] |
| SARS-CoV-2 | - | 3.537 (IC50) | - | - | [6][17] |
Table 2: In Vitro Antiviral Activity of Umifenovir against Flaviviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Zika Virus | Vero | 10.57 ± 0.74 | 89.72 ± 0.19 | 8.49 | [11] |
| West Nile Virus (Eg101) | Vero | 18.78 ± 0.21 | 89.72 ± 0.19 | 4.78 | [11] |
| West Nile Virus (13-104) | Vero | 19.16 ± 0.29 | 89.72 ± 0.19 | 4.68 | [11] |
| Tick-Borne Encephalitis Virus | Vero | 15.23 ± 0.55 | 89.72 ± 0.19 | 5.89 | [11] |
Table 3: In Vitro Antiviral Activity of Umifenovir against Other RNA Viruses
| Virus | Virus Family | Cell Line | EC50/IC50 (µg/mL) | Reference |
| Influenza A & B | - | - | 3 to 9 | [15] |
| H5N1 Influenza | Orthomyxoviridae | - | 30 (IC50) | [17] |
| Hepatitis C Virus (pseudoparticles) | Flaviviridae | Huh7 | 6 (IC50) | [17] |
| Chikungunya Virus | Togaviridae | Vero | < 10 | [15] |
| Crimean-Congo Hemorrhagic Fever Virus | Nairoviridae | - | 2.8 | [15] |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the antiviral activity of Umifenovir.
4.1. Cell Viability (Cytotoxicity) Assay - MTT Assay
This assay determines the concentration of the drug that is toxic to the host cells.
-
Materials: 96-well plates, cell culture medium, Umifenovir stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of Umifenovir in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of Umifenovir. Include a "cell control" with no drug.
-
Incubate the plate for a period that mimics the duration of the antiviral assay (e.g., 72 hours).[16]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of Umifenovir that reduces cell viability by 50%.
-
4.2. Antiviral Activity Assay - Plaque Reduction Assay
This assay quantifies the inhibition of viral replication by measuring the reduction in the formation of viral plaques.
-
Materials: Confluent cell monolayers in 6- or 12-well plates, virus stock, Umifenovir dilutions, overlay medium (e.g., containing agarose (B213101) or methylcellulose), crystal violet staining solution.
-
Procedure:
-
Pre-treat confluent cell monolayers with different concentrations of Umifenovir for a specified time (e.g., 2 hours).[1]
-
Infect the cells with a known amount of virus (multiplicity of infection - MOI).
-
After a viral adsorption period, remove the inoculum and wash the cells.
-
Add an overlay medium containing the respective concentrations of Umifenovir. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubate the plates for several days until plaques are visible.
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well.
-
The 50% effective concentration (EC50) is the concentration of Umifenovir that reduces the number of plaques by 50% compared to the virus control.
-
Experimental Workflow for Antiviral Evaluation
Caption: Workflow for evaluating Umifenovir.
4.3. Quantitative Reverse Transcription PCR (qRT-PCR)
This method is used to quantify the amount of viral RNA in a sample, providing a measure of viral load.
-
Materials: RNA extraction kit, reverse transcriptase, DNA polymerase, primers and probe specific to the target viral RNA, real-time PCR instrument.
-
Procedure:
-
Collect samples (e.g., cell culture supernatant, patient respiratory swabs).
-
Extract total RNA from the samples.
-
Perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).
-
Set up the real-time PCR reaction with the cDNA, specific primers, a fluorescent probe, and DNA polymerase.
-
Run the reaction in a real-time PCR instrument. The instrument measures the fluorescence at each cycle, which is proportional to the amount of amplified DNA.
-
Quantify the viral RNA levels by comparing the amplification cycle threshold (Ct) values to a standard curve.
-
Conclusion
This compound is a broad-spectrum antiviral agent with a primary mechanism of action involving the inhibition of viral entry and fusion.[10][11] It also exhibits immunomodulatory effects that contribute to its antiviral activity.[11][14] In vitro studies have demonstrated its efficacy against a wide range of clinically relevant RNA viruses.[1][8][15] While some clinical trials have shown mixed results, particularly for COVID-19, its established safety profile and broad-spectrum activity make it a valuable compound for further research and potential therapeutic development, especially in the context of emerging viral diseases.[2][14][18]
References
- 1. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of umifenovir for coronavirus disease 2019 (COVID‐19): A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C22H28BrClN2O4S | CID 131410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Umifenovir (hydrochloride) | CAS 131707-23-8 | Cayman Chemical | Biomol.com [biomol.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Umifenovir Epigenetically Targets the IL-10 Pathway in Therapy against Coxsackievirus B4 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. europeanreview.org [europeanreview.org]
- 14. uspharmacist.com [uspharmacist.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. caymanchem.com [caymanchem.com]
- 18. Clinical Evaluation of Umifenovir as a Potential Antiviral Therapy for COVID-19: A Multi-center, Randomized, Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Umifenovir Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umifenovir, known commercially as Arbidol, is a broad-spectrum antiviral agent utilized in the prophylaxis and treatment of influenza and other respiratory viral infections.[1] Its mechanism of action primarily involves the inhibition of virus-mediated membrane fusion, a critical step in viral entry into host cells.[1] This technical guide provides a comprehensive overview of the prevalent chemical synthesis routes and purification methodologies for obtaining Umifenovir hydrochloride monohydrate. Detailed experimental protocols, quantitative data on reaction yields, and visual representations of synthetic pathways, purification workflows, and the mechanism of action are presented to serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.
Chemical Synthesis of Umifenovir Hydrochloride
The synthesis of Umifenovir is a multi-step process that typically commences with the construction of the core indole (B1671886) structure, followed by a series of functional group modifications. The most widely employed and documented approach is centered around the Nenitzescu indole synthesis.[1]
Overview of the Primary Synthetic Pathway
The most common synthetic route starts from p-benzoquinone and ethyl 3-aminocrotonate. This pathway involves several key stages:
-
Nenitzescu Indole Synthesis: Formation of the 5-hydroxyindole (B134679) core.
-
O-Acylation: Protection of the hydroxyl group.
-
N-Alkylation: Introduction of the N-methyl group.
-
Bromination: Introduction of a bromine atom at the 6-position.
-
Thiophenol Reaction: Introduction of the phenylthiomethyl group.
-
Mannich Reaction: Introduction of the dimethylaminomethyl group.
-
Acidification and Hydration: Formation of the hydrochloride monohydrate salt.
The overall yield for these multi-step syntheses is reported to be in the range of 10% to 22.9%.[1][2] An alternative approach with a reported total yield of over 30% starts from 3-iodo-4-nitrophenol.
Key Reaction Steps and Experimental Protocols
The Nenitzescu reaction involves the condensation of a benzoquinone with an enamine to form a 5-hydroxyindole derivative.[1][3]
-
Reaction: p-Benzoquinone + Ethyl 3-aminocrotonate → Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
-
Conditions: The reaction is typically carried out in a polar solvent.[3] The yield of this step is approximately 60%.[2]
The Mannich reaction is a crucial step to introduce the dimethylaminomethyl group at the 4-position of the indole ring.[1]
-
Reactants: Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylthiomethyl)indole-3-carboxylate, Formaldehyde, and Dimethylamine (B145610) hydrochloride.[1][4]
-
Protocol:
-
To a reaction vessel, add water (200 kg), ethanol (B145695) (200 kg), dimethylamine hydrochloride (33.8 kg), paraformaldehyde (10 kg), and concentrated hydrochloric acid (6.5 kg).[4]
-
Add 100 kg of ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylthiomethyl)indole-3-carboxylate.[4]
-
Stir the mixture to dissolve the components.[4]
-
Maintain the temperature at 35-40°C for 3 hours.[4]
-
Slowly heat the reaction mixture to 65-70°C and maintain for 6 hours.[4]
-
After the reaction is complete, cool the mixture to 0-5°C and stir for 1 hour to induce crystallization.[4]
-
The product is collected by centrifugation, and the filter cake is washed with a 50% aqueous ethanol solution and then dried.[4]
-
-
Yield: This step can produce a yield of up to 113.8 kg of the final product from 100 kg of the indole intermediate.[4]
Quantitative Data on Synthetic Yields
| Synthetic Route | Reported Overall Yield | Reference(s) |
| Nenitzescu route with p-benzoquinone | 10% - 22.9% | [1][2] |
| Route starting from 3-iodo-4-nitrophenol | > 30% | |
| Nenitzescu reaction step | ~60% | [2] |
| Route starting with 5-hydroxy-1,2-dimethylindole-3-ethyl carboxylate | Steps are short, but starting material is not readily available | [2] |
Purification of this compound
The final step in the preparation of Umifenovir for pharmaceutical use is its purification and formation into a stable, crystalline form, typically the hydrochloride monohydrate.
Recrystallization for Monohydrate Formation
Recrystallization is a common method to purify solid compounds and to obtain the desired crystal form.[5]
-
Protocol for Crystal Form B Monohydrate:
-
Dissolve 20g of Umifenovir hydrochloride in 1L of methanol (B129727) under reflux conditions at 65°C.
-
Slowly add an equal volume (1L) of water to the solution.
-
Continue to reflux the mixture at 65°C for 3 hours.
-
Filter the solution while hot.
-
Allow the filtrate to stand at room temperature for crystallization to occur.
-
-
Solubility: Umifenovir hydrochloride is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), with solubilities of approximately 10, 15, and 20 mg/ml, respectively. It is sparingly soluble in aqueous buffers.[6]
General Purification Workflow
The purification process generally involves the following steps:
-
Initial Crystallization: As described in the Mannich reaction protocol, the crude product is crystallized from the reaction mixture.
-
Washing: The crude product is washed with a suitable solvent, such as a 50% ethanol-water mixture, to remove impurities.[4]
-
Recrystallization: The crude product is further purified by recrystallization from a solvent system like methanol-water to yield the monohydrate.
-
Drying: The purified crystalline solid is dried under vacuum.
Visual Diagrams
Synthetic Pathway of Umifenovir
Caption: A generalized synthetic route for this compound.
Purification Workflow
Caption: A typical purification workflow for this compound.
Mechanism of Action: Inhibition of Viral Fusion
Caption: Umifenovir's inhibition of influenza virus entry and fusion.
References
Unraveling the Crystalline Architecture of Umifenovir Hydrochloride Monohydrate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of Umifenovir hydrochloride monohydrate, a potent antiviral agent. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, thermal analysis, and detailed experimental protocols to offer a comprehensive understanding of this crucial pharmaceutical compound.
Physicochemical Properties
This compound, also known as Arbidol, is an indole (B1671886) derivative with a complex molecular structure. Its physicochemical properties are fundamental to its formulation and bioavailability.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₈BrClN₂O₄S | [1][2] |
| Molecular Weight | 531.89 g/mol | [1][3] |
| CAS Number | 868364-57-2 | [2] |
| Appearance | Crystalline solid | [4] |
Crystallographic Analysis
The crystal structure of this compound has been determined from powder X-ray diffraction (PXRD) data. Understanding this three-dimensional arrangement is critical for comprehending its stability and dissolution characteristics. While the complete single-crystal data remains elusive in publicly accessible databases, analysis of its powder diffraction pattern provides significant structural insights.
The crystal structures of various salts and cocrystals of Umifenovir have been extensively studied, revealing that the molecule typically adopts two primary conformations: "open" and "closed".[5] In the hydrochloride monohydrate form, the protonation occurs at the dimethylamino group.
Thermal Stability and Phase Transitions
Thermal analysis provides critical information about the stability, melting behavior, and desolvation of this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques used in this characterization.
Thermal Analysis Data
| Thermal Event | Temperature Range (°C) | Technique | Observation |
| Dehydration | 90–150 | DSC | Endothermic effect with peaks at 114.46 °C and 131.48 °C, indicating the release of crystallization water. |
| Polymorphic Transition | 162.27 - 164.29 | DSC | An endothermic peak followed by an exothermic peak, suggesting a melt-recrystallization event. |
| Melting | 185.77 | DSC | Melting of the more stable polymorphic form. |
| Decomposition | > 205.79 | DSC/TGA | Onset of thermal decomposition. |
Experimental Protocols
Synthesis of Umifenovir Hydrochloride
The synthesis of Umifenovir hydrochloride is a multi-step process, with the final key step being a Mannich reaction to introduce the dimethylaminomethyl group onto the indole core.
dot
Caption: Generalized workflow for the synthesis of Umifenovir hydrochloride.
Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine the starting indole derivative, dimethylamine (B145610) hydrochloride, and paraformaldehyde in a mixture of ethanol (B145695) and water containing hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or HPLC).
-
Crystallization: Upon completion, cool the reaction mixture to induce crystallization of the hydrochloride salt.
-
Isolation and Purification: Collect the crude product by filtration or centrifugation. Wash the filter cake with an ethanol-water mixture to remove impurities.
-
Drying: Dry the purified product under vacuum to yield Umifenovir hydrochloride.
Crystallization of this compound
The monohydrate form can be obtained through crystallization from aqueous solvents. The dissolution of other Umifenovir salts in acidic aqueous solutions (pH 1.2) has been shown to incongruently form this compound.[5]
dot
Caption: Workflow for the crystallization of this compound.
Protocol:
-
Dissolution: Dissolve a salt of Umifenovir (e.g., benzoate (B1203000) or salicylate) in an aqueous buffer solution with a pH of 1.2.
-
Equilibration: Stir the solution at a controlled temperature to allow for the incongruent dissolution and subsequent nucleation of the hydrochloride monohydrate.
-
Crystal Growth: Allow the solution to cool slowly or evaporate at a controlled rate to promote the growth of well-defined crystals.
-
Isolation: Collect the crystals by filtration.
-
Drying: Gently dry the crystals under controlled humidity to preserve the monohydrate form.
Powder X-ray Diffraction (PXRD) Analysis
PXRD is a non-destructive analytical technique used to identify the crystalline phases of a solid material.
dot
Caption: General workflow for Powder X-ray Diffraction analysis.
Protocol:
-
Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.
-
Instrument Setup: The analysis is performed using a diffractometer equipped with a Cu Kα X-ray source.
-
Data Collection: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is used to identify the crystalline phase by comparing the peak positions and intensities to reference patterns.
Thermal Analysis (DSC/TGA)
DSC and TGA are used to characterize the thermal properties of the material.
dot
Caption: General workflow for DSC and TGA experiments.
Protocol:
-
Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan (for DSC) or a ceramic crucible (for TGA).
-
Instrument Setup: The analysis is typically performed under an inert atmosphere (e.g., nitrogen) with a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The sample is heated over a defined temperature range, and the heat flow (DSC) or mass change (TGA) is recorded.
-
Data Analysis: The resulting thermograms are analyzed to identify thermal events such as melting, crystallization, and decomposition.
Conclusion
This technical guide provides a consolidated overview of the crystal structure analysis of this compound. The presented data on its physicochemical properties, crystallographic nature, and thermal behavior, along with detailed experimental protocols, serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. A thorough understanding of the solid-state properties of this antiviral agent is paramount for the development of stable and effective drug products. Further research to obtain single-crystal X-ray diffraction data would provide an even more precise atomic-level understanding of this important molecule.
References
- 1. This compound | C22H28BrClN2O4S | CID 131410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Arbidol Chemistry and Technical Information [arbidol.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. New Solid Forms of the Antiviral Drug Arbidol: Crystal Structures, Thermodynamic Stability, and Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Bioavailability of Umifenovir Hydrochloride Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umifenovir, also known under the brand name Arbidol (B144133), is a broad-spectrum antiviral agent utilized for the prophylaxis and treatment of influenza and other acute respiratory viral infections.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of its hydrochloride monohydrate salt, a common form used in clinical practice. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of umifenovir is critical for optimizing dosing regimens and ensuring therapeutic efficacy.
Pharmacokinetic Properties
Umifenovir is administered orally and exhibits rapid absorption.[2] Its bioavailability is approximately 40% and is not significantly affected by food intake.[3][4] The drug is extensively metabolized in the liver, with a half-life ranging from 17 to 21 hours.[3][4]
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of umifenovir hydrochloride monohydrate derived from studies in healthy volunteers.
Table 1: Single-Dose Pharmacokinetic Parameters of Umifenovir
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 415 - 467 ng/mL | [2] |
| 417.4 (107.6) ng/mL (test formulation) | [5] | |
| 414.8 (95.1) ng/mL (reference formulation) | [5] | |
| 4.1 µM (after 800 mg single dose) | [1] | |
| Tmax (Time to Maximum Plasma Concentration) | 1.2 - 1.5 hours | [3] |
| 0.65 - 1.8 hours | [2] | |
| 1.38 hours | [6] | |
| 0.63 hours (test formulation) | [5] | |
| 0.75 hours (reference formulation) | [5] | |
| AUC0-inf (Area Under the Curve from time 0 to infinity) | ~2200 ng/mL/h | [2] |
| 2285.4 (597.7) ng/mL/h (test formulation) | [5] | |
| 2215.2 (604.0) ng/mL/h (reference formulation) | [5] | |
| t1/2 (Half-life) | 17 - 21 hours | [3][4] |
| 15.7 hours | [6] | |
| 6.9 (4.2) hours (test formulation) | [5] | |
| 6.1 (5.2) hours (reference formulation) | [5] | |
| Bioavailability | ~40% | [3][4][7] |
| Oral Clearance | 99 ± 34 L/h | [2] |
Table 2: Pharmacokinetic Parameters of Umifenovir Metabolites
| Metabolite | tmax (h) | t1/2 (h) | AUC0-t Ratio (Metabolite/Parent) | Reference |
| M5 (N-demethylsulfinylarbidol) | 1.50 | 26.3 | 0.9 ± 0.3 | [6] |
| M6-1 (Sulfinylarbidol) | 13.0 | 25.0 | 11.5 ± 3.6 | [6] |
| M8 (Sulfonylarbidol) | 19.0 | 25.7 | 0.5 ± 0.2 | [6] |
Experimental Protocols
The pharmacokinetic data presented above are derived from clinical studies with specific methodologies. A representative experimental design is detailed below.
Bioequivalence Study of Two Formulations of Arbidol
Objective: To compare the pharmacokinetic properties and assess the bioequivalence of a test and a reference formulation of arbidol in healthy Chinese male volunteers.[5]
Study Design:
-
An open-label, single-dose, randomized-sequence, two-period crossover study.[5]
-
Subjects: 20 healthy Chinese male volunteers with a mean age of 21.1 years, weight of 64.7 kg, and height of 172.3 cm.[5]
-
Dosing: A single oral dose of the test or reference formulation.[5]
-
Washout Period: A specified period between the two treatment periods to ensure complete drug elimination.
-
Sample Collection: Blood samples were collected at predetermined time points before and after drug administration.[5]
-
Analytical Method: Plasma concentrations of umifenovir were determined using a validated analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Noncompartmental analysis was used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.[5]
-
Bioequivalence Criteria: The 90% confidence intervals for the log-transformed ratios of Cmax and AUC were required to be within the predetermined range of 80% to 125%.[5]
Metabolism and Excretion
Umifenovir undergoes extensive metabolism primarily in the liver and intestines.[6][8] The main metabolic pathways include sulfoxidation, N-demethylation, hydroxylation, followed by phase II conjugation with glucuronic acid and sulfate.[2][6] The cytochrome P450 enzyme CYP3A4 is the major isoform involved in its metabolism.[6][8]
Approximately 40% of an administered dose is excreted unchanged, predominantly in the bile (38.9%) and to a small extent in the urine (0.12%).[2][3][4] Within the first 24 hours, about 90% of the ingested dose is eliminated.[3][4] The major circulating metabolite is sulfinylarbidol (M6-1), which has a significantly higher plasma exposure and a longer half-life than the parent drug.[6]
Visualizations
Experimental Workflow for a Pharmacokinetic Study
Caption: A typical workflow for a clinical pharmacokinetic study.
Umifenovir Metabolism Pathway
Caption: Major metabolic pathways of Umifenovir.
Conclusion
This compound is a rapidly absorbed oral antiviral drug with a bioavailability of approximately 40%. It undergoes extensive hepatic metabolism, primarily mediated by CYP3A4, leading to a number of metabolites, with sulfinylarbidol (M6-1) being the most prominent in plasma. The drug and its metabolites are mainly excreted through the biliary route. A thorough understanding of these pharmacokinetic properties is essential for its effective and safe use in the treatment of viral infections. The potential for drug-drug interactions, particularly with inhibitors or inducers of CYP3A4, should be considered in clinical practice.[8][9]
References
- 1. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umifenovir | C22H25BrN2O3S | CID 131411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Umifenovir - Wikipedia [en.wikipedia.org]
- 4. Умифеновир — Википедия [ru.wikipedia.org]
- 5. Pharmacokinetic properties and bioequivalence of two formulations of arbidol: an open-label, single-dose, randomized-sequence, two-period crossover study in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Solubilization and Bioavailability of Arbidol Hydrochloride by the Preparation of Binary and Ternary β-Cyclodextrin Complexes with Poloxamer 188 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory effect of napabucasin on arbidol metabolism and its mechanism research - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Spectrum of Umifenovir Hydrochloride Monohydrate: A Technical Guide
Introduction
Umifenovir hydrochloride monohydrate, commercially known as Arbidol (B144133), is a broad-spectrum antiviral agent developed in Russia.[1] Chemically identified as ethyl-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate hydrochloride monohydrate, it is licensed for the prophylaxis and treatment of influenza and other acute respiratory viral infections in Russia and China.[1][2][3][4] Umifenovir exhibits activity against a wide range of enveloped and non-enveloped RNA and DNA viruses.[1][5] Its primary mechanism of action involves the inhibition of viral entry into host cells by preventing the fusion of the viral lipid envelope with cellular membranes.[2][5][6][7] Additionally, it demonstrates host-targeting effects, including immunomodulatory properties and interference with specific cellular signaling pathways.[6][7][8] This guide provides an in-depth overview of the in vitro antiviral spectrum of Umifenovir, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Quantitative Data: In Vitro Antiviral Activity of Umifenovir
The following tables summarize the in vitro efficacy of Umifenovir against a diverse panel of viruses, detailing the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI).
Table 1: Antiviral Activity against Coronaviridae
| Virus Family & Species | Virus Strain/Isolate | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Method | Reference |
| Coronaviridae | |||||||
| SARS-CoV-2 | Dubrovka | Vero CCL81 | 23.6 ± 2.0 (at 0.001 MOI) | 106.2 ± 9.9 | 4.5 | MTT Assay | [2] |
| 29.0 ± 8.4 (at 0.005 MOI) | 3.7 | [2] | |||||
| (Not Specified) | Vero E6 | 15.37 ± 3.6 to 28.0 ± 1.0 | 97.5 ± 6.7 | ~3.5 - 6.3 | Plaque Assay / qRT-PCR | [2][4] | |
| SARS-CoV | (Not Specified) | CMK-AH-1 (D) | >50% inhibition at 90 µM | 145.0 ± 5.0 | N/A | Plaque Assay / Yield Reduction | [2][3][4][9] |
| Human Coronavirus 229E | (Not Specified) | Vero E6 | 10.0 ± 0.5 | 97.5 ± 6.7 | 9.8 | Plaque Assay | [2][3][4] |
| Human Coronavirus OC43 | (Not Specified) | Vero E6 | 9.0 ± 0.4 | 97.5 ± 6.7 | 10.8 | Plaque Assay | [2][3][4] |
Table 2: Antiviral Activity against Flaviviridae
| Virus Family & Species | Virus Strain/Isolate | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Method | Reference |
| Flaviviridae | |||||||
| Zika Virus (ZIKV) | MR766 | Vero | 12.09 ± 0.77 | 89.72 ± 0.19 | 7.4 | Reed-Muench | [1] |
| Paraiba_01 | Vero | 10.57 ± 0.74 | 8.5 | [1] | |||
| West Nile Virus (WNV) | Eg101 | Vero | 18.78 ± 0.21 | 89.72 ± 0.19 | 4.8 | Reed-Muench | [1] |
| 13-104 | Vero | 19.16 ± 0.29 | 4.7 | [1] | |||
| Tick-Borne Encephalitis Virus (TBEV) | Hypr | Vero | 18.67 ± 0.15 | 89.72 ± 0.19 | 4.8 | Reed-Muench | [1] |
Table 3: Antiviral Activity against Orthomyxoviridae and other Viruses
| Virus Family & Species | Virus Strain/Isolate | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Method | Reference |
| Orthomyxoviridae | |||||||
| Influenza A & B | Various | MDCK | 2.5 - 20 µM | Not specified | N/A | Not specified | [10] |
| Picornaviridae | |||||||
| Coxsackievirus B4 (CVB4) | (Not Specified) | HeLa / Cardiomyocytes | Dose-dependent inhibition (4-12 µM) | Not specified | N/A | Cell Viability Assay | [8] |
| Herpesviridae | |||||||
| Herpes Simplex Virus 1 (HSV-1) | (Not Specified) | (Not Specified) | 10.49 µM (Plaque) / 4.40 µM (Yield) | Not specified | N/A | Plaque Assay / Virus Yield | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections outline standard protocols used in the evaluation of Umifenovir.
Cell Lines and Culture
-
Common Cell Lines: Vero E6, Vero CCL81, GMK-AH-1(D), and Huh-7 cells are frequently used for evaluating Umifenovir's activity against various viruses.[1][2]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium or Eagle's Minimum Essential Medium) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin-streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of Umifenovir that is toxic to the host cells (CC50).
-
Cell Seeding: Seed cells (e.g., Vero E6) into 96-well microtiter plates and incubate until a confluent monolayer is formed.[3]
-
Compound Addition: Prepare serial dilutions of Umifenovir in culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include "cell control" wells with medium only.
-
Incubation: Incubate the plates for a period that mimics the duration of the antiviral assay (typically 48-72 hours).[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for several hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the optical density (OD) using a spectrophotometer. The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.[12]
Antiviral Activity Assays
This assay quantifies the inhibition of infectious virus particle formation.
-
Cell Seeding: Grow a confluent monolayer of host cells in 6-well plates.[12]
-
Virus Infection: Infect the cells with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 per well).[12] Allow the virus to adsorb for 1-2 hours at 37°C.[12]
-
Compound Treatment: After adsorption, remove the virus inoculum. Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with various concentrations of Umifenovir.[12]
-
Incubation: Incubate the plates at 37°C for several days until viral plaques are visible.[12]
-
Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet to visualize the plaques.[12] Count the number of plaques in each well.
-
Data Analysis: The EC50 is determined as the concentration of Umifenovir that reduces the number of plaques by 50% compared to the virus control wells.[12]
This method assesses the ability of the compound to prevent virus-induced cell death.
-
Protocol: In a 96-well plate with a cell monolayer, various dilutions of the test compound are added.[13]
-
Infection: Within minutes, the virus is added at a specific multiplicity of infection (MOI).[13]
-
Incubation: The plate is incubated at 37°C until 80-100% CPE is observed in the untreated, infected control wells (typically 72-120 hours).[13][14]
-
Evaluation: The inhibition of CPE is assessed either microscopically or by using a cell viability stain (e.g., neutral red or MTT).[13]
-
Data Analysis: The EC50 is calculated as the compound concentration required to inhibit the viral CPE by 50%.
This assay measures the reduction in viral RNA production.
-
Infection and Treatment: Cells are infected with the virus and treated with different concentrations of Umifenovir as described in other assays.
-
RNA Extraction: At a specific time post-infection (e.g., 24 or 48 hours), total RNA is extracted from the cell supernatant or cell lysate using a commercial kit.[10][11]
-
qRT-PCR: The extracted RNA is subjected to quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific to a viral gene.
-
Data Analysis: The amount of viral RNA is quantified and compared between treated and untreated samples to determine the percent inhibition. The EC50 is the concentration that reduces the viral RNA level by 50%.
Mechanism of Action and Signaling Pathways
Umifenovir's antiviral activity is multifaceted, involving both direct action on the virus and modulation of host cell functions.
-
Inhibition of Viral Fusion: The principal mechanism is the inhibition of virus-cell membrane fusion.[2] For influenza virus, Umifenovir targets the hemagglutinin (HA) protein, stabilizing its pre-fusion conformation and preventing the pH-induced conformational changes necessary for entry.[6] This traps the virus in the endosome. For other viruses like SARS-CoV-2, it interferes with the spike glycoprotein (B1211001) and can block both the entry and post-entry stages of replication.[10][15]
-
Host-Targeting and Immunomodulation: Umifenovir also acts as a host-targeting antiviral.[8] It can induce interferon production, a key component of the innate immune response.[5][7] Furthermore, studies on Coxsackievirus B4 (CVB4) have shown that Umifenovir can epigenetically regulate the expression of Interleukin-10 (IL-10).[8] It achieves this by blocking the nuclear translocation of p38 and the subsequent p38-MAPK signaling pathway, which in turn inhibits virus-induced IL-10 expression.[8] This dual function of direct viral inhibition and immune pathway regulation highlights its broad-spectrum potential.[8]
Visualizations
The following diagrams illustrate a typical experimental workflow for assessing antiviral efficacy and a key host-targeting signaling pathway affected by Umifenovir.
References
- 1. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Umifenovir Epigenetically Targets the IL-10 Pathway in Therapy against Coxsackievirus B4 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. The anti-influenza virus drug, arbidol is an efficient inhibitor of SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. arbidol.org [arbidol.org]
- 14. arbidol.org [arbidol.org]
- 15. nbinno.com [nbinno.com]
Umifenovir Hydrochloride Monohydrate's Effect on Viral Hemagglutinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Umifenovir hydrochloride monohydrate, also known as Arbidol, is a broad-spectrum antiviral agent with a primary and well-elucidated mechanism of action against influenza viruses. It functions as a viral entry inhibitor, specifically targeting the viral glycoprotein (B1211001) hemagglutinin (HA). By binding to a conserved pocket in the HA trimer, umifenovir stabilizes its pre-fusion conformation. This action is critical in preventing the low pH-induced conformational changes that are essential for the fusion of the viral envelope with the endosomal membrane of the host cell. Consequently, the viral genome is unable to be released into the cytoplasm, effectively halting the replication cycle. Beyond its direct antiviral effects, umifenovir also exhibits immunomodulatory properties, including the induction of interferon, which enhances the host's innate antiviral response. This guide provides a comprehensive technical overview of umifenovir's interaction with viral hemagglutinin, supported by quantitative data, detailed experimental protocols, and visualizations of the key mechanisms and workflows.
Core Mechanism of Action: Inhibition of Hemagglutinin-Mediated Membrane Fusion
The principal antiviral activity of umifenovir against influenza virus is the blockade of viral entry into the host cell. This is accomplished by directly targeting the viral surface glycoprotein, hemagglutinin (HA). The process unfolds as follows:
-
Viral Entry: The influenza virus enters the host cell through receptor-mediated endocytosis. The HA protein binds to sialic acid receptors on the cell surface, which triggers the cell to engulf the virus into an endosome.
-
Endosomal Acidification: As the endosome matures, its internal pH decreases.
-
HA Conformational Change: This acidic environment triggers a significant conformational change in the HA protein, exposing a "fusion peptide" that was previously hidden.
-
Membrane Fusion: The exposed fusion peptide inserts into the endosomal membrane, bringing the viral envelope and the endosomal membrane into close proximity and mediating their fusion. This creates a pore through which the viral ribonucleoprotein (vRNP) complexes are released into the cytoplasm, initiating viral replication.
Umifenovir disrupts this critical process by binding to a specific, conserved hydrophobic cavity located in the stem region of the HA trimer, at the interface between two protomers.[1][2] This binding acts as a "molecular glue," stabilizing the pre-fusion conformation of the HA protein.[1][2] This stabilization prevents the acid-induced conformational rearrangement required for fusion.[3][4] As a result, the virus remains trapped within the endosome, and its genetic material cannot enter the cytoplasm, effectively neutralizing the infection.
Caption: Umifenovir's potentiation of the interferon induction pathway.
Quantitative Data
The antiviral activity of umifenovir has been quantified against a variety of viruses using several metrics, including the 50% effective concentration (EC50), the 50% inhibitory concentration (IC50), and the dissociation constant (Kd).
Table 1: In Vitro Efficacy of Umifenovir against Various Viruses
| Virus Strain/Type | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Influenza A (various subtypes) | - | - | 3 - 9 µg/mL | - | - | [5] |
| Influenza A (H1N1, H3N2) clinical isolates | MDCK | ELISA | 8.4 ± 1.1 to 17.4 ± 5.4 | - | - | [6] |
| Zika Virus (MR766) | Vero | - | 12.09 ± 0.77 | 89.72 ± 0.19 | ~7.4 | [5] |
| Zika Virus (Paraiba_01) | Vero | - | 10.57 ± 0.74 | 89.72 ± 0.19 | ~8.5 | [5] |
| West Nile Virus (Eg101) | Vero | - | 18.78 ± 0.21 | 89.72 ± 0.19 | ~4.8 | [5] |
| Tick-Borne Encephalitis Virus (Hypr) | Vero | - | 18.67 ± 0.15 | 89.72 ± 0.19 | ~4.8 | [5] |
Note: µg/mL to µM conversion for umifenovir (Molar Mass: ~514.4 g/mol ) is approximately 1 µg/mL ≈ 1.94 µM.
Table 2: Binding Affinity of Umifenovir for Influenza Hemagglutinin
| HA Group | Representative Strains | Binding Affinity (Kd) (µM) | Reference(s) |
| Group 1 | H1, H2, H5 | 18.8 - 44.3 | [1] |
| Group 2 | H3, H4 | 5.6 - 7.9 | [1] |
Experimental Protocols
Plaque Reduction Neutralization Assay (PRNA)
This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock of known titer
-
This compound stock solution
-
Cell culture medium (e.g., DMEM) with supplements
-
TPCK-treated trypsin
-
Overlay medium (e.g., containing Avicel or agarose)
-
Fixing solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to confluence.
-
Drug Dilution: Prepare serial dilutions of umifenovir in infection medium.
-
Virus-Drug Incubation: Pre-incubate a standardized amount of influenza virus (e.g., 100 plaque-forming units) with each drug dilution for 1 hour at 37°C.
-
Infection: Wash the confluent MDCK cell monolayers with PBS and inoculate with the virus-drug mixtures.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with an overlay medium containing the corresponding concentration of umifenovir.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fixation and Staining: Fix the cells with a fixing solution and then stain with a staining solution.
-
Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no drug). The EC50 is determined from the dose-response curve.
dot
Caption: Workflow for a Plaque Reduction Neutralization Assay.
Conclusion
This compound presents a dual-action antiviral strategy against influenza and other viruses. Its primary, direct-acting mechanism involves the inhibition of viral entry by stabilizing the pre-fusion conformation of hemagglutinin, thereby preventing membrane fusion. This is complemented by its immunomodulatory effects, which include the potentiation of the host's innate interferon response. The quantitative data underscores its efficacy across a broad range of viruses, and the established experimental protocols provide a robust framework for its continued investigation and the development of next-generation fusion inhibitors. For researchers and drug development professionals, umifenovir serves as both a valuable therapeutic agent and a critical tool for dissecting the molecular intricacies of viral entry.
References
- 1. nbinno.com [nbinno.com]
- 2. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NF‐κB and virus infection: who controls whom | The EMBO Journal [link.springer.com]
A Technical Whitepaper on the Immunomodulatory Properties of Umifenovir Hydrochloride Monohydrate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Umifenovir (marketed as Arbidol) is a broad-spectrum antiviral agent primarily recognized for its efficacy against influenza A and B viruses.[1][2] Its principal antiviral mechanism involves the inhibition of membrane fusion between the viral envelope and the host cell, effectively preventing viral entry.[1][2][3] Beyond this direct antiviral action, a growing body of evidence reveals that Umifenovir possesses significant immunomodulatory properties. These properties contribute to its therapeutic effect by influencing the host's immune response to viral pathogens. This technical guide provides an in-depth analysis of Umifenovir's immunomodulatory effects, detailing its impact on cytokine signaling, immune cell function, and the underlying molecular pathways. Quantitative data is presented in structured tables, key experimental methodologies are described, and critical pathways and workflows are visualized using Graphviz diagrams to offer a comprehensive resource for the scientific community.
Mechanisms of Immunomodulation
Umifenovir exerts its immunomodulatory effects through a multi-faceted approach, involving the regulation of cytokine production, direct effects on immune cell populations, and modulation of key intracellular signaling pathways.
Cytokine and Interferon Modulation
A primary feature of Umifenovir's immunomodulatory action is its ability to regulate the host's cytokine network, which is often dysregulated during severe viral infections.
-
Interferon (IFN) Induction: Umifenovir has been shown to stimulate the production of interferons, which are critical signaling proteins in the innate immune response that elicit an antiviral state in host cells.[2][4][5] This IFN-inducing activity enhances the body's natural defenses against a wide range of viruses.[2] However, it is noteworthy that some conflicting evidence suggests Umifenovir may inhibit IFN-β transcription in a dose-dependent manner during HCV infection, indicating that its effects may be context-dependent.[6]
-
Modulation of Pro-Inflammatory Cytokines: In the context of influenza virus-induced inflammation, Umifenovir has been demonstrated to diminish the excessive cytokine response produced by macrophages.[6] This suggests a role in mitigating the "cytokine storm," a life-threatening systemic inflammatory response that can cause acute respiratory distress syndrome (ARDS) and multi-organ failure.[7][8]
-
Downregulation of Interleukin-10 (IL-10): A key mechanism identified in the context of Coxsackievirus B4 (CVB4) infection is Umifenovir's ability to downregulate the expression of the anti-inflammatory cytokine IL-10.[9] While IL-10 is typically immunosuppressive, its presence can be exploited by some viruses to block autophagy and promote viral persistence.[9] Umifenovir's ability to inhibit IL-10 production is a crucial part of its host-targeting antiviral mechanism against certain pathogens.[9]
Effects on Immune Cell Function
Umifenovir directly influences the activity of key immune cells, further contributing to its therapeutic profile.
-
Macrophage Activation: The drug enhances the phagocytic activity of macrophages, a critical function for clearing pathogens and cellular debris.[2][4][10]
-
Lymphocyte Regulation: In clinical observations, Umifenovir treatment has been associated with the normalization of several immune regulatory indicators.[10] Specifically, it has been shown to upregulate the expression of CD3, CD4, and CD16 on lymphocytes, suggesting an activation of the cellular immune response.[10] Studies in patients with viral respiratory infections have also noted an increase in B-lymphocyte counts and enhanced CD4+ and CD8+ T-cell counts.[11]
Modulation of Intracellular Signaling Pathways
Recent research has begun to elucidate the specific molecular pathways targeted by Umifenovir to exert its immunomodulatory effects.
-
p38-MAPK Signaling Pathway: One of the most well-defined mechanisms is the inhibition of the p38-MAPK signaling pathway. Umifenovir blocks the nuclear translocation of p38 and its downstream kinase MK2.[9] This action disrupts the formation of a chromatin loop between a distal enhancer and the IL-10 promoter, thereby suppressing IL-10 gene expression.[9] This epigenetic regulation highlights a sophisticated host-targeting mechanism.
-
NF-κB Signaling Pathway (Postulated): The nuclear factor-κB (NF-κB) pathway is a central regulator of inflammation and the expression of many pro-inflammatory cytokines.[12] While direct inhibition has not been explicitly detailed in the reviewed literature, Umifenovir's ability to reduce pro-inflammatory cytokine levels strongly suggests a modulatory effect on this pathway. It likely acts by inhibiting upstream kinases (like IKK) or preventing the degradation of the IκBα inhibitor, thus sequestering NF-κB in the cytoplasm.
Quantitative Data on Antiviral and Cytotoxic Activity
The following tables summarize key quantitative data from in vitro studies, providing insights into the therapeutic window of Umifenovir across different cell lines and viruses.
Table 1: In Vitro Antiviral Efficacy and Cytotoxicity of Umifenovir
| Virus | Cell Line | Assay Type | EC₅₀ (µM)¹ | CC₅₀ (µM)² | Selectivity Index (SI)³ | Reference |
|---|---|---|---|---|---|---|
| HCoV-OC43 | Vero E6 | Plaque Inhibition | 9.0 ± 0.4 | 97.5 ± 1.2 | 10.8 | [13] |
| HCoV-229E | Vero E6 | Plaque Inhibition | 10.0 ± 0.5 | 97.5 ± 1.2 | 9.8 | [13] |
| SARS-CoV-2 | Vero CCL-81 | MTT Assay | 15.37 ± 3.6 | >100 | >6.5 | [13] |
| Zika Virus (ZIKV) | Vero | Plaque Reduction | 10.57 ± 0.74 | 89.72 ± 0.19 | 8.5 | [4] |
| West Nile Virus (WNV) | Vero | Plaque Reduction | 18.78 ± 0.21 | 89.72 ± 0.19 | 4.8 | [4] |
| Tick-Borne Encephalitis Virus (TBEV) | Vero | Plaque Reduction | 18.67 ± 0.15 | 89.72 ± 0.19 | 4.8 | [4] |
| ZIKV | HBCA | Plaque Reduction | 11.83 ± 0.28 | 46.99 ± 0.1 | 4.0 | [4] |
| WNV | HBCA | Plaque Reduction | 14.28 ± 0.12 | 46.99 ± 0.1 | 3.3 | [4] |
| TBEV | HBCA | Plaque Reduction | 13.91 ± 0.18 | 46.99 ± 0.1 | 3.4 |[4] |
¹EC₅₀ (50% Effective Concentration): The concentration of Umifenovir required to inhibit viral replication by 50%. ²CC₅₀ (50% Cytotoxic Concentration): The concentration of Umifenovir that results in 50% cell death. ³Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI indicates greater selectivity for antiviral activity over cellular toxicity.
Table 2: Dose-Dependent Inhibition of IL-10 by Umifenovir
| Cell Type | Stimulus | Umifenovir Conc. (µM) | Outcome | Reference |
|---|---|---|---|---|
| Mouse Splenocytes | CVB4 Infection | 4, 8, 12 | Dose-dependent downregulation of IL-10 | [9] |
| RAW264.7 Cells | CVB4 Infection | 4, 8, 12 | Dose-dependent downregulation of IL-10 | [9] |
| RAW264.7 Cells | Lipopolysaccharide (LPS) | Not specified | Significant, dose-dependent inhibition of IL-10 secretion |[9] |
Visualizations: Pathways and Workflows
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key molecular pathways influenced by Umifenovir.
Caption: Umifenovir inhibits IL-10 by blocking p38 nuclear import and p38/MK2 complex export.
Caption: Umifenovir may reduce inflammation by inhibiting the pro-inflammatory NF-κB pathway.
Experimental Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antiviral and anti-inflammatory activity of arbidol hydrochloride in influenza A (H1N1) virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunopathogenesis and treatment of cytokine storm in COVID-19 [thno.org]
- 9. Umifenovir Epigenetically Targets the IL-10 Pathway in Therapy against Coxsackievirus B4 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Evaluation of Umifenovir as a Potential Antiviral Therapy for COVID-19: A Multi-center, Randomized, Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF‐κB and virus infection: who controls whom | The EMBO Journal [link.springer.com]
- 13. mdpi.com [mdpi.com]
The Discovery and Development of Arbidol (Umifenovir): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arbidol (B144133) (Umifenovir) is a broad-spectrum antiviral agent with a unique mechanism of action that has been a cornerstone of influenza treatment and prophylaxis in Russia and China for decades. This technical guide provides an in-depth overview of the discovery, development, and core scientific principles of Arbidol. It covers the historical context of its synthesis, its primary antiviral mechanism of fusion inhibition, preclinical and clinical efficacy data, immunomodulatory effects, and detailed experimental protocols for key assays. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of antiviral drug development.
Discovery and Developmental History
Arbidol was first synthesized in 1973 at the S. Ordzhonikidze All-Union Scientific-Research Institute for Pharmaceutical Chemistry in the Soviet Union.[1] The invention is credited to a team of Russian scientists led by Robert Nikolaevich Glushkov.[1] The drug was developed as part of a state-sponsored program to create novel antiviral agents.
Following its initial synthesis, Arbidol underwent extensive preclinical and clinical evaluation. It was first marketed in Russia in 1993 for the prophylaxis and treatment of influenza A and B virus infections.[2][3] Subsequently, its use was expanded to include other acute respiratory viral infections. In 2006, Arbidol was approved for use in China.[4]
The development of Arbidol was a collaborative effort involving several Russian research institutions, including the Research Institute of Influenza, the Central Research Institute of Epidemiology, and the I.I. Mechnikov Research Institute of Vaccines and Sera.
Chemical Synthesis
The core of Arbidol's structure is a substituted indole (B1671886) ring. The most common and well-established synthetic route is based on the Nenitzescu indole synthesis , first reported by Costin Nenițescu in 1929.[1] This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester.
A widely cited pathway for Arbidol synthesis begins with the reaction of ethyl acetoacetate (B1235776) and methylamine (B109427) to form an enaminone. This intermediate then undergoes a Nenitzescu condensation with 1,4-benzoquinone.[5] The resulting indole core is then subjected to a series of functional group modifications, including O-acylation, N-alkylation, bromination, a thiophenol reaction, and a Mannich reaction to introduce the dimethylaminomethyl group, followed by acidification to yield Arbidol hydrochloride.[5][6] The overall yield for this multi-step synthesis is reported to be in the range of 10% to 22.9%.[6]
Mechanism of Antiviral Action: Fusion Inhibition
Arbidol's primary mechanism of action is the inhibition of viral entry into host cells by preventing the fusion of the viral envelope with the host cell membrane.[7] This is particularly effective against enveloped viruses like influenza.
The key target of Arbidol in influenza virus is the hemagglutinin (HA) glycoprotein, which is responsible for both binding to sialic acid receptors on the host cell and mediating membrane fusion upon endocytosis and acidification of the endosome.[8]
X-ray crystallography studies have revealed that Arbidol binds to a conserved hydrophobic cavity at the interface of the HA protomers in the stem region.[2][9] This binding stabilizes the prefusion conformation of HA, acting as a "molecular glue."[9] By doing so, Arbidol prevents the low pH-induced conformational changes necessary for the exposure of the fusion peptide and the subsequent fusion of the viral and endosomal membranes.[8] This effectively traps the virus in the endosome, preventing the release of its genetic material into the cytoplasm and halting the infection cycle.
Preclinical Antiviral Activity
Arbidol has demonstrated broad-spectrum antiviral activity in vitro against a wide range of RNA and DNA viruses. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for Arbidol against various viruses from published studies.
| Virus Family | Virus | Strain | Cell Line | IC50 / EC50 (µM) | Reference |
| Orthomyxoviridae | Influenza A | A/PR/8/34 (H1N1) | MDCK | 2.7-13.8 µg/mL | [2] |
| Orthomyxoviridae | Influenza A | Pandemic H1N1 | MDCK | 1.5-4.0 µg/mL | [4] |
| Orthomyxoviridae | Influenza B | B/Shanghai/361/02 | MDCK | 2-8.5 µg/mL | [4] |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | - | HEL | 2.7-13.8 µg/mL | [2] |
| Picornaviridae | Rhinovirus | 14 | HEL | 2.7-13.8 µg/mL | [2] |
| Picornaviridae | Coxsackie B3 | - | HEL | 2.7-13.8 µg/mL | [2] |
| Adenoviridae | Adenovirus | 7 | HEL | >13.8 µg/mL* | [2] |
| Flaviviridae | Zika Virus (ZIKV) | MR766, Paraiba_01 | Vero | 10.57 ± 0.74 | [4] |
| Flaviviridae | West Nile Virus (WNV) | Eg101, 13-104 | Vero | 18.78 ± 0.21 - 19.16 ± 0.29 | [4] |
| Flaviviridae | Tick-Borne Encephalitis Virus (TBEV) | Hypr | Vero | 18.67 ± 0.15 | [4] |
| Coronaviridae | HCoV-OC43 | - | Vero E6 | 9.0 ± 0.4 | [4][10] |
| Coronaviridae | HCoV-229E | - | Vero E6 | 10.0 ± 0.5 | [4][10] |
| Coronaviridae | SARS-CoV-2 | Dubrovka | Vero CCL81 | 15.37 ± 3.6 - 28.0 ± 1.0 | [4][10] |
*Note: Original data in µg/mL. Conversion to µM is approximate as the exact molecular weight used for calculation was not always specified.
Clinical Efficacy in Influenza
Numerous clinical trials, primarily conducted in Russia and China, have evaluated the efficacy and safety of Arbidol for the treatment and prophylaxis of influenza. The ARBITR study, a multicenter, double-blind, randomized, placebo-controlled trial, is a key example.
| Clinical Trial | Population | Intervention | Key Efficacy Outcomes | Reference |
| ARBITR Study (Preliminary Results) | 119 adults with influenza | Arbidol (200 mg, 4x/day for 5 days) vs. Placebo | - 23.8% of Arbidol group had symptom resolution within 60 hours vs. 4.2% in placebo group (p < 0.05).- Reduced severity of illness, catarrhal symptoms, and intoxication.- Significantly reduced viral shedding on day 4 (25% in Arbidol group vs. 53% in placebo group, p < 0.05). | [11] |
| Wang et al., 2025 | 232 adults with influenza-like illness | Arbidol (200 mg, 3x/day for 5 days) vs. Placebo | - Median duration of illness was 72.0 hours in the Arbidol group vs. 96.0 hours in the placebo group. | [1] |
| Multicenter, Open-Label Study | 412 patients with influenza-like cases | Arbidol vs. Oseltamivir | - No significant difference in mean time to fever remission (59.24 h for Arbidol vs. 61.05 h for Oseltamivir).- No significant difference in mean time to symptom remission (57.31 h for Arbidol vs. 62.02 h for Oseltamivir).- Fewer adverse events reported in the Arbidol group. | [7] |
Immunomodulatory Effects
In addition to its direct antiviral activity, Arbidol exhibits immunomodulatory properties.[7] These effects contribute to its overall therapeutic benefit by enhancing the host's immune response to viral infections.
The key immunomodulatory actions of Arbidol include:
-
Interferon Induction: Arbidol has been shown to induce the production of interferons (IFNs), which are critical signaling proteins in the innate immune response to viruses.[6]
-
Phagocyte Activation: The drug enhances the phagocytic activity of macrophages, which are essential for clearing viral particles and infected cells.[7][12]
-
Modulation of Lymphocyte Populations: In patients with compromised immunity, Arbidol treatment has been associated with an improvement in immunological parameters, including the counts of CD4+ and CD8+ T lymphocytes and B lymphocytes.[6]
The precise signaling pathways through which Arbidol exerts these effects are still under investigation. However, it is plausible that Arbidol may trigger innate immune sensors, such as Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades that involve adaptor proteins like MyD88 and transcription factors like IRF7, ultimately resulting in the production of type I interferons.
Detailed Experimental Protocols
X-ray Crystallography of Arbidol-Hemagglutinin Complex
This protocol is based on the methodology used to determine the crystal structure of Arbidol in complex with influenza hemagglutinin.[1]
Objective: To elucidate the three-dimensional structure of the Arbidol-HA complex to understand the molecular basis of inhibition.
Materials:
-
Purified recombinant hemagglutinin (e.g., from H3N2 or H7N9 strains)
-
Arbidol
-
Crystallization screening solutions (e.g., PEG 3350, ammonium (B1175870) sulfate)
-
Cryoprotectant (e.g., glycerol)
-
X-ray diffraction equipment
Procedure:
-
Protein Expression and Purification: Express recombinant HA in a suitable system (e.g., baculovirus-infected insect cells or mammalian cells). Purify the HA protein using affinity and size-exclusion chromatography.
-
Crystallization: Concentrate the purified HA to approximately 10 mg/mL. Set up crystallization screens using the sitting-drop vapor diffusion method. For H7 HA, typical conditions are 17-20% (w/v) PEG 3350, 0.2 M ammonium acetate, pH 8.0, at 20°C. For H3 HA, typical conditions are 2.0 M ammonium sulfate, 100 mM sodium cacodylate, 200 mM sodium chloride, pH 6.5, at 20°C.
-
Soaking: Once diffraction-quality crystals are obtained (typically within 3-7 days), soak them in a solution containing Arbidol.
-
Cryo-protection and Data Collection: Transfer the crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement and refine the model.
Hemagglutinin-Mediated Fusion Inhibition Assay (Lipid Mixing Assay)
This protocol is a generalized method to assess the ability of Arbidol to inhibit HA-mediated membrane fusion.[2]
Objective: To quantify the inhibition of viral membrane fusion with target liposomes by Arbidol.
Materials:
-
Purified influenza virus particles
-
Lipophilic fluorescent dye (e.g., octadecylrhodamine B chloride, R18)
-
Target liposomes (e.g., composed of phosphatidylcholine, cholesterol, and a fluorescent label)
-
Arbidol
-
Fluorimeter
-
Acidic buffer
Procedure:
-
Virus Labeling: Label purified virus particles with a self-quenching concentration of a lipophilic fluorescent dye (e.g., R18).
-
Reaction Setup: In a fluorescence cuvette, mix the dye-labeled virus with target liposomes.
-
Arbidol Incubation: Add Arbidol at various concentrations to the virus-liposome mixture and incubate.
-
Fusion Induction: Trigger fusion by adding an acidic buffer to lower the pH of the solution, mimicking the endosomal environment.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time. The dequenching of the fluorescent dye, which occurs upon its dilution into the target liposome (B1194612) membrane during fusion, is a measure of lipid mixing.
-
Data Analysis: Calculate the percentage of fusion inhibition at different Arbidol concentrations to determine the IC50 value.
Conclusion
Arbidol (Umifenovir) represents a significant achievement in antiviral drug discovery, with a long history of clinical use and a well-characterized, unique mechanism of action. Its ability to inhibit viral entry by stabilizing the prefusion conformation of hemagglutinin provides a durable target for antiviral therapy. Furthermore, its immunomodulatory properties contribute to its overall efficacy. This technical guide has provided a comprehensive overview of the discovery, development, and scientific underpinnings of Arbidol, intended to serve as a valuable resource for the scientific community engaged in the ongoing effort to combat viral diseases.
References
- 1. Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Membrane Fusion of Individual Virus Particles with Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Arbidol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Antiviral Drug Arbidol Inhibits Infection by SARS-CoV-2 and Variants through Direct Binding to the Spike Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN111269168A - Preparation method of arbidol intermediate - Google Patents [patents.google.com]
- 10. CN102351778A - Preparation method of arbidol hydrochloride - Google Patents [patents.google.com]
- 11. [Clinical efficacy of arbidol (umifenovir) in the therapy of influenza in adults: preliminary results of the multicenter double-blind randomized placebo-controlled study ARBITR]. | Semantic Scholar [semanticscholar.org]
- 12. newdrugapprovals.org [newdrugapprovals.org]
Methodological & Application
Umifenovir Hydrochloride Monohydrate: In Vitro Antiviral Assay Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umifenovir, also known as Arbidol, is a broad-spectrum antiviral agent effective against a variety of enveloped and non-enveloped RNA and DNA viruses.[1][2] It is licensed for the prophylaxis and treatment of influenza A and B in Russia and China.[1] The primary mechanism of action for umifenovir against influenza virus is the inhibition of viral entry into the host cell.[3][4] It targets the hemagglutinin (HA) protein on the surface of the virus, stabilizing its pre-fusion conformation and preventing the conformational changes required for the fusion of the viral envelope with the endosomal membrane.[3][4] This effectively traps the virus within the endosome, halting the release of the viral genome into the cytoplasm.[3] Umifenovir has also demonstrated immunomodulatory effects, including the induction of interferon.[3] Its potential efficacy against other viruses, including coronaviruses like SARS-CoV-2, has been a subject of significant research.[5][6][7][8][9]
This document provides detailed protocols for conducting in vitro antiviral assays to evaluate the efficacy of umifenovir hydrochloride monohydrate. It includes methodologies for determining the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), which are crucial for calculating the selectivity index (SI), a key indicator of a drug's therapeutic window.[10]
Data Presentation
The antiviral activity and cytotoxicity of umifenovir are summarized in the table below. These values are essential for assessing the drug's potency and safety profile in a preclinical setting.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Human Coronavirus 229E (HCoV-229E) | Vero E6 | 10.0 ± 0.5 | >100 | >10 | [6][7][8] |
| Human Coronavirus OC43 (HCoV-OC43) | Vero E6 | 9.0 ± 0.4 | >100 | >10.8 | [6][7][8] |
| SARS-CoV-2 | Vero E6 | 15.37 ± 3.6 to 28.0 ± 1.0 | >100 | >3.5-6.5 | [6][7][8] |
| Zika Virus (ZIKV) | Vero | 10.57 ± 0.74 to 19.16 ± 0.29 | 18.69 ± 0.1 to 89.72 ± 0.19 | Varies | [1] |
| West Nile Virus (WNV) | Vero | 10.57 ± 0.74 to 19.16 ± 0.29 | 18.69 ± 0.1 to 89.72 ± 0.19 | Varies | [1] |
| Tick-Borne Encephalitis Virus (TBEV) | Vero | 10.57 ± 0.74 to 19.16 ± 0.29 | 18.69 ± 0.1 to 89.72 ± 0.19 | Varies | [1] |
| Coxsackievirus B4 (CVB4) | HeLa, Mouse Cardiomyocytes | Dose-dependent increase in cell survival at 4, 8, and 12 µM | Not specified | Not specified | [11] |
Experimental Protocols
General Cell and Virus Culture
-
Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus assays, while Vero E6 cells are suitable for a broad range of viruses, including coronaviruses.[3][6]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 5-10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) is typically used. For antiviral assays, the FBS concentration is often reduced to 2%.[12]
-
Virus Propagation: Virus stocks are prepared by infecting susceptible cell lines. The virus titer is determined using standard methods such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of umifenovir that is toxic to the host cells. It is performed in parallel with the antiviral assay.[13][14]
Materials:
-
96-well cell culture plates
-
Host cells (e.g., Vero E6, MDCK)
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 4 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of umifenovir in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing various drug concentrations. Include "cell control" wells with medium only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, corresponding to the duration of the antiviral assay.
-
MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 540 nm or 570 nm using a microplate reader.
-
Calculation: The CC50 value is calculated by regression analysis of the dose-response curve, representing the concentration that reduces cell viability by 50%.
Antiviral Assay: Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibition of viral replication by measuring the reduction in the number of viral plaques.[3][15]
Materials:
-
24-well or 48-well cell culture plates
-
Host cells (e.g., MDCK for influenza)
-
Influenza virus stock of known titer
-
Umifenovir stock solution
-
Cell culture medium
-
TPCK-treated trypsin (for influenza virus)
-
Overlay medium (e.g., containing 1.2% Avicel or 0.8% agarose)
-
Fixing solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Virus Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Infect the cells with a dilution of virus that will produce 50-100 plaques per well and incubate for 1 hour at 37°C.
-
Drug Treatment: Remove the virus inoculum and wash the cells. Add an overlay medium containing serial dilutions of umifenovir. Include "virus control" wells (no drug) and "cell control" wells (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible in the virus control wells.
-
Plaque Visualization: Remove the overlay medium. Fix the cells with the fixing solution and then stain with the staining solution.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of umifenovir that reduces the number of plaques by 50% compared to the virus control.
Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay
This assay is suitable for high-throughput screening and measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect).[10][12]
Materials:
-
96-well cell culture plates
-
Host cells
-
Virus stock
-
Umifenovir stock solution
-
Cell culture medium
-
Cell viability reagent (e.g., MTT, Neutral Red)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the cytotoxicity assay.
-
Drug Treatment and Infection: Add serial dilutions of umifenovir to the wells. Subsequently, add the virus at a predetermined multiplicity of infection (MOI). Include "virus control" (cells + virus, no drug), "cell control" (cells only), and "drug toxicity control" (cells + drug, no virus) wells.
-
Incubation: Incubate the plates at 37°C until at least 80% CPE is observed in the virus control wells (typically 2-5 days).
-
Quantification of Cell Viability: Measure cell viability using an appropriate method, such as the MTT assay described above.
-
Calculation: The EC50 is the concentration of the compound that provides 50% protection against virus-induced cell death.
Visualizations
Caption: Workflow for CPE Inhibition and Cytotoxicity Assays.
Caption: Mechanism of Action of Umifenovir against Influenza Virus.
References
- 1. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Umifenovir Epigenetically Targets the IL-10 Pathway in Therapy against Coxsackievirus B4 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 13. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. Cytotoxicity Screening Assay - Paired with Antiviral Assays protocol v1 [protocols.io]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Plaque Reduction Assay Optimization with Umifenovir Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umifenovir hydrochloride monohydrate, also known as Arbidol, is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of enveloped and non-enveloped viruses.[1][2] Its primary mechanism of action involves the inhibition of viral entry into host cells by preventing the fusion of the viral envelope with the cell membrane.[1][3] The plaque reduction assay (PRA) is a standard and reliable method for quantifying the antiviral activity of compounds like Umifenovir by measuring the reduction in the formation of viral plaques in a cell culture.[4]
These application notes provide a comprehensive guide to optimizing and performing a plaque reduction assay to evaluate the antiviral efficacy of this compound. The protocols are designed to be adaptable for various virus-cell systems.
Mechanism of Action of Umifenovir
Umifenovir targets the initial stages of viral infection, specifically the fusion between the viral envelope and the host cell membrane. In enveloped viruses like influenza, Umifenovir is thought to interact with viral surface glycoproteins, such as hemagglutinin (HA), stabilizing their pre-fusion conformation. This prevents the pH-induced conformational changes necessary for membrane fusion within the endosome, effectively trapping the virus and preventing the release of its genetic material into the cytoplasm.[3]
Caption: Umifenovir inhibits viral entry by blocking membrane fusion.
Quantitative Data Summary
The following tables summarize the cytotoxic and antiviral activities of this compound against various viruses as determined by in vitro assays.
Table 1: Cytotoxicity of Umifenovir
| Cell Line | Assay | CC50 (µM) | Reference |
| Vero E6 | MTT | 97.5 ± 6.7 | [1] |
| Vero CCL81 | MTT | 106.2 ± 9.9 | [1] |
| GMK-AH-1(D) | MTT | 145.0 ± 5.0 | [1] |
Table 2: Antiviral Activity of Umifenovir (EC50 Values)
| Virus | Cell Line | Assay | EC50 (µM) | Reference |
| HCoV-229E | Vero E6 | Plaque Assay | 10.0 ± 0.5 | [1] |
| HCoV-OC43 | Vero E6 | Plaque Assay | 9.0 ± 0.4 | [1] |
| SARS-CoV-2 | Vero CCL81 | MTT | 23.6 ± 2.0 (MOI 0.001) | [1] |
| SARS-CoV-2 | Vero CCL81 | MTT | 29.0 ± 8.4 (MOI 0.005) | [1] |
| Influenza A (clinical isolates) | MDCK | ELISA | 8.4 ± 1.1 to 17.4 ± 5.4 |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous solutions.[5] Therefore, a stock solution in an organic solvent is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-20 mg/mL).[5]
-
Gently vortex until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Plaque Reduction Assay Optimization Workflow
Optimization of the plaque reduction assay is critical for obtaining accurate and reproducible results. The following workflow outlines the key parameters to optimize.
Caption: A stepwise workflow for optimizing the plaque reduction assay.
Detailed Protocol: Plaque Reduction Assay for Umifenovir
This protocol is a general guideline and should be optimized for the specific virus and cell line being used.
a. Cell Seeding:
-
Culture a suitable host cell line (e.g., Vero E6, MDCK) to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in a complete growth medium.
-
Seed the cells into 6-well or 12-well plates at the pre-determined optimal density to form a confluent monolayer within 24 hours.
b. Virus Titration (to be performed prior to the main experiment):
-
Prepare 10-fold serial dilutions of the virus stock in a serum-free medium.
-
Infect the confluent cell monolayers with each dilution for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or carboxymethyl cellulose (B213188) [CMC]).
-
Incubate for a period sufficient for plaque formation (typically 2-5 days).
-
Fix and stain the cells to visualize and count the plaques.
-
Determine the virus dilution that yields a countable number of plaques (typically 30-100 plaques per well). This will be the working dilution for the plaque reduction assay.
c. Plaque Reduction Assay:
-
Prepare serial dilutions of the Umifenovir stock solution in a serum-free medium.
-
In a separate plate or tubes, pre-incubate the working dilution of the virus with each concentration of Umifenovir for 1 hour at 37°C.
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with the virus-Umifenovir mixtures. Include a virus control (virus only) and a cell control (medium only).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and gently add the overlay medium containing the corresponding concentration of Umifenovir.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible in the virus control wells.
-
Fix the cells with a suitable fixative (e.g., 4% formaldehyde).
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).
-
Gently wash the wells with water to remove excess stain and allow the plates to dry.
-
Count the number of plaques in each well.
Data Analysis
-
Calculate the percentage of plaque reduction for each Umifenovir concentration compared to the virus control using the following formula:
% Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100
-
Plot the percentage of plaque reduction against the log of the Umifenovir concentration.
-
Determine the 50% effective concentration (EC50) from the dose-response curve, which is the concentration of Umifenovir that reduces the number of plaques by 50%.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No plaques in virus control | - Inactive virus stock- Incorrect cell line- Low virus titer | - Use a fresh, properly stored virus stock- Ensure the cell line is susceptible to the virus- Re-titer the virus stock |
| Confluent lysis (no individual plaques) | - Virus concentration is too high | - Use a higher dilution of the virus stock |
| Irregular or fuzzy plaques | - Cell monolayer is not confluent- Overlay solidified unevenly or was disturbed- Overlay concentration is too low | - Optimize cell seeding density- Ensure plates are level during overlay solidification- Increase the concentration of agarose or CMC |
| Cell monolayer detaches | - Overlay was too hot (if using agarose)- Cytotoxicity of Umifenovir at high concentrations | - Cool the agarose overlay to ~42-45°C before adding to cells- Determine the CC50 of Umifenovir and use non-toxic concentrations |
Conclusion
The plaque reduction assay is a robust method for evaluating the antiviral activity of this compound. Careful optimization of key parameters, including cell density, virus inoculum, and incubation time, is essential for generating reliable and reproducible data. The protocols and guidelines provided in these application notes offer a framework for researchers to successfully implement and optimize the plaque reduction assay for their specific research needs in the development of antiviral therapeutics.
References
Application Note: Cell Culture Cytotoxicity Testing of Umifenovir Hydrochloride Monohydrate Using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for assessing the in vitro cytotoxicity of Umifenovir hydrochloride monohydrate using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. Umifenovir (also known as Arbidol) is a broad-spectrum antiviral agent that inhibits viral entry into host cells.[1][2] While its antiviral properties are well-documented, evaluating its cytotoxic potential is a critical step in drug development to determine its therapeutic window. The MTT assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] This application note details the materials, step-by-step experimental procedures, data analysis, and troubleshooting for determining the cytotoxic effects and the half-maximal inhibitory concentration (IC50) of Umifenovir in a cell culture model.
Principle of the Method
The MTT assay is a quantitative and colorimetric method for determining cell viability.[5] The principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt MTT to a purple, insoluble formazan (B1609692) product by mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases, in metabolically active cells.[3][6][7] The resulting formazan crystals are solubilized using a solvent like dimethyl sulfoxide (B87167) (DMSO). The absorbance of the solubilized formazan solution is then measured spectrophotometrically, typically between 550 and 600 nm.[8] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4] A decrease in color intensity in treated cells compared to untreated controls indicates a reduction in cell viability and reflects the cytotoxic effect of the compound.
Materials and Reagents
-
Cell Line: Appropriate mammalian cell line (e.g., Vero E6, A549, MCF-7). Cells should be in the logarithmic growth phase.[9]
-
This compound: (CAS: 868364-57-2)[10]
-
Complete Growth Medium: Specific to the chosen cell line (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): (CAS: 298-93-1)[11]
-
Dimethyl sulfoxide (DMSO): Cell culture grade.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA solution
-
Equipment:
-
Biological safety cabinet
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader with a filter between 550 and 600 nm (e.g., 570 nm) and a reference wavelength of >650 nm.[3][6]
-
Experimental Protocols
General Cell Culture
-
Maintain the selected cell line in T-75 flasks with complete growth medium at 37°C in a humidified atmosphere of 5% CO2.[12]
-
Subculture the cells when they reach 80-90% confluency to ensure they remain in the exponential growth phase.[12]
-
To subculture, aspirate the old medium, wash the cell monolayer with sterile PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cell pellet in fresh medium for seeding.
Preparation of Umifenovir Stock Solution
Umifenovir hydrochloride is soluble in DMSO at approximately 15 mg/mL.[13][14]
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Vortex until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.[13]
-
On the day of the experiment, prepare serial dilutions of the stock solution in a complete growth medium to achieve the desired final treatment concentrations. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[9][12]
MTT Assay Protocol
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[12] Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: After 24 hours, carefully remove the medium. Add 100 µL of medium containing various concentrations of Umifenovir (e.g., serial dilutions from 0.1 µM to 200 µM, based on known CC50 values of ~97 µM in Vero cells[1]) to the respective wells.
-
Test Wells: Cells + Medium with Umifenovir.
-
Vehicle Control Wells: Cells + Medium with DMSO (at the same final concentration as the highest Umifenovir dose).
-
Untreated Control Wells (100% Viability): Cells + Fresh Medium.
-
Blank Wells: Medium only (for background absorbance).
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12]
-
MTT Addition: Following the treatment period, add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well (final concentration of 0.5 mg/mL).[3][15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3][16]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[12][15]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[6] Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 650 nm to reduce background noise.[3][17]
Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percent Viability: Determine the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100
-
-
Determine IC50: The IC50 value is the concentration of the compound that inhibits cell viability by 50%. This can be determined by plotting a dose-response curve with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis. Use non-linear regression analysis (e.g., sigmoidal dose-response) with software like GraphPad Prism to calculate the precise IC50 value.[18][19]
Visualizations
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Logical workflow for cytotoxicity data analysis.
Data Presentation
Results should be tabulated to show the dose-dependent effect of Umifenovir. The table should include concentrations, raw absorbance values, corrected absorbance, percent viability, and standard deviation from replicate wells.
Table 1: Hypothetical Cytotoxicity Data for Umifenovir on A549 Cells after 48h Exposure
| Umifenovir (µM) | Avg. Absorbance (570nm) | Std. Dev. | Corrected Absorbance* | % Cell Viability |
| 0 (Control) | 1.254 | 0.088 | 1.194 | 100.0% |
| 0 (Vehicle) | 1.248 | 0.091 | 1.188 | 99.5% |
| 10 | 1.198 | 0.075 | 1.138 | 95.3% |
| 25 | 1.055 | 0.064 | 0.995 | 83.3% |
| 50 | 0.876 | 0.059 | 0.816 | 68.3% |
| 100 | 0.642 | 0.045 | 0.582 | 48.7% |
| 150 | 0.411 | 0.038 | 0.351 | 29.4% |
| 200 | 0.239 | 0.027 | 0.179 | 15.0% |
*Corrected Absorbance = Avg. Absorbance - Avg. Blank Absorbance (Hypothetical Blank Abs = 0.060)
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | - Microbial contamination of medium.[9] - Phenol (B47542) red or serum interference.[7][9] | - Use sterile technique; check medium before use. - Use phenol red-free and/or serum-free medium during MTT incubation.[7][9] |
| Low Absorbance | - Cell seeding density is too low.[9] - Insufficient incubation time with MTT.[9] - Incomplete formazan solubilization.[7] | - Optimize cell seeding density via a titration experiment.[9] - Increase MTT incubation time (up to 4 hours).[16] - Ensure complete mixing after adding DMSO; check for visible crystals.[7] |
| High Variability | - "Edge effect" due to evaporation in outer wells.[9] - Inconsistent pipetting or cell seeding. | - Do not use the perimeter wells for experimental data; fill them with sterile PBS or medium.[9] - Ensure uniform cell suspension before seeding; use calibrated pipettes. |
| Compound Interference | - Test compound is colored or has reducing properties.[7][20] | - Run a control with the compound in cell-free medium to measure its intrinsic absorbance or reducing capacity.[20] |
Safety Precautions
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dust and contact with skin and eyes.[21]
-
MTT Reagent: MTT is a potential mutagen and irritant.[11] Handle with care, wear gloves and eye protection, and avoid creating dust.
-
DMSO: DMSO can facilitate the absorption of other chemicals through the skin. Always wear gloves when handling.
-
All procedures involving cell culture and potentially hazardous chemicals should be performed in a certified biological safety cabinet using aseptic techniques. Dispose of all waste according to institutional guidelines.[12][22]
References
- 1. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umifenovir | C22H25BrN2O3S | CID 131411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. medkoo.com [medkoo.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Umifenovir (hydrochloride) | CAS 131707-23-8 | Cayman Chemical | Biomol.com [biomol.com]
- 15. bds.berkeley.edu [bds.berkeley.edu]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
Utilizing Umifenovir Hydrochloride Monohydrate in Animal Models for Influenza Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Umifenovir hydrochloride monohydrate (also known as Arbidol) in preclinical animal models for the study of influenza virus infection. Detailed protocols for key in vivo experiments are provided to facilitate the design and execution of efficacy studies.
Introduction to Umifenovir and its Mechanism of Action
Umifenovir is a broad-spectrum antiviral agent used in the treatment and prophylaxis of influenza A and B viruses.[1][2] Its primary mechanism of action is the inhibition of viral entry into host cells. Umifenovir stabilizes the viral surface glycoprotein (B1211001) hemagglutinin (HA) in its pre-fusion conformation.[3] This prevents the low pH-induced conformational changes in the endosome that are necessary for the fusion of the viral envelope with the endosomal membrane, thereby blocking the release of the viral genome into the cytoplasm.[3]
In addition to its direct antiviral effects, Umifenovir has demonstrated immunomodulatory properties, including the stimulation of interferon production and the activation of phagocytes.[1][4] This dual action of directly inhibiting viral replication and enhancing the host's innate immune response makes it a valuable compound for influenza research.
Data Presentation
Table 1: In Vivo Efficacy of Umifenovir in a Murine Model of Influenza with Secondary Bacterial Pneumonia
| Animal Model | Influenza Virus Strain | Bacterial Superinfection | Umifenovir Dosage (oral) | Treatment Duration | Key Outcomes | Reference |
| BALB/c mice | A/California/04/2009 (H1N1) | S. aureus | 40 mg/kg/day | 5 days | - Increased survival rate from 0% to 90%- Reduced body weight loss- Decreased lung viral titer by ≥ 2 logs- Reduced lung bacterial counts- Less severe lung histopathology | [5] |
| BALB/c mice | A/California/04/2009 (H1N1) | S. aureus | 60 mg/kg/day | 5 days | - Increased survival rate from 0% to 90%- Reduced body weight loss- Decreased lung viral titer by ≥ 2 logs- Reduced lung bacterial counts- Less severe lung histopathology | [5] |
Table 2: In Vitro Antiviral Activity of Umifenovir against Influenza Viruses
| Virus Strain | Cell Line | Assay | EC50 (µM) | Reference |
| Influenza A/H1N1pdm09 | MDCK | ELISA | 8.4 ± 1.1 - 17.4 ± 5.4 | [6] |
| Influenza A/H3N2 | MDCK | ELISA | 8.4 ± 1.1 - 17.4 ± 5.4 | [6] |
| Influenza B | MDCK | ELISA | 8.4 ± 1.1 - 17.4 ± 5.4 | [6] |
Mandatory Visualization
Caption: Dual mechanism of Umifenovir against influenza virus.
Caption: Experimental workflow for mouse influenza studies.
Experimental Protocols
Protocol 1: Efficacy of Umifenovir in a Lethal Influenza Mouse Model
This protocol details the evaluation of Umifenovir's therapeutic efficacy in mice following a lethal influenza virus challenge.
Materials:
-
This compound
-
Sterile vehicle for suspension (e.g., 0.5% methylcellulose)[7]
-
Mouse-adapted influenza virus (e.g., A/PR/8/34 H1N1)
-
8-10 week old BALB/c mice
-
Anesthetic (e.g., isoflurane)
-
Oral gavage needles (20-22 gauge)[8]
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least 7 days prior to the experiment.
-
Virus Titration (LD50 Determination):
-
Perform serial dilutions of the mouse-adapted influenza virus stock.
-
Intranasally infect groups of mice (n=5-10 per group) with 50 µL of each virus dilution under light anesthesia.
-
Monitor the mice for 14 days, recording mortality.
-
Calculate the 50% lethal dose (LD50).
-
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Umifenovir (e.g., 40 mg/kg/day)
-
Group 3: Umifenovir (e.g., 60 mg/kg/day)
-
-
Infection:
-
Anesthetize mice lightly with isoflurane.
-
Infect mice intranasally with a lethal dose (e.g., 5-10 LD50) of influenza virus in a volume of 50 µL.
-
-
Umifenovir Administration:
-
Prepare a fresh suspension of Umifenovir in the chosen vehicle daily.
-
Begin treatment at a designated time post-infection (e.g., 4 hours).
-
Administer the appropriate dose of Umifenovir or vehicle via oral gavage once or twice daily for a specified duration (e.g., 5 days).[7][8] The volume should not exceed 0.10 ml/10 grams of body weight.[8]
-
-
Monitoring:
-
Record body weight and survival daily for 14-21 days.
-
Observe for clinical signs of illness (e.g., ruffled fur, lethargy).
-
-
Endpoint and Sample Collection:
-
At a predetermined time point (e.g., day 5 post-infection), a subset of mice from each group can be euthanized for sample collection.
-
Collect lungs for viral load determination and histopathology.
-
Collect bronchoalveolar lavage fluid (BALF) for cytokine analysis.
-
-
Viral Load Determination:
-
Homogenize lung tissue in sterile PBS.
-
Determine viral titers using a plaque assay or TCID50 assay on Madin-Darby Canine Kidney (MDCK) cells.
-
-
Data Analysis:
-
Compare survival rates between groups using Kaplan-Meier survival analysis.
-
Analyze changes in body weight, lung viral titers, and cytokine levels between groups using appropriate statistical tests.
-
Protocol 2: Evaluation of Umifenovir in a Ferret Model of Influenza
Ferrets are a valuable model for influenza research as they are susceptible to human influenza viruses without prior adaptation and exhibit human-like clinical symptoms.
Materials:
-
This compound
-
Sterile vehicle for suspension
-
Human influenza virus isolate
-
Young adult ferrets (6-12 months old)
-
Anesthetic (e.g., ketamine/xylazine)
-
Oral gavage equipment
-
Nasal wash collection supplies (sterile PBS)
Procedure:
-
Animal Acclimatization: Acclimatize ferrets to the facility and handling for at least one week.
-
Baseline Data: Record baseline body weight and temperature for several days prior to infection.
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: Umifenovir (dose to be determined based on pharmacokinetic studies)
-
-
Infection:
-
Anesthetize ferrets.
-
Inoculate ferrets intranasally with the influenza virus.
-
-
Umifenovir Administration:
-
Begin treatment at a specified time post-infection.
-
Administer Umifenovir or vehicle orally once or twice daily for 5-7 days.
-
-
Monitoring and Sample Collection:
-
Monitor ferrets daily for clinical signs of illness, including body temperature, body weight, activity level, and sneezing.
-
Collect nasal washes daily for the first 7-10 days post-infection by instilling sterile PBS into the nostrils and collecting the runoff.
-
-
Viral Load Determination:
-
Quantify the viral load in the nasal washes using a TCID50 or plaque assay on MDCK cells.
-
-
Data Analysis:
-
Compare the viral titers in the nasal washes between the Umifenovir-treated and control groups over time.
-
Analyze changes in body temperature and weight between the groups.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing T-705 (favipiravir) treatment of severe influenza B virus infection in the immunocompromised mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Umifenovir (Arbidol) efficacy in experimental mixed viral and bacterial pneumonia of mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Umifenovir susceptibility monitoring and characterization of influenza viruses isolated during ARBITR clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.fsu.edu [research.fsu.edu]
Application Note: HPLC Analysis for Quantification of Umifenovir Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Umifenovir hydrochloride monohydrate in bulk drug substances and pharmaceutical formulations. The described method is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its degradation products. This protocol provides detailed procedures for sample and standard preparation, chromatographic conditions, and method validation parameters as per the International Council for Harmonisation (ICH) guidelines.
Introduction
Umifenovir, marketed under trade names such as Arbidol, is an antiviral treatment used for influenza and other respiratory viral infections.[1] It functions by inhibiting the fusion of the viral lipid membrane with the host cell membrane, thereby preventing viral entry.[1] Given its therapeutic importance, a robust and validated analytical method is crucial for quality control, ensuring the identity, purity, and potency of Umifenovir in pharmaceutical products. This application note details a reversed-phase HPLC (RP-HPLC) method for the accurate quantification of this compound.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC or UFLC system equipped with a UV detector is suitable for this analysis.[2] The following conditions have been optimized for the separation and quantification of Umifenovir.
| Parameter | Condition |
| HPLC System | Shimadzu UFLC system with SPD M20A PDA detector or equivalent[2] |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Agilent)[2] |
| Mobile Phase | Acetonitrile (B52724) : 0.1% Triethylamine (B128534) (pH adjusted to 3.2 with orthophosphoric acid) (60:40, v/v)[3] |
| Flow Rate | 0.6 mL/min[2] |
| Detection Wavelength | 223 nm[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient (25°C ± 2°C)[2] |
| Run Time | 10 minutes[2] |
Reagents and Solutions Preparation
-
Acetonitrile: HPLC grade[2]
-
Triethylamine: AR grade[2]
-
Orthophosphoric Acid: AR grade
-
Water: HPLC grade
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile and 0.1% triethylamine in a 60:40 (v/v) ratio. Adjust the pH of the aqueous phase to 3.2 with orthophosphoric acid before mixing.[3]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and make up to the volume with acetonitrile.[2]
-
Working Standard Solutions: Dilute the standard stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., for linearity curve).[2]
Sample Preparation (Tablet Dosage Form)
-
Weigh and powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Umifenovir and transfer it to a suitable volumetric flask.[2]
-
Add a sufficient amount of mobile phase and sonicate for 30 minutes to ensure complete dissolution of the drug.[2]
-
Make up to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[2]
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[2]
| Validation Parameter | Result |
| Linearity Range | 0.05 - 50 µg/mL[2] |
| Correlation Coefficient (r²) | 0.9997[2] |
| Limit of Detection (LOD) | 0.0156 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.0421 µg/mL[2] |
| Accuracy (% Recovery) | 98.80 - 101.68%[2] |
| Precision (% RSD) | < 2.0%[2] |
| Robustness | The method is robust for small, deliberate changes in flow rate, mobile phase composition, pH, and detection wavelength.[2] |
System Suitability
Before commencing any analysis, the chromatographic system must meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas (for replicate injections) | ≤ 2.0% |
Forced Degradation Studies
Forced degradation studies indicated that Umifenovir is susceptible to degradation under acidic and alkaline conditions, with greater sensitivity observed in alkaline environments.[2] The method effectively separates the intact drug from its degradation products, confirming its stability-indicating nature.[2]
Visual Representations
References
Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Umifenovir in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Umifenovir (Arbidol) in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioavailability studies of this broad-spectrum antiviral agent. The described method utilizes a straightforward liquid-liquid extraction procedure for sample preparation and a rapid chromatographic separation, ensuring high throughput. This document provides a comprehensive, step-by-step protocol, including instrument parameters and method validation summaries, to facilitate the reliable quantification of Umifenovir in a research setting.
Introduction
Umifenovir, also known under the brand name Arbidol (B144133), is an antiviral compound with activity against a range of respiratory viruses. Its use in various regions has prompted the need for reliable bioanalytical methods to support clinical and preclinical research. Accurate measurement of Umifenovir concentrations in plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. LC-MS/MS offers the high sensitivity and selectivity required for quantifying drug levels in complex biological matrices like plasma. The method described herein is based on established protocols and provides a validated approach for the determination of Umifenovir.[1][2][3]
Experimental Workflow
Caption: Experimental workflow for Umifenovir quantification in plasma.
Detailed Experimental Protocol
Materials and Reagents
-
Umifenovir reference standard
-
Internal Standard (IS), e.g., Ibrutinib or Loratadine
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ethyl Acetate or tert-Butyl Methyl Ether (HPLC grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
Preparation of Stock and Working Solutions
-
Umifenovir Stock Solution (1 mg/mL): Accurately weigh and dissolve Umifenovir in a suitable solvent such as ethanol (B145695) to obtain a final concentration of 1 mg/mL.[1]
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Ibrutinib in DMSO or Loratadine in methanol).[1][4]
-
Working Solutions: Prepare serial dilutions of the Umifenovir stock solution with acetonitrile to create working solutions for calibration standards and quality control samples.[1]
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 15 µL of the internal standard working solution (e.g., 250 ng/mL Ibrutinib) to each sample and vortex briefly.[1]
-
Add 1 mL of ethyl acetate or tert-butyl methyl ether to the tube.[1][5]
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at a high speed (e.g., 4500 x g) for 10 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the instrumental conditions for the analysis of Umifenovir.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| System | UPLC/HPLC System |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent[1] |
| Mobile Phase | Acetonitrile and 15 mM Ammonium Acetate (80:20, v/v)[1] |
| Flow Rate | 0.3 mL/min[1][2] |
| Column Temp. | 40°C[1] |
| Autosampler Temp. | 10°C[1] |
| Injection Volume | 5 µL[1] |
| Run Time | Approximately 2.5 - 6 minutes[1][2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 0.5 kV[6] |
| Source Temp. | Dependent on instrument geometry |
| Desolvation Temp. | Dependent on instrument geometry |
| Collision Gas | Argon |
Table 3: MRM Transitions for Umifenovir and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Umifenovir | 477.05[1][6] | 279.02[1][6] |
| Ibrutinib (IS) | 441.16[1][6] | 84.4[1][6] |
| Loratadine (IS) | 383.2[4] | 337.2[4] |
Method Validation Summary
The described method has been validated according to international guidelines.[1][6] The following table summarizes typical performance characteristics.
Table 4: Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 1.32 - 625 ng/mL[1] or 0.5 - 500 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] |
| Intra-day Precision (%RSD) | < 7%[2] |
| Inter-day Precision (%RSD) | < 7%[2] |
| Accuracy | 95 - 105%[2] |
| Recovery | 81.0 - 88.7%[4] |
Data Analysis
Quantification of Umifenovir is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Umifenovir in the plasma samples is then determined from this calibration curve using a weighted linear regression model.
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the quantification of Umifenovir in human plasma. The method is sensitive, selective, and suitable for high-throughput analysis in a research setting. The provided experimental details and performance characteristics should enable researchers to successfully implement this method for pharmacokinetic and other related studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of arbidol in human plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive high-performance liquid chromatographic determination of arbidol, a new antiviral compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Umifenovir Hydrochloride Monohydrate in MDCK Cells for Influenza Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umifenovir hydrochloride monohydrate, also known as Arbidol, is a broad-spectrum antiviral agent effective against a variety of respiratory viruses, including influenza A and B viruses.[1][2][3] Its primary application in influenza research is to investigate viral entry mechanisms and to evaluate potential antiviral therapies. The Madin-Darby Canine Kidney (MDCK) cell line is a widely used and suitable model for influenza virus propagation and the study of antiviral compounds.[4][5] These notes provide detailed protocols and data for the use of Umifenovir in MDCK cells for influenza research.
Mechanism of Action
Umifenovir's principal mechanism of action against the influenza virus is the inhibition of viral entry into the host cell.[3][6] It specifically targets the viral hemagglutinin (HA) protein, a glycoprotein (B1211001) on the surface of the virus responsible for attachment to host cell receptors and subsequent fusion of the viral envelope with the endosomal membrane.[3][6]
By binding to a conserved pocket in the HA trimer, Umifenovir stabilizes the pre-fusion conformation of the protein.[6] This stabilization prevents the low pH-induced conformational changes that are essential for the fusion of the viral and endosomal membranes following endocytosis.[6] Consequently, the viral genome is unable to be released into the cytoplasm, effectively halting the infection at an early stage.[6] In addition to its direct antiviral effects, Umifenovir has been reported to have immunomodulatory properties, including the induction of interferon.[6]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound against various influenza virus strains in MDCK cells.
| Table 1: Antiviral Activity of Umifenovir against Influenza A Viruses in MDCK Cells | |||
| Influenza A Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| A(H1N1)pdm09 | 8.4 ± 1.1 - 17.4 ± 5.4 | 32.92 | ~1.9 - 3.9 |
| A(H3N2) | 8.4 ± 1.1 - 17.4 ± 5.4 | 32.92 | ~1.9 - 3.9 |
Note: The EC50 values for influenza A strains are presented as a range from a study on clinical isolates. The CC50 value is a general value for MDCK cells.
Experimental Protocols
Cell Culture and Maintenance of MDCK Cells
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cell monolayer with PBS, add Trypsin-EDTA, and incubate for a few minutes until the cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.
Plaque Reduction Neutralization Assay (PRNA)
This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.
Materials:
-
Confluent monolayer of MDCK cells in 6-well or 12-well plates
-
Influenza virus stock with a known titer (plaque-forming units/mL)
-
This compound stock solution
-
Infection medium (e.g., DMEM with TPCK-treated trypsin)
-
Overlay medium (e.g., containing Avicel or agarose)
-
Fixing solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., crystal violet)
Protocol:
-
Seed MDCK cells in multi-well plates and grow until a confluent monolayer is formed.[6]
-
Prepare serial dilutions of Umifenovir in the infection medium.[6]
-
Pre-incubate a standardized amount of influenza virus (e.g., 100 plaque-forming units) with each drug dilution for 1 hour at 37°C.[6]
-
Wash the MDCK cell monolayers with PBS and inoculate with the virus-drug mixtures.[6]
-
Allow the virus to adsorb for 1 hour at 37°C.[6]
-
Remove the inoculum and add the overlay medium containing the corresponding concentration of Umifenovir.[6]
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, until plaques are visible.[6]
-
Fix the cells with the fixing solution and then stain with the crystal violet solution.[6]
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no drug).
-
The 50% effective concentration (EC50) is determined from the dose-response curve.[6]
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of the drug that is toxic to the cells.
Materials:
-
Confluent monolayer of MDCK cells in a 96-well plate
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
Protocol:
-
Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of Umifenovir in the cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the drug.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is the concentration of the drug that reduces cell viability by 50% compared to the untreated control cells.
Visualizations
Caption: Mechanism of action of Umifenovir against influenza virus.
Caption: General experimental workflow for evaluating Umifenovir.
References
- 1. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. Deficiency of IFNAR1 Increases the Production of Influenza Vaccine Viruses in MDCK Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Evaluation of Umifenovir Hydrochloride Monohydrate Against SARS-CoV-2 in Vero E6 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antiviral activity of umifenovir hydrochloride monohydrate against SARS-CoV-2 in Vero E6 cells. This document includes a summary of quantitative data from published studies, detailed experimental protocols for key assays, and visualizations of the experimental workflow and proposed mechanism of action.
Quantitative Data Summary
Umifenovir has demonstrated concentration-dependent antiviral activity against various coronaviruses, including SARS-CoV-2, in Vero E6 cells. The following table summarizes the key quantitative data from in vitro studies.
| Parameter | Virus | Cell Line | Value (µM) | Reference |
| EC50 | SARS-CoV-2 | Vero E6 | 15.37 ± 3.6 to 28.0 ± 1.0 | [1][2][3] |
| SARS-CoV-2 ('Dubrovka' strain, MOI 0.001) | Vero CCL81 | 23.6 ± 2.0 | [1] | |
| SARS-CoV-2 ('Dubrovka' strain, MOI 0.005) | Vero CCL81 | 29.0 ± 8.4 | [1] | |
| HCoV-229E | Vero E6 | 10.0 ± 0.5 | [1][2][3] | |
| HCoV-OC43 | Vero E6 | 9.0 ± 0.4 | [1][2][3] | |
| CC50 | - | Vero E6 | 97.5 ± 6.7 | [1] |
| SI | HCoV-229E | Vero E6 | 9.8 | [1] |
| HCoV-OC43 | Vero E6 | 10.8 | [1] |
EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (50% Cytotoxic Concentration): The concentration of a drug that kills 50% of cells in a viability assay. SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of a drug.
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the antiviral efficacy of umifenovir against SARS-CoV-2 in Vero E6 cells.
Cell Culture and Virus Propagation
-
Cell Line: Vero E6 cells (ATCC® C1008™), an African green monkey kidney epithelial cell line, are used due to their high susceptibility to SARS-CoV-2 infection.[4]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strain: SARS-CoV-2 (e.g., USA-WA1/2020 isolate) is propagated in Vero E6 cells to generate high-titer viral stocks.[5] Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of umifenovir that is toxic to Vero E6 cells.
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[5]
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Treatment: Remove the culture medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.[3]
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay measures the ability of umifenovir to inhibit the formation of viral plaques.
-
Cell Seeding: Prepare a confluent monolayer of Vero E6 cells in a 6-well or 12-well plate.
-
Virus Inoculation: Inoculate the cells with 100 plaque-forming units (PFU) of SARS-CoV-2.
-
Compound Treatment: After a 1-hour viral adsorption period, remove the inoculum and wash the cells with phosphate-buffered saline (PBS). Add serial dilutions of umifenovir in DMEM with 2% FBS to the respective wells.
-
Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with a mixture of 1.2% Avicel or 1.5% agarose (B213101) in DMEM.[4]
-
Incubation: Incubate the plates for 72 hours at 37°C.[4]
-
Staining and Plaque Counting: Remove the overlay, fix the cells with 4% paraformaldehyde, and stain with 0.5% crystal violet.[4] Count the number of plaques in each well.
-
EC50 Calculation: Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Antiviral Efficacy Testing
The following diagram illustrates the general workflow for evaluating the in vitro antiviral activity of umifenovir.
Caption: Workflow for in vitro evaluation of umifenovir against SARS-CoV-2.
Proposed Mechanism of Action of Umifenovir
Umifenovir is believed to inhibit viral entry into the host cell by interfering with the fusion of the viral envelope with the cell membrane. In silico studies suggest it may impede the trimerization of the spike glycoprotein, which is crucial for binding to the host cell's ACE2 receptor.[1]
Caption: Proposed mechanism of umifenovir in inhibiting SARS-CoV-2 entry.
References
- 1. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Umifenovir Hydrochloride Monohydrate Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data presentation guidelines for the high-throughput screening (HTS) of Umifenovir hydrochloride monohydrate analogs against influenza virus. The included methodologies are designed to be robust, scalable, and suitable for identifying novel antiviral compounds with improved efficacy and pharmacological profiles.
Introduction to Umifenovir and its Analogs
Umifenovir, also known as Arbidol, is a broad-spectrum antiviral agent used in the treatment of influenza and other respiratory viral infections.[1][2] Its primary mechanism of action involves the inhibition of viral entry into host cells.[1][3] Umifenovir targets the hemagglutinin (HA) protein of the influenza virus, stabilizing its pre-fusion conformation and preventing the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane.[3][4] This effectively blocks the release of the viral genome into the cytoplasm.[4] Beyond its direct antiviral effects, Umifenovir has also been reported to possess immunomodulatory properties, including the induction of interferon.[2]
The development of Umifenovir analogs aims to enhance its antiviral potency, broaden its spectrum of activity, and improve its pharmacokinetic properties. High-throughput screening assays are essential for the rapid and efficient evaluation of these analogs.
High-Throughput Screening (HTS) Assays
A variety of HTS assays can be employed to evaluate the anti-influenza activity of Umifenovir analogs. These can be broadly categorized as biochemical assays and cell-based assays.
Biochemical Assays
2.1.1. Neuraminidase (NA) Inhibition Assay
This assay identifies compounds that inhibit the activity of neuraminidase, a key enzyme on the surface of the influenza virus that is essential for the release of progeny virions from infected cells.
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product (4-methylumbelliferone). The reduction in fluorescence in the presence of a test compound indicates inhibition of NA activity.[5]
Protocol:
-
Reagent Preparation:
-
Prepare a 2.5 mM MUNANA stock solution in distilled water.[5]
-
Prepare a 300 µM MUNANA working solution in 1x assay buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5).[5]
-
Prepare serial dilutions of Umifenovir analogs and control inhibitors (e.g., Oseltamivir, Zanamivir) in the assay buffer.[6]
-
Dilute the influenza virus stock to a concentration that gives a robust signal-to-noise ratio.[6]
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add 50 µL of diluted test compounds or controls to the wells.[5]
-
Add 50 µL of diluted virus to each well, except for the background control wells.[5]
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA working solution to all wells.[5]
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.14 M NaOH in ethanol).[7]
-
Measure the fluorescence at an excitation wavelength of 368 nm and an emission wavelength of 460 nm.[8]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the virus control (no inhibitor).
-
Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
Cell-Based Assays
2.2.1. Hemagglutination Inhibition (HI) Assay
This assay identifies compounds that interfere with the binding of the viral hemagglutinin (HA) to sialic acid receptors on the surface of red blood cells (RBCs), thereby preventing hemagglutination.
Principle: Influenza virus can agglutinate red blood cells by binding to sialic acid receptors on their surface. Antibodies or other inhibitory molecules that block this interaction will prevent this agglutination. The highest dilution of a compound that completely inhibits hemagglutination is the HI titer.[9]
Protocol:
-
Reagent Preparation:
-
Assay Procedure (V-bottom 96-well plate format):
-
Add 25 µL of diluted test compounds to the wells.[9]
-
Add 25 µL of the standardized virus solution (4 HAU) to all wells except the RBC control wells.[9]
-
Incubate the plate at room temperature for 60 minutes.[9]
-
Add 50 µL of the 0.5% RBC suspension to all wells.[9]
-
Gently tap the plate to mix and incubate at room temperature for 30-45 minutes, or at 4°C for 60 minutes, until the RBCs in the control wells have settled.[9]
-
-
Data Analysis:
-
Read the results visually. A button of RBCs at the bottom of the well indicates inhibition, while a diffuse lattice of RBCs indicates hemagglutination.
-
The HI titer is the reciprocal of the highest dilution of the compound that completely inhibits hemagglutination.[9]
-
2.2.2. Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect host cells from the destructive effects of viral infection.
Principle: Influenza virus infection of susceptible cell lines (e.g., Madin-Darby Canine Kidney - MDCK cells) leads to observable morphological changes and cell death, known as the cytopathic effect (CPE). Antiviral compounds will inhibit or reduce the CPE. Cell viability can be quantified using various methods, such as staining with crystal violet or using a luminescent cell viability assay that measures ATP content.[10][11]
Protocol:
-
Cell Preparation:
-
Seed MDCK cells into 96-well or 384-well plates at a density that will form a confluent monolayer within 24 hours.[10]
-
-
Assay Procedure:
-
Prepare serial dilutions of the Umifenovir analogs in a serum-free medium.
-
Remove the growth medium from the cell plates and add the diluted compounds.
-
Infect the cells with a pre-titered amount of influenza virus that causes 80-100% CPE within 48-72 hours.[10]
-
Include a virus control (cells + virus, no compound), a cell control (cells only, no virus), and a compound toxicity control (cells + compound, no virus).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
-
Quantification of CPE:
-
Crystal Violet Staining:
-
Fix the cells with 10% formalin.
-
Stain the cells with 0.5% crystal violet solution.
-
Wash the plates and solubilize the dye with methanol.
-
Read the absorbance at 570 nm.
-
-
Luminescent Cell Viability Assay (e.g., CellTiter-Glo®):
-
Add the lytic reagent containing luciferase and luciferin (B1168401) to the wells.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.[11]
-
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) from the dose-response curves.
-
Calculate the selectivity index (SI = CC50/EC50).
-
2.2.3. Reporter Gene Assay
This assay utilizes a recombinant influenza virus or a stable cell line expressing a reporter gene (e.g., luciferase or green fluorescent protein - GFP) under the control of the viral replication machinery.
Principle: The expression of the reporter gene is dependent on viral replication. A decrease in the reporter signal in the presence of a test compound indicates inhibition of a step in the viral life cycle.[12][13]
Protocol:
-
Cell and Virus Preparation:
-
Use a stable reporter cell line (e.g., 293T-Gluc cells expressing Gaussia luciferase upon influenza infection) or a recombinant influenza virus expressing a reporter gene.[12]
-
Seed the cells in 96-well or 384-well plates.
-
-
Assay Procedure:
-
Signal Detection:
-
For luciferase reporters, add the appropriate substrate and measure the luminescence.[12]
-
For GFP reporters, measure the fluorescence using a plate reader or a high-content imaging system.
-
-
Data Analysis:
-
Calculate the percent inhibition of the reporter signal.
-
Determine the EC50 value from the dose-response curve.
-
Data Presentation
Quantitative data from HTS assays should be summarized in clearly structured tables for easy comparison of the antiviral activity and cytotoxicity of Umifenovir analogs.
Table 1: Antiviral Activity and Cytotoxicity of Umifenovir Analogs against Influenza A/H3N2
| Compound ID | NA Inhibition IC50 (µM) | HI Titer | CPE Inhibition EC50 (µM) | Reporter Gene Assay EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
| Umifenovir | >50 | 32 | 5.2 | 4.8 | >100 | >19.2 |
| Analog-001 | >50 | 64 | 2.1 | 1.9 | >100 | >47.6 |
| Analog-002 | >50 | 16 | 10.5 | 11.2 | >100 | >9.5 |
| Analog-003 | >50 | 128 | 0.8 | 0.7 | 85 | 106.3 |
| Oseltamivir | 0.002 | - | 0.05 | 0.04 | >100 | >2000 |
Data are hypothetical and for illustrative purposes only.
Table 2: HTS Assay Quality Control Parameters
| Assay Type | Z'-factor | Signal-to-Background (S/B) Ratio | Signal-to-Noise (S/N) Ratio |
| NA Inhibition | 0.75 | 15 | 25 |
| CPE Inhibition (Luminescence) | 0.82 | 10 | 18 |
| Reporter Gene (Luciferase) | 0.88 | 50 | 40 |
A Z'-factor between 0.5 and 1.0 is considered excellent for HTS assays.[14][15]
Visualizations
Signaling Pathway and Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate key processes.
Caption: Mechanism of action of Umifenovir analogs targeting influenza virus entry.
Caption: General experimental workflow for HTS of Umifenovir analogs.
References
- 1. A comprehensive influenza reporter virus panel for high-throughput deep profiling of neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ulab360.com [ulab360.com]
- 8. content.abcam.com [content.abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.com]
- 12. A cell-based high-throughput approach to identify inhibitors of influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influenza virus assays based on virus‐inducible reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 15. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Time-of-Addition Experiments with Umifenovir Hydrochloride Monohydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
A time-of-addition assay is a critical tool in virology used to determine the specific stage of the viral life cycle that is inhibited by an antiviral compound.[1][2][3] This information is essential for understanding the compound's mechanism of action and is a key step in its development as a therapeutic agent.[4][5] Umifenovir (also known as Arbidol) is a broad-spectrum antiviral agent approved in Russia and China for the treatment and prophylaxis of influenza and other respiratory viral infections.[6][7] Its primary mechanism of action is the inhibition of membrane fusion between the viral envelope and the host cell membrane, which prevents viral entry into the cell.[6][7][8] Umifenovir has shown activity against a wide range of enveloped and non-enveloped RNA and DNA viruses.[7][8]
This application note provides a detailed protocol for conducting a time-of-addition experiment to characterize the antiviral activity of Umifenovir hydrochloride monohydrate. The protocol is designed to be adaptable for various virus-host cell systems.
Mechanism of Action: Umifenovir
Umifenovir primarily targets the viral entry step.[8][9] For influenza virus, it binds to the hemagglutinin (HA) protein, stabilizing its pre-fusion conformation and preventing the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane.[10] This effectively traps the virus in the endosome.[10] A similar fusion-inhibiting mechanism is proposed for its activity against other viruses, such as flaviviruses and coronaviruses.[6][7][11] By adding Umifenovir at different time points relative to viral infection, researchers can confirm that its activity is limited to the early stages of the viral life cycle.
Caption: Umifenovir inhibits the viral life cycle at the entry/fusion stage.
Experimental Protocol
This protocol outlines the steps for a time-of-addition experiment. It is crucial to first determine the 50% cytotoxic concentration (CC50) of Umifenovir and the 50% effective concentration (EC50) against the specific virus in the chosen cell line to select a non-toxic, effective concentration for this assay.[12]
Materials and Reagents
-
Cells: Susceptible host cell line (e.g., Vero E6, MDCK, Huh-7).
-
Virus: Virus stock with a known titer (e.g., Influenza, SARS-CoV-2, Zika).
-
Compound: this compound (Sigma-Aldrich or equivalent), dissolved in DMSO to create a high-concentration stock solution.
-
Media: Appropriate cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Buffers: Phosphate-buffered saline (PBS).
-
Assay Plates: 96-well flat-bottom cell culture plates.
-
Reagents for Quantification: Reagents for the chosen viral quantification method (e.g., crystal violet for plaque assays, reagents for RT-qPCR, or specific antibodies for immunofluorescence).
Procedure
-
Cell Seeding:
-
Seed the selected host cells into 96-well plates at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C with 5% CO2.
-
-
Experimental Setup:
-
The experiment will have several arms to test the effect of Umifenovir when added at different times relative to infection (see workflow diagram below).
-
Prepare dilutions of Umifenovir in culture medium at a concentration of 2-5 times its pre-determined EC50. Ensure the final DMSO concentration is non-toxic (typically <0.5%).
-
Include "Virus Control" (cells + virus, no drug) and "Cell Control" (cells only, no virus or drug) wells.
-
-
Time-of-Addition Steps:
-
Full-Time (Entire Period): Add Umifenovir to cells 2 hours before infection and keep it in the medium for the entire duration of the experiment.
-
Pre-Treatment (-2 to 0 h): Add Umifenovir to the cell monolayer 2 hours before infection. Just prior to adding the virus, remove the medium containing the compound and wash the cells three times with PBS.
-
Co-Treatment (0 to 2 h p.i.): Add Umifenovir and the virus to the cells simultaneously. After a 2-hour incubation, remove the virus/compound mixture and wash the cells.
-
Post-Treatment (e.g., 2, 4, 6, 8 h p.i.): Infect the cells with the virus for 2 hours. Wash the cells to remove the inoculum. Add the medium containing Umifenovir at subsequent time points (e.g., 2, 4, 6, and 8 hours post-infection).
-
-
Infection:
-
After the pre-treatment wash (if applicable), infect the cell monolayers with the virus at a specific Multiplicity of Infection (MOI), for example, MOI of 0.1.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
After adsorption, remove the viral inoculum, wash the cells three times with PBS, and add fresh culture medium (containing the drug for the "Full-Time" and "Post-Treatment" arms).
-
-
Incubation & Quantification:
-
Incubate the plates for a duration appropriate for one replication cycle of the virus (e.g., 24-72 hours).
-
After incubation, quantify the viral yield or cytopathic effect (CPE). Common methods include:
-
Plaque Reduction Assay: Fixing and staining cells to count viral plaques.[12]
-
Virus Yield Reduction Assay: Titrating the virus in the supernatant via TCID50 or plaque assay on fresh cells.[13]
-
RT-qPCR: Quantifying viral RNA from cell lysates or supernatants.
-
Immunofluorescence: Staining for a viral antigen and quantifying the percentage of infected cells.[14]
-
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each time point relative to the "Virus Control".
-
Plot the percent inhibition versus the time of drug addition.
-
Caption: Workflow for the Umifenovir time-of-addition experiment.
Data Presentation
The results of the time-of-addition experiment should be summarized to clearly show how the timing of Umifenovir administration impacts its antiviral efficacy. A loss of inhibitory activity when the drug is added at later time points post-infection indicates that it acts on an early stage of the viral life cycle.[2][15]
Expected Results
For an entry inhibitor like Umifenovir, the highest inhibition is expected when the drug is present before or during the infection period. The antiviral effect should significantly decrease when the drug is added after the virus has had time to enter the host cells.
Table 1: Summary of Expected Quantitative Data
| Experimental Arm | Time of Drug Addition (Relative to Infection) | Umifenovir Conc. (µM) | % Viral Inhibition (Example) | Interpretation |
| Full-Time | -2 h to 24 h (Continuous) | 15 | 98% ± 3% | Maximum inhibition when present throughout. |
| Pre-Treatment | -2 h to 0 h | 15 | 95% ± 4% | High inhibition; drug acts on host cells or during attachment. |
| Co-Treatment | 0 h to 2 h | 15 | 97% ± 2% | High inhibition; drug interferes with attachment/entry. |
| Post-Treatment | 2 h post-infection | 15 | 40% ± 8% | Reduced inhibition; most viruses have already entered. |
| Post-Treatment | 4 h post-infection | 15 | 15% ± 5% | Minimal inhibition; entry phase is complete. |
| Post-Treatment | 8 h post-infection | 15 | <5% | No significant inhibition. |
| Virus Control | No Drug | 0 | 0% | Baseline for 100% viral replication. |
| Cell Control | No Drug / No Virus | 0 | 100% | Baseline for cell viability (no CPE). |
Note: The example data assumes a virus with an entry window of approximately 2-4 hours. The exact timing and inhibition percentages will vary depending on the virus, host cell line, and experimental conditions.
References
- 1. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 2. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Determine Mechanism of Action of Anti-influenza Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. fda.gov [fda.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Umifenovir - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 14. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 15. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Umifenovir Hydrochloride Monohydrate for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Umifenovir hydrochloride monohydrate in cell-based assays. The following information is structured to address common issues and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions for in vitro studies.[1][2][3] Other options include ethanol (B145695) and dimethylformamide (DMF).[1][4]
Q2: What is the maximum recommended final concentration of the organic solvent (e.g., DMSO) in the cell culture medium?
A2: To minimize solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%.[5][6] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the solvent.
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A3: Direct dissolution in aqueous buffers or cell culture media is not recommended due to the compound's sparingly soluble nature in these solutions.[1] To achieve the desired concentration for cell-based assays, it is best to first dissolve the compound in an appropriate organic solvent to create a concentrated stock solution, which can then be further diluted in the aqueous medium.[1]
Q4: My Umifenovir solution precipitates after I add it to the cell culture medium. What is causing this?
A4: Precipitation upon addition to aqueous-based cell culture media is a common issue for hydrophobic compounds like Umifenovir. This is primarily due to the significant change in the solvent environment from a high-concentration organic stock solution to the aqueous medium, causing the compound to fall out of solution.[5][7]
Q5: How can I prevent Umifenovir from precipitating when I add it to the cell culture medium?
A5: To minimize precipitation, add the stock solution to the pre-warmed cell culture medium drop-wise while gently swirling or vortexing.[5][6] This facilitates rapid and even dispersion of the compound, preventing localized high concentrations that can lead to precipitation.
Troubleshooting Guide
Issue 1: Precipitation upon addition of stock solution to media
-
Cause: High local concentration of the compound exceeding its solubility limit in the aqueous medium.
-
Solution:
-
Add the stock solution drop-by-drop into the vortex of the media.
-
Gently swirl the media during the addition of the stock solution.
-
Prepare an intermediate dilution of the stock solution in the medium before making the final dilution.
-
Issue 2: Media becomes cloudy or hazy after adding Umifenovir
-
Cause: Formation of fine precipitates or micelles that may not be immediately visible as distinct particles.
-
Solution:
-
Visually inspect the medium against a light source after adding the compound.
-
Consider filtering the final medium through a 0.22 µm sterile filter. Be aware that this might remove some of the precipitated compound, potentially lowering the effective concentration.
-
If the experimental design allows, a lower final concentration of Umifenovir might be necessary.
-
Issue 3: Inconsistent experimental results with Umifenovir treatment
-
Cause: Inconsistent dosing due to partial precipitation of the compound. The actual concentration of soluble Umifenovir exposed to the cells may vary between experiments.
-
Solution:
-
Always prepare fresh dilutions of Umifenovir for each experiment. Avoid storing diluted solutions in aqueous media.
-
Ensure a standardized and validated protocol for preparing and adding Umifenovir to the culture medium is followed consistently.
-
Quantitative Data Summary
The solubility of Umifenovir hydrochloride in various solvents is summarized in the table below for easy comparison.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~15-25 mg/mL | [1][3][4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1][4] |
| Ethanol | ~10 mg/mL | [1][4] |
| Methanol | Soluble | [8] |
| Water | < 0.1 mg/mL (insoluble) | [3] |
| DMF:PBS (pH 7.2) (1:8) | ~0.1 mg/mL | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (FW: 531.89 g/mol )[2]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out 5.32 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) and sonication may be required to facilitate dissolution.[3]
-
Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][9]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes or flasks
-
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 10 µM Umifenovir, you will need 10 µL of the 10 mM stock solution.
-
Dispense the required volume of pre-warmed cell culture medium into a sterile tube.
-
While gently vortexing or swirling the medium, add the calculated volume of the Umifenovir stock solution drop-by-drop.
-
Visually inspect the medium for any signs of precipitation.
-
Use the freshly prepared medium for your cell-based assay immediately.
-
Visualizations
Caption: Experimental workflow for preparing Umifenovir solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Umifenovir (hydrochloride) | CAS 131707-23-8 | Cayman Chemical | Biomol.com [biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting precipitation of Umifenovir hydrochloride monohydrate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Umifenovir hydrochloride monohydrate. The information is designed to address common challenges related to its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is the salt form of the antiviral drug Umifenovir. While the hydrochloride salt is used to improve its solubility, Umifenovir itself is a weakly basic and hydrophobic molecule, making it poorly soluble in neutral and alkaline aqueous solutions.[1][2] This can lead to precipitation when preparing solutions in common physiological buffers, affecting the accuracy and reproducibility of experiments.
Q2: I observed precipitation when diluting my DMSO stock of this compound into PBS (pH 7.4). Why does this happen?
A2: This is a common issue for hydrochloride salts of weakly basic compounds. Umifenovir has a pKa of 6.0.[1] At pH values below its pKa, the molecule is protonated and more soluble. When a stock solution (often in an organic solvent like DMSO) is diluted into a buffer with a pH above 6.0, such as PBS (pH 7.4), the Umifenovir molecule deprotonates to its less soluble free base form, causing it to precipitate out of solution.
Q3: What is the recommended procedure for preparing a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-25 mg/mL) in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[3][4] Gentle warming and sonication can be used to ensure complete dissolution. These stock solutions should be stored at -20°C or -80°C and protected from light. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q4: How should I prepare aqueous working solutions from my organic stock to avoid precipitation?
A4: To minimize precipitation when preparing aqueous working solutions, it is crucial to consider the pH of the final solution. Whenever possible, use an acidic buffer (pH < 6.0). When diluting the organic stock, add it to the aqueous buffer slowly while vortexing to ensure rapid mixing. It is also recommended to prepare working solutions fresh for each experiment.
Q5: Can I store aqueous solutions of this compound?
A5: It is not recommended to store aqueous solutions of this compound for extended periods, especially at or near neutral pH, due to the risk of precipitation over time. One source suggests not storing aqueous solutions for more than one day.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter with the precipitation of this compound.
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer
-
Possible Cause: The pH of the aqueous buffer is too high (at or above the pKa of 6.0), causing the conversion of the soluble hydrochloride salt to the insoluble free base.
-
Solution 1: If your experimental conditions permit, use a buffer with a pH below 6.0.
-
Solution 2: Decrease the final concentration of this compound in your working solution.
-
Solution 3: Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final working solution. Be mindful of the tolerance of your experimental system to organic solvents.
-
Issue 2: Precipitation Occurs Over Time After Initial Dissolution
-
Possible Cause 1: You have created a supersaturated, metastable solution. This can happen when a high concentration of the compound is rapidly diluted from an organic stock into an aqueous buffer.
-
Solution: Prepare fresh working solutions immediately before use and use them promptly.
-
-
Possible Cause 2: Temperature fluctuations. A solution prepared at room temperature or with gentle warming may precipitate if cooled to a lower temperature (e.g., 4°C).
-
Solution: Maintain a constant temperature throughout the preparation and execution of your experiment.
-
Issue 3: Inconsistent Results in Biological Assays
-
Possible Cause: The presence of undissolved micro-precipitates is leading to inaccurate concentrations of the active compound.
-
Solution 1: Visually inspect your final working solution for any signs of turbidity or solid particles.
-
Solution 2: If appropriate for your application, filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles before use.
-
Data Presentation
The following tables summarize the solubility of Umifenovir in various solvents and at different pH values.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility |
| DMSO | 25 mg/mL[3] |
| Ethanol | 10-28 mg/mL |
| DMF | 20 mg/mL[2] |
| DMF:PBS (1:8, pH 7.2) | ~0.1 mg/mL[2] |
| Water | < 0.1 mg/mL (insoluble)[3] |
Table 2: pH-Dependent Aqueous Solubility of Umifenovir
| pH | Temperature (K) | Molar Solubility (M) | Approximate Solubility (µg/mL) |
| 1.2 | 298.15 | 3.14 x 10⁻⁴ | 161.3 |
| 2.0 | 310.15 | 7.11 x 10⁻⁴ | 365.2 |
| 6.8 | 298.15 | 8.38 x 10⁻⁶ | 4.3 |
| 7.4 | 310.15 | 1.58 x 10⁻⁵ | 8.1 |
Data in Table 2 is derived from studies on Umifenovir and its salts.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 531.89 g/mol )
-
Anhydrous DMSO
-
Calibrated balance
-
Vortex mixer
-
Microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 5.32 mg of this compound.
-
Transfer the powder to a clean microcentrifuge tube or vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be applied if necessary to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Materials:
-
This compound
-
Aqueous buffers of desired pH values
-
Calibrated balance
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
-
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle.
-
Carefully withdraw a sample from the supernatant.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining undissolved solid.
-
Carefully collect the supernatant, being cautious not to disturb the pellet.
-
Dilute the supernatant with an appropriate solvent and determine the concentration of Umifenovir using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
The determined concentration represents the thermodynamic solubility at that specific pH and temperature.
-
Visualizations
Caption: Troubleshooting workflow for Umifenovir precipitation.
Caption: Relationship between pH, molecular form, and solubility.
References
- 1. Revisiting the Solubility–Permeability Relationship with Hydrophobic Drug Umifenovir in Pluronic Solutions: Impact of pH and Co-Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tribioscience.com [tribioscience.com]
Optimizing the concentration of Umifenovir hydrochloride monohydrate for maximum antiviral efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Umifenovir hydrochloride monohydrate. Our goal is to help you optimize its concentration for maximum antiviral efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Umifenovir?
A1: Umifenovir is a broad-spectrum antiviral agent that primarily works by inhibiting the fusion of the viral envelope with the host cell membrane.[1][2] This action prevents the virus from entering the host cell and releasing its genetic material, thus halting the replication cycle at an early stage. For influenza virus, it targets the hemagglutinin (HA) protein, stabilizing its pre-fusion conformation and preventing the pH-induced changes necessary for membrane fusion.[3][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q3: What is a typical starting concentration range for in vitro antiviral assays?
A3: Based on published data, a typical starting concentration range for in vitro antiviral efficacy studies, such as plaque reduction assays, is between 1 µM and 100 µM.[5] The 50% effective concentration (EC50) for many viruses falls within the 1 µM to 30 µM range.[6] It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific virus and cell line.
Q4: How does Umifenovir affect the host's immune response?
A4: Beyond its direct antiviral effects, Umifenovir has demonstrated immunomodulatory properties.[2][3] It can stimulate the production of interferons and enhance the phagocytic activity of macrophages, which are key components of the innate immune response against viral infections.[2] Some studies have also shown that Umifenovir can downregulate the expression of interleukin-10 (IL-10), an anti-inflammatory cytokine, which may contribute to its antiviral activity against certain viruses like Coxsackievirus B4.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Toxicity Observed | 1. Umifenovir concentration is too high.2. Solvent (e.g., DMSO) concentration is toxic to cells.3. Cell line is particularly sensitive to the compound. | 1. Perform a cytotoxicity assay (e.g., MTT or CTG assay) to determine the 50% cytotoxic concentration (CC50). Use Umifenovir concentrations well below the CC50 for antiviral assays.2. Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤0.5% for DMSO). Run a solvent-only control.3. Test the antiviral efficacy in a different, more robust cell line if possible. |
| No Antiviral Effect Observed | 1. Umifenovir concentration is too low.2. The virus is not susceptible to Umifenovir.3. Incorrect timing of drug addition. | 1. Increase the concentration of Umifenovir in your dose-response experiment, ensuring it remains below the CC50.2. Confirm from literature if Umifenovir is expected to be active against your virus of interest. Umifenovir is most effective against enveloped viruses.[1]3. For fusion inhibitors like Umifenovir, it is often most effective when added before or at the time of infection.[8] |
| Inconsistent Results in Plaque Reduction Assay | 1. Uneven cell monolayer.2. Inaccurate virus titration.3. Overlay medium issues (e.g., temperature, concentration). | 1. Ensure cells are seeded evenly and form a confluent monolayer before infection.2. Accurately determine the virus titer to ensure a consistent number of plaque-forming units (PFU) are used in each well.3. If using an agarose (B213101) overlay, ensure it has cooled to a non-toxic temperature (around 42-45°C) before adding it to the cells. Ensure the agarose concentration is optimal for plaque formation. |
| Plaques are not well-defined or are absent | 1. Incubation time is too short or too long.2. Inappropriate cell line for the virus.3. Overlay is too concentrated, inhibiting plaque spread. | 1. Optimize the incubation time to allow for clear plaque formation without causing the entire cell monolayer to lyse.2. Use a cell line known to be permissive to the virus and capable of forming plaques.3. Adjust the concentration of the overlay medium (e.g., agarose or methylcellulose). |
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| Human Coronavirus 229E (HCoV-229E) | Vero E6 | 10.0 ± 0.5 | >100 | >10 | [6] |
| Human Coronavirus OC43 (HCoV-OC43) | Vero E6 | 9.0 ± 0.4 | >100 | >11 | [6] |
| SARS-CoV | CMK-AH-1 | - | - | - | [6] |
| SARS-CoV-2 | Vero E6 | 15.37 ± 3.6 - 28.0 ± 1.0 | >100 | >3.5 - 6.5 | [6] |
| Zika Virus (ZIKV) | Vero | 10.57 ± 0.74 - 12.09 ± 0.77 | 89.72 ± 0.19 | ~7.4 - 8.5 | [5] |
| West Nile Virus (WNV) | Vero | 19.16 ± 0.29 | 89.72 ± 0.19 | ~4.7 | [5] |
| Tick-Borne Encephalitis Virus (TBEV) | Vero | 18.67 ± 0.15 | 89.72 ± 0.19 | ~4.8 | [5] |
EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral activity. CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. SI (Selectivity Index): A measure of the drug's therapeutic window. A higher SI indicates a more favorable safety profile.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is to determine the 50% cytotoxic concentration (CC50) of Umifenovir on a specific cell line.
Materials:
-
Cell line of interest (e.g., Vero E6, MDCK)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density to achieve 80-90% confluency after 24 hours of incubation.
-
Compound Preparation: Prepare a 2-fold serial dilution of Umifenovir in culture medium. The highest concentration should be chosen to likely induce significant cell death, while the lowest should have no effect. Include a "no drug" (medium only) control and a "solvent" control (medium with the highest concentration of DMSO used).
-
Treatment: After 24 hours, remove the old medium from the cells and add the prepared Umifenovir dilutions to the respective wells in triplicate or quadruplicate.
-
Incubation: Incubate the plate for a period that corresponds to the duration of your planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the viability against the drug concentration and use non-linear regression analysis to determine the CC50 value.
Plaque Reduction Assay
This assay measures the ability of Umifenovir to inhibit the formation of viral plaques.
Materials:
-
Confluent monolayer of a permissive cell line in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
Umifenovir stock solution
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose)
-
Fixing solution (e.g., 10% formaldehyde (B43269) in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
PBS
Procedure:
-
Compound Dilution: Prepare serial dilutions of Umifenovir in infection medium at 2x the final desired concentrations.
-
Virus Preparation: Dilute the virus stock in infection medium to a concentration that will yield 50-100 plaques per well.
-
Virus-Drug Incubation (Optional but recommended): Mix equal volumes of the diluted virus and the 2x Umifenovir dilutions. Incubate for 1 hour at 37°C.
-
Infection: Wash the confluent cell monolayers with PBS and inoculate with the virus-drug mixtures (or virus alone for the control).
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Overlay: Remove the inoculum and gently add the overlay medium containing the final desired concentration of Umifenovir (or no drug for the virus control).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fixation and Staining: Carefully remove the overlay. Fix the cells with the fixing solution for at least 30 minutes. Discard the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each Umifenovir concentration compared to the virus control (no drug). Plot the percentage of inhibition against the drug concentration and determine the EC50 value using non-linear regression.
Mandatory Visualizations
Caption: Experimental workflow for optimizing Umifenovir concentration.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Umifenovir Epigenetically Targets the IL-10 Pathway in Therapy against Coxsackievirus B4 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistent in vitro results with Umifenovir hydrochloride monohydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent in vitro results with Umifenovir hydrochloride monohydrate.
Troubleshooting Guide
Inconsistencies in in vitro results with Umifenovir are not uncommon and can be attributed to a variety of experimental factors. This guide provides insights into potential causes and solutions for common issues.
Quantitative Data Summary of In Vitro Efficacy
The antiviral activity of Umifenovir can vary significantly depending on the virus, cell line, and assay conditions. The following table summarizes reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values to highlight this variability.
| Virus | Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| HCoV-229E | - | Vero E6 | Plaque Assay | 10.0 ± 0.5 | 97.5 ± 6.7 | 9.8 | [1][2] |
| HCoV-OC43 | - | Vero E6 | Plaque Assay | 9.0 ± 0.4 | 97.5 ± 6.7 | 10.8 | [1][2] |
| SARS-CoV | - | CMK-AH-1 | Plaque Assay | <90 | 145.0 ± 5.0 | >1.6 | [1][2] |
| SARS-CoV-2 | Dubrovka | Vero CCL81 | MTT Assay | 23.6 ± 2.0 (at 0.001 MOI) | 106.2 ± 9.9 | 4.5 | [2][3] |
| SARS-CoV-2 | Dubrovka | Vero CCL81 | MTT Assay | 29.0 ± 8.4 (at 0.005 MOI) | 106.2 ± 9.9 | 3.7 | [2][3] |
| SARS-CoV-2 | - | Vero E6 | - | 15.37 ± 3.6 to 28.0 ± 1.0 | - | - | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my EC50 values for Umifenovir against the same virus different from published results?
A1: Discrepancies in EC50 values can arise from several factors:
-
Cell Line Differences: The type of cell line used for the assay can significantly impact the apparent efficacy of Umifenovir.[4] Different cell lines can have variations in the expression of host factors that may be involved in the drug's activity.
-
Virus Strain Variability: Different strains or isolates of the same virus may exhibit varying sensitivity to Umifenovir.
-
Multiplicity of Infection (MOI): The amount of virus used to infect the cells can influence the outcome. As seen in the table above, a higher MOI of SARS-CoV-2 resulted in a higher EC50 value.[2][3]
-
Assay Method: The specific in vitro assay used (e.g., plaque reduction, virus yield, or CPE inhibition assay) can yield different EC50 values.
-
Timing of Drug Addition: The effectiveness of Umifenovir is highly dependent on when it is added to the cells relative to the time of infection. It is most effective when added before or at the time of infection, as its primary mechanism is to block viral entry.[2][5]
Q2: I am observing high cytotoxicity with Umifenovir at concentrations where I expect to see antiviral activity. What could be the issue?
A2: High cytotoxicity can be due to:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to the cytotoxic effects of Umifenovir. It is crucial to determine the CC50 of Umifenovir in your specific cell line.[2]
-
Drug Solubility and Stability: Ensure that the this compound is fully dissolved and stable in your culture medium. Precipitation of the compound can lead to inaccurate concentrations and increased cytotoxicity.
-
Incubation Time: Longer incubation times with the drug can lead to increased cytotoxicity.[2]
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3: To improve reproducibility:
-
Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, virus titer, MOI, incubation times, and drug concentrations, are kept consistent across all experiments.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range.
-
Reagent Quality: Use high-quality reagents and ensure the Umifenovir stock solution is prepared fresh or properly stored to avoid degradation.
-
Include Proper Controls: Always include positive (a known antiviral for the specific virus, if available) and negative (vehicle-only) controls in your assays.
Experimental Protocols
Plaque Reduction Neutralization Assay (PRNA)
This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[6][7]
Materials:
-
Confluent cell monolayers in 6-well or 12-well plates (e.g., Vero E6, MDCK)[6][7]
-
Virus stock with a known titer
-
This compound stock solution
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Overlay medium (e.g., containing low melting point agarose (B213101) or Avicel)
-
Fixing solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed cells in multi-well plates and grow to confluence.
-
Prepare serial dilutions of Umifenovir in the infection medium. The highest concentration should be below the CC50 value.[6]
-
Wash the cell monolayers with sterile PBS.
-
Infect the cells with the virus at a predetermined MOI.
-
After the adsorption period, aspirate the virus inoculum.
-
Add the overlay medium containing the different concentrations of Umifenovir. Include a "no drug" virus control and a "no virus" cell control.[6]
-
Incubate the plates for a period sufficient for plaque formation.
-
Fix the cells with the fixative solution.
-
Stain the cell monolayer with Crystal Violet solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.[2][6]
Materials:
-
Confluent cell monolayers in 96-well plates
-
This compound stock solution
-
Cell culture medium
-
MTT reagent (5 mg/mL)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Prepare serial dilutions of Umifenovir in the cell culture medium.
-
Remove the old medium and add the prepared Umifenovir dilutions to the wells. Include a "no drug" control.
-
Incubate the plate for the desired period (e.g., 72 hours).[2]
-
Add MTT reagent to each well and incubate for a further 2-4 hours.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.[2][6]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "no drug" control and determine the CC50 value.
Visualizations
Umifenovir's Mechanism of Action: Inhibition of Viral Entry
Umifenovir's primary mechanism of action against enveloped viruses is the inhibition of membrane fusion between the viral envelope and the host cell membrane.[6][8] For influenza virus, it interacts with the hemagglutinin (HA) protein, stabilizing it and preventing the low pH-induced conformational changes necessary for fusion.[6][7]
Caption: Umifenovir's mechanism of inhibiting viral entry.
General Workflow for In Vitro Antiviral Testing
The following diagram outlines a typical workflow for evaluating the in vitro antiviral activity and cytotoxicity of a compound like Umifenovir.
Caption: General workflow for in vitro antiviral testing.
References
- 1. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Overcoming Umifenovir hydrochloride monohydrate solubility issues in DMSO for stock solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Umifenovir hydrochloride monohydrate in DMSO for the preparation of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO is reported to be between 15 mg/mL and 25 mg/mL.[1][2] However, achieving this concentration may require specific handling techniques, such as sonication.[2]
Q2: Why is my this compound not dissolving in DMSO even at lower concentrations?
A2: Several factors can contribute to poor solubility, including the purity of the compound, the quality and water content of the DMSO, the ambient temperature, and the dissolution technique. It is crucial to use anhydrous, high-purity DMSO as it is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds.
Q3: Can I heat the DMSO solution to dissolve the compound?
A3: Gentle heating can be employed to aid dissolution, but it should be done with caution.[3] Prolonged or excessive heating can lead to the degradation of the compound. It is advisable to warm the solution slightly (e.g., to 37°C) and for a short period.
Q4: Is sonication recommended for dissolving this compound in DMSO?
A4: Yes, sonication in an ultrasonic bath is a recommended method to facilitate the dissolution of this compound in DMSO, especially when preparing higher concentration stock solutions.[2]
Q5: How should I store my this compound stock solution in DMSO?
A5: Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[4] For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.[2][3] The stability of the compound in DMSO at these temperatures is generally good for at least 6 months to a year.[2][3]
Troubleshooting Guide
Q: I'm observing a precipitate in my DMSO stock solution after storage. What should I do?
A: If a precipitate forms after storage, especially at low temperatures, it may be due to the solution becoming supersaturated. Before use, bring the aliquot to room temperature and try to redissolve the precipitate by vortexing or brief sonication. If the precipitate persists, it may indicate degradation or that the concentration is too high for stable storage.
Q: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A: This is a common issue due to the poor aqueous solubility of this compound. To mitigate this, add the DMSO stock solution dropwise into the aqueous medium while gently stirring or vortexing.[5] This helps to avoid high local concentrations that can lead to immediate precipitation. Additionally, ensure the final concentration of DMSO in your working solution is low (typically below 0.5%) to minimize both toxicity and precipitation.[4][6]
Q: I've tried sonication and gentle warming, but I still can't achieve my desired stock concentration. What are my options?
A: If you are unable to achieve your target concentration, consider preparing a slightly more dilute stock solution that fully dissolves. Alternatively, for specific applications, you might explore the use of other organic solvents like ethanol (B145695) or dimethylformamide (DMF), where this compound also shows solubility.[1] However, be mindful of the compatibility of these solvents with your experimental system.
Quantitative Solubility Data
| Solvent | Reported Solubility | Reference |
| DMSO | ~15 mg/mL | [1] |
| DMSO | 25 mg/mL (with ultrasonic) | [2] |
| Ethanol | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| Water | < 0.1 mg/mL (insoluble) | [2] |
Experimental Protocol: Preparing a Concentrated Stock Solution of this compound in DMSO
This protocol outlines the steps to prepare a concentrated stock solution of this compound in DMSO, incorporating troubleshooting techniques.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Preparation: In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder to achieve the target concentration.
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Troubleshooting - Sonication: If the compound is not fully dissolved, place the vial in an ultrasonic water bath. Sonicate in short bursts of 5-10 minutes, checking for dissolution between bursts.
-
Troubleshooting - Gentle Heating: If sonication alone is insufficient, gently warm the solution to no more than 37°C for a few minutes while vortexing. Caution: Avoid prolonged heating to prevent degradation.
-
Final Check: Once the solution is clear and no particulate matter is visible, the stock solution is ready.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected sterile vials. Store at -20°C or -80°C for long-term use.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Membrane-Targeting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling the Structure–Activity Relationship of Arbidol Derivatives and Other SARS-CoV-2 Fusion Inhibitors Targeting the S2 Segment of the Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preventing Umifenovir hydrochloride monohydrate precipitation in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the precipitation of Umifenovir hydrochloride monohydrate in cell culture media.
Troubleshooting Guide
Encountering precipitation when working with this compound can compromise experimental results. This guide provides a structured approach to troubleshoot and resolve these issues.
Table 1: Troubleshooting this compound Precipitation
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to media | Poor aqueous solubility and "crashing out" : The compound is rapidly leaving the organic solvent and entering the aqueous environment of the cell culture medium where it is less soluble. | - Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO or ethanol (B145695).[1] - Warm the cell culture medium to 37°C before adding the Umifenovir stock solution. - Add the stock solution dropwise to the pre-warmed medium while gently swirling. - Perform serial dilutions in the cell culture medium to reach the final desired concentration. |
| Precipitation after a few hours or days in the incubator | pH shift in media : Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic), which can affect the solubility of pH-sensitive compounds. Umifenovir's solubility is known to be pH-dependent. Temperature fluctuations : Changes in temperature between the incubator and room temperature can cause compounds to precipitate out of solution. | - Monitor the pH of your cell culture medium regularly using the phenol (B47542) red indicator or a pH meter. - Change the medium more frequently to prevent significant pH shifts, especially in rapidly growing or dense cultures. - Minimize the time the culture plates or flasks are outside the incubator. - When examining under a microscope, use a heated stage if possible. |
| Cloudiness or fine precipitate observed in the stock solution | Incomplete dissolution or precipitation upon storage : The compound may not have been fully dissolved initially, or it may have precipitated out of the solvent during storage, especially at low temperatures. | - Ensure the compound is completely dissolved in the organic solvent. Gentle warming (e.g., 37°C for 10 minutes) and vortexing can aid dissolution.[2] - Store stock solutions at room temperature or 4°C if recommended, but check for any precipitation before each use. If precipitation is observed, gently warm and vortex the solution to redissolve the compound before adding it to the medium. - For long-term storage, aliquoting the stock solution can prevent issues with repeated freeze-thaw cycles. |
| Precipitation is observed only in the presence of serum | Interaction with serum proteins : Although not specifically documented for Umifenovir, some compounds can bind to serum proteins, leading to the formation of insoluble complexes. | - Reduce the serum concentration in your culture medium if your cell line can tolerate it. - Consider using a serum-free medium formulation for your experiments. - Perform a solubility test of Umifenovir in your basal medium with and without serum to confirm if serum is contributing to the precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) and ethanol are commonly used solvents for preparing Umifenovir stock solutions.[1] One protocol suggests dissolving a 10 mM stock in 96% ethanol at 37°C for 10 minutes.[2] For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in dimethylformamide (DMF) and then dilute it with the aqueous buffer.[1]
Q2: What is the solubility of Umifenovir in aqueous solutions?
A2: this compound is sparingly soluble in aqueous buffers.[1] Its solubility is pH-dependent. The solubility in a 1:8 solution of DMF:PBS (pH 7.2) is approximately 0.1 mg/mL.[1]
Q3: How does pH affect the solubility of Umifenovir?
A3: The pH of the medium can significantly impact the solubility of Umifenovir. Since most common cell culture media, such as DMEM, MEM, and RPMI-1640, have a physiological pH range of 7.2-7.4, the solubility of Umifenovir in these media is expected to be low.[3][4][5][6]
Q4: Can I filter-sterilize my Umifenovir-containing medium?
A4: It is generally recommended to add the filter-sterilized Umifenovir stock solution to the sterile cell culture medium aseptically. Attempting to filter a medium that already contains Umifenovir, especially if it is close to its solubility limit, may lead to the removal of the compound if it precipitates and is retained by the filter.
Q5: How can I determine the maximum soluble concentration of Umifenovir in my specific cell culture medium?
A5: You can perform a simple solubility test. Prepare a series of dilutions of your Umifenovir stock solution in your cell culture medium. Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment and visually inspect for any signs of precipitation. This will help you determine the practical working concentration range for your specific setup.
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains in solution in a specific cell culture medium under standard cell culture conditions.
Materials:
-
This compound powder
-
Sterile DMSO or ethanol
-
Sterile cell culture medium of choice (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Sterile 96-well flat-bottom plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically prepare a 10 mM stock solution of this compound in sterile DMSO or ethanol. Ensure the compound is fully dissolved. Gentle warming (37°C) and vortexing may be necessary.
-
-
Prepare Serial Dilutions:
-
In sterile microcentrifuge tubes, prepare a series of 2-fold serial dilutions of the Umifenovir stock solution using the same solvent.
-
In a 96-well plate, add 198 µL of pre-warmed (37°C) cell culture medium to each well.
-
Add 2 µL of each Umifenovir dilution to the corresponding wells to achieve a final solvent concentration of 1%. This will create a range of final Umifenovir concentrations in the medium. Include a "solvent only" control.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Visually inspect the wells for any signs of precipitation under a microscope at different time points (e.g., 0, 2, 6, 24, and 48 hours). Look for crystals, cloudiness, or a film at the bottom of the wells.
-
-
Data Interpretation:
-
The highest concentration of Umifenovir that shows no visible precipitation at all time points is considered the maximum soluble concentration under these specific conditions.
-
Visual Guides
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting precipitation issues with this compound.
Caption: Troubleshooting workflow for Umifenovir precipitation.
Potential Causes of Precipitation
This diagram outlines the key factors that can contribute to the precipitation of this compound in cell culture media.
Caption: Factors contributing to Umifenovir precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pH of culture medium - Cellculture2 [cellculture2.altervista.org]
- 4. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 5. Cell Culture Medium [cytion.com]
- 6. binder-world.com [binder-world.com]
Technical Support Center: Investigating Off-Target Effects of Umifenovir Hydrochloride Monohydrate In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro off-target effects of Umifenovir hydrochloride monohydrate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing high levels of cytotoxicity even at low concentrations of Umifenovir. What could be the issue?
A1: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Umifenovir. For example, Vero E6 cells are commonly used for antiviral assays, but your specific cell line might be more susceptible. It is crucial to determine the 50% cytotoxic concentration (CC50) for your specific cell line before conducting further experiments.
-
Compound Purity and Solvent: Ensure the this compound is of high purity. The choice of solvent (e.g., DMSO) and its final concentration in the culture medium can also contribute to cytotoxicity. Always include a vehicle control (solvent only) in your experiments.
-
Assay Duration: The duration of exposure to the drug can significantly impact cell viability. Shorter incubation times may be necessary for sensitive cell lines.
Q2: I am observing inconsistent EC50 values for Umifenovir's antiviral activity. Why is this happening?
A2: Variability in 50% effective concentration (EC50) values is a common issue and can be attributed to several experimental parameters:
-
Multiplicity of Infection (MOI): The amount of virus used to infect the cells can influence the apparent efficacy of the drug. Higher MOIs may require higher concentrations of Umifenovir to achieve the same level of inhibition.
-
Time of Drug Addition: The timing of Umifenovir addition relative to viral infection is critical. Studies have shown that Umifenovir is most effective when added before or during the early stages of infection, as its primary mechanism is to block viral entry.[1][2]
-
Assay Method: Different antiviral assays (e.g., plaque reduction, yield reduction, CPE inhibition) can yield different EC50 values. Ensure you are using a consistent and validated assay protocol.
Q3: Is there any evidence of Umifenovir interacting with cellular components other than viral proteins?
A3: Yes, research has indicated that Umifenovir can have off-target effects. One notable example is its interaction with the IL-10 signaling pathway. Umifenovir has been shown to block the nuclear translocation of p38 and the p38-MK2 complex, which in turn inhibits IL-10 expression.[3] Additionally, at higher concentrations (in the range of 100–150 µM), Umifenovir may have a moderate toxic effect on DNA.[4]
Q4: Can I use Umifenovir to study viral fusion mechanisms?
A4: Absolutely. Umifenovir's primary mode of action is the inhibition of viral fusion with the host cell membrane.[5][6] This makes it a valuable tool for dissecting the mechanisms of viral entry. By comparing the antiviral activity of Umifenovir against different viruses, you can gain insights into the specific fusion proteins it targets.
Data Presentation: In Vitro Efficacy and Cytotoxicity of Umifenovir
The following tables summarize quantitative data on the in vitro activity of Umifenovir against various viruses and its cytotoxicity in different cell lines.
Table 1: Antiviral Activity (EC50) of Umifenovir against Various Coronaviruses
| Virus | Cell Line | EC50 (µM) | Assay Method | Reference |
| HCoV-229E | Vero E6 | 10.0 ± 0.5 | Plaque Assay | [1][7] |
| HCoV-OC43 | Vero E6 | 9.0 ± 0.4 | Plaque Assay | [1][7] |
| SARS-CoV | CMK-AH-1 | >90 (significant suppression at 90 µM) | Plaque Assay | [1][7] |
| SARS-CoV-2 | Vero E6 | 15.37 ± 3.6 to 28.0 ± 1.0 | Various | [1][7] |
| SARS-CoV-2 | Vero CCL81 | 23.6 ± 2.0 (at 0.001 MOI) | Cell-ELISA | [1] |
| SARS-CoV-2 | Vero CCL81 | 29.0 ± 8.4 (at 0.005 MOI) | Cell-ELISA | [1] |
Table 2: Cytotoxicity (CC50) of Umifenovir in Different Cell Lines
| Cell Line | CC50 (µM) | Assay Method | Reference |
| Vero E6 | 97.5 | MTT Assay | [8] |
| Vero CCL81 | Not specified, but used up to 36 µM | MTT Assay | [1] |
| RAW264.7 | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
Objective: To determine the concentration of Umifenovir that reduces cell viability by 50%.
Materials:
-
Cell line of interest (e.g., Vero E6)
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
After 24 hours, remove the medium and add fresh medium containing serial dilutions of Umifenovir. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a cell-free blank.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Plaque Reduction Assay for Antiviral Activity (EC50)
Objective: To determine the concentration of Umifenovir that reduces the number of viral plaques by 50%.
Materials:
-
Confluent monolayer of susceptible cells (e.g., Vero E6) in 6-well plates
-
Virus stock of known titer (PFU/mL)
-
This compound
-
Serum-free medium
-
Overlay medium (e.g., medium containing 1% low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Methodology:
-
Prepare serial dilutions of Umifenovir in serum-free medium.
-
Wash the confluent cell monolayers with PBS.
-
Pre-incubate the cells with the different concentrations of Umifenovir for a specified time (e.g., 1-2 hours) at 37°C.[1]
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce countable plaques (e.g., 100 PFU/well).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and wash the cells with PBS.
-
Add the overlay medium containing the corresponding concentrations of Umifenovir.
-
Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration relative to the virus control (no drug).
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Visualizations
Caption: A generalized workflow for identifying potential off-target effects of Umifenovir in vitro.
Caption: Umifenovir's inhibitory effect on the p38-MAPK/IL-10 signaling pathway.
References
- 1. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Umifenovir Epigenetically Targets the IL-10 Pathway in Therapy against Coxsackievirus B4 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. [Umifenovir and coronavirus infections: a review of research results and clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Cytotoxicity of Umifenovir Hydrochloride Monohydrate in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Umifenovir hydrochloride monohydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate cytotoxicity and ensure the validity of your in vitro experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line after treatment with Umifenovir. What is the first step to address this?
A1: The first and most critical step is to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) of Umifenovir in your specific cell line. Cytotoxicity is highly dependent on both the cell type and the concentration of the compound. By establishing a clear dose-response curve, you can identify a concentration range that is effective for your antiviral assay while minimizing cell death.
Q2: What are the known cytotoxic concentrations (CC50) of Umifenovir in common cell lines?
A2: The CC50 values for Umifenovir vary across different cell lines. Below is a summary of reported values. Use this as a reference, but always determine the CC50 for your specific cell line and experimental conditions.
Data Presentation: Cytotoxicity of Umifenovir in Various Cell Lines
| Cell Line | 50% Cytotoxic Concentration (CC50) in µM |
| Vero E6 | 97.5 ± 6.7[1] |
| Vero CCL81 | 106.2 ± 9.9[1] |
| GMK-AH-1(D) | 145.0 ± 5.0[1] |
| Huh-7 | 18.69 ± 0.1 |
| PS | 24.78 ± 0.01 |
| UKF-NB-4 | 46.99 ± 0.1 |
| HBCA | 32.5 ± 0.1 |
Q3: Besides dose optimization, what other strategies can we employ to reduce Umifenovir-induced cytotoxicity?
A3: Several strategies can be implemented to mitigate cytotoxicity:
-
Optimize Exposure Time: Reduce the incubation time of the cells with Umifenovir to the minimum required to observe the desired antiviral effect.
-
Co-treatment with Antioxidants: Umifenovir-induced cytotoxicity may be linked to oxidative stress. Co-administration of an antioxidant like N-acetylcysteine (NAC) could potentially reduce these cytotoxic effects. It is crucial to first validate that NAC does not interfere with the antiviral activity of Umifenovir in your assay.
-
Adjust Serum Concentration: The concentration of serum in your cell culture medium can influence the bioavailability and cytotoxicity of a compound. Experiment with varying serum concentrations (e.g., reducing from 10% to 2-5%) to assess the impact on cell viability in the presence of Umifenovir. Lower serum levels can sometimes reduce the metabolic stress on cells.
Q4: We suspect our inconsistent antiviral results with Umifenovir are due to its cytotoxicity. How can we differentiate between a true antiviral effect and a cytotoxic artifact?
A4: This is a common and important challenge. To distinguish between a specific antiviral effect and general cytotoxicity, it is essential to:
-
Calculate the Selectivity Index (SI): The SI is the ratio of the CC50 to the 50% effective concentration (EC50) (SI = CC50/EC50). A higher SI value indicates a greater window between the concentration at which the drug is effective and the concentration at which it is toxic to the cells.
-
Run Parallel Cytotoxicity Assays: Always run a parallel cytotoxicity assay (e.g., MTT or MTS assay) without the virus, using the same concentrations of Umifenovir and the same incubation times as your antiviral assay. This will allow you to directly assess the impact of the drug on cell viability under your experimental conditions.
-
Visual Inspection: Regularly inspect your cells under a microscope for signs of stress or death, such as changes in morphology, detachment, or reduced confluence, in both your antiviral and cytotoxicity-only experiments.
Troubleshooting Guides
Issue 1: High background cell death in Umifenovir-treated wells, even at low concentrations.
-
Possible Cause: Solvent toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve Umifenovir is not exceeding the tolerance level of your cell line (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent as the highest Umifenovir concentration) to assess solvent-induced cytotoxicity.
-
-
Possible Cause: Suboptimal cell health.
-
Troubleshooting Step: Ensure your cells are healthy, within a low passage number, and in the logarithmic growth phase before starting the experiment. Stressed or overly confluent cells can be more susceptible to drug-induced toxicity.
-
-
Possible Cause: Contamination.
-
Troubleshooting Step: Test your cell cultures for mycoplasma contamination, which can sensitize cells to stress. Visually inspect for any signs of bacterial or fungal contamination.
-
Issue 2: The antiviral effect of Umifenovir is only observed at concentrations that are also cytotoxic.
-
Possible Cause: Low therapeutic window in the chosen cell line.
-
Troubleshooting Step: Consider using a different cell line that may be less sensitive to Umifenovir's cytotoxic effects. As shown in the table above, cytotoxicity varies significantly between cell lines.
-
-
Possible Cause: The mechanism of viral inhibition is linked to a cytotoxic pathway.
-
Troubleshooting Step: Investigate the mechanism of cell death. Assays for apoptosis (e.g., Annexin V/PI staining, caspase activity) can help determine if Umifenovir is inducing programmed cell death. Understanding the pathway may reveal opportunities for intervention.
-
Experimental Protocols
Protocol for Determining the 50% Cytotoxic Concentration (CC50) using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest Umifenovir concentration).
-
Treatment: Remove the old medium from the cells and add the serially diluted Umifenovir and vehicle control. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for a duration relevant to your antiviral assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the Umifenovir concentration and use a non-linear regression to calculate the CC50 value.
Protocol for Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with Umifenovir at various concentrations for the desired time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for troubleshooting and minimizing Umifenovir-induced cytotoxicity.
Caption: A potential signaling pathway for Umifenovir-induced cytotoxicity.
Caption: A logical flowchart for troubleshooting unexpected cell death in experiments.
References
Troubleshooting high background noise in Umifenovir plaque reduction assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high background noise and other common issues during Umifenovir plaque reduction assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our frequently asked questions are designed to provide answers to common questions.
Q1: What is the primary mechanism of action for Umifenovir?
Umifenovir primarily acts as a viral entry inhibitor. It targets the interaction between the virus and the host cell membrane, preventing the fusion of the viral envelope with the cell's endosomal membrane. This action effectively blocks the release of the viral genome into the cytoplasm, a critical step in the viral replication cycle.[1][2] For influenza virus, it specifically interacts with the hemagglutinin (HA) protein, stabilizing its pre-fusion conformation.[3] Additionally, Umifenovir has been noted to possess immunomodulatory properties, which may contribute to its overall antiviral effect.[3]
Q2: I am observing high background staining across my entire cell monolayer, making it difficult to distinguish plaques. What are the potential causes and solutions?
High background staining can obscure plaque visualization and lead to inaccurate results. The most common causes and their respective solutions are summarized below:
| Potential Cause | Description | Recommended Solutions |
| Cell Monolayer Health | An unhealthy or incomplete cell monolayer can lead to uneven staining and high background. Cells that are over-confluent, have detached, or are stressed may stain poorly or non-uniformly.[4][5][6] | - Ensure cells are seeded at an optimal density to achieve a confluent monolayer (90-100%) on the day of infection.[7][8] - Visually inspect the monolayer for integrity before starting the assay. - Handle plates gently to avoid disturbing the cell layer, especially during washing and aspiration steps. |
| Improper Fixation | Inadequate fixation can cause the cell monolayer to detach during subsequent staining and washing steps, resulting in large areas of background staining.[5][9] | - Use a sufficient volume of a suitable fixative, such as 10% buffered formalin or 4% paraformaldehyde, to completely cover the monolayer.[7][10] - Increase the fixation time to ensure complete cross-linking of cells to the plate. - Ensure the fixative is fresh and properly prepared. |
| Staining Issues | Problems with the crystal violet stain or the staining procedure itself can contribute to high background. This includes using a contaminated or overly concentrated stain, or improper washing after staining.[5][7] | - Use filtered, high-quality crystal violet solution. - Optimize the staining time; 5-15 minutes is typically sufficient.[10] - Gently wash the wells with water after staining to remove excess dye without detaching the cell monolayer.[1] |
| Overlay Problems | An overlay that is too hot can damage the cell monolayer, leading to cell death and high background.[11] An overlay with incorrect viscosity can also affect plaque definition.[12][13] | - If using an agarose-based overlay, ensure it has cooled to approximately 45°C before adding it to the wells.[11] - Consider using a low-viscosity overlay medium like Avicel, which can be applied at room temperature and may improve plaque clarity.[12][13] |
| Umifenovir Cytotoxicity | At high concentrations, Umifenovir itself can be toxic to the host cells, causing widespread cell death that can be mistaken for high background or confluent plaques. | - Perform a cytotoxicity assay (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50) of Umifenovir for your specific cell line.[1][14] - Ensure the highest concentration of Umifenovir used in the plaque reduction assay is well below its CC50 value.[1] |
Q3: My plaques are fuzzy and have indistinct borders. How can I improve their clarity?
Fuzzy or diffuse plaques are often a result of issues with the overlay medium or incubation conditions.
-
Overlay Viscosity : If the overlay is not viscous enough, the virus may spread beyond the immediate vicinity of the initial infection, leading to diffuse plaques. Conversely, an overly viscous overlay can inhibit viral diffusion and result in very small or no plaques.[4][15] Experiment with different concentrations of your overlay agent (e.g., agarose, methylcellulose) to find the optimal viscosity.
-
Plate Movement : Disturbing the plates before the overlay has completely solidified can cause the virus to spread, resulting in smeared or fuzzy plaques.[4] Ensure plates remain stationary on a level surface until the overlay is fully set.
-
Incubation Time : Over-incubation can allow the virus to spread further than desired, causing plaques to become less defined.[4] It is advisable to monitor plaque development at regular intervals to determine the optimal incubation period.
Q4: I am not seeing any plaques, even in my positive control wells. What could be the issue?
The absence of plaques can be due to several factors related to the virus, the host cells, or the assay conditions.
-
Virus Viability : Ensure your virus stock is viable and has been stored correctly. Repeated freeze-thaw cycles can significantly reduce viral titer.[4]
-
Virus Concentration : The initial virus concentration might be too low. Try using a more concentrated virus stock or a lower dilution.[4]
-
Host Cell Susceptibility : Confirm that the host cell line you are using is susceptible to infection by your virus.[4]
-
Inappropriate Incubation Conditions : Incorrect temperature or CO2 levels can negatively impact both cell health and viral replication.[4]
Quantitative Data Summary
The following table summarizes the 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50) values for Umifenovir against various coronaviruses, as determined by in vitro assays. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, indicates the therapeutic window of the compound.
| Virus | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Reference |
| HCoV-229E | Vero E6 | >100 | 10.0 ± 0.5 | >10 | [16] |
| HCoV-OC43 | Vero E6 | >100 | 9.0 ± 0.4 | >11.1 | [16] |
| SARS-CoV-2 | Vero E6 | 97.5 ± 6.7 | 15.37 ± 3.6 to 28.0 ± 1.0 | 3.5 - 6.3 | [14][16] |
| SARS-CoV-2 | Vero CCL81 | 106.2 ± 9.9 | - | - | [14] |
Note: EC50 and CC50 values can vary depending on the specific cell line, virus strain, and experimental conditions used.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Method)
This protocol is essential for determining the non-toxic concentration range of Umifenovir for the host cells used in the plaque reduction assay.[1][14]
-
Cell Seeding : Seed host cells (e.g., Vero E6) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation : Prepare a series of 2-fold serial dilutions of Umifenovir in cell culture medium. A typical concentration range to test is 1.8 to 180 µM.[1][14] Include a "no drug" (medium only) control.
-
Treatment : Once cells are confluent, remove the old medium and add the prepared Umifenovir dilutions to the wells in quadruplicate.
-
Incubation : Incubate the plate for a period that corresponds to the duration of the plaque reduction assay (e.g., 72 hours).[14]
-
MTT Addition : After incubation, remove the Umifenovir-containing medium and add MTT reagent to each well. Incubate for an additional 2-4 hours.
-
Solubilization : Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the viability against the drug concentration and use non-linear regression to determine the CC50 value.[1]
Protocol 2: Umifenovir Plaque Reduction Assay
This protocol measures the ability of Umifenovir to inhibit the formation of viral plaques.
-
Cell Seeding : Seed host cells in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.[17]
-
Virus Dilution : Prepare serial 10-fold dilutions of the virus stock in serum-free medium. The optimal dilution should produce a countable number of plaques (e.g., 20-100 plaques per well).
-
Infection : Wash the cell monolayers twice with sterile PBS.[1] Inoculate the cells with the virus dilutions and incubate for 1 hour to allow for viral adsorption.
-
Treatment and Overlay : After the adsorption period, aspirate the virus inoculum. Add an overlay medium containing different concentrations of Umifenovir (or no drug for the virus control). The highest concentration of Umifenovir should be below its CC50 value.[1] Also, include a "no virus" cell control.
-
Solidification : If using an agarose-based overlay, allow it to solidify at room temperature for 20-30 minutes.[1]
-
Incubation : Incubate the plates for a duration that allows for visible plaque formation (typically 2-5 days), depending on the virus.
-
Fixation : Carefully remove the overlay medium. Fix the cells by adding a fixative solution (e.g., 10% formalin) and incubating for at least 30 minutes at room temperature.[1]
-
Staining : Remove the fixative and stain the cell monolayer with a crystal violet solution for 15-20 minutes.[1]
-
Washing and Drying : Gently wash the plates with water and allow them to air dry.[1]
-
Data Analysis : Count the number of plaques in each well. The percentage of plaque reduction is calculated for each Umifenovir concentration relative to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration.
Visualizations
Umifenovir's Mechanism of Action
Caption: A diagram illustrating how Umifenovir inhibits viral entry by preventing membrane fusion.
Experimental Workflow for Umifenovir Plaque Reduction Assay
Caption: A step-by-step workflow of the Umifenovir plaque reduction assay.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. New low-viscosity overlay medium for viral plaque assays | springermedizin.de [springermedizin.de]
- 13. New low-viscosity overlay medium for viral plaque assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Standardization of Quantitative Plaque-Based Viral Assays for Orthoflavivirus Cacipacoré [mdpi.com]
- 16. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
Optimizing Umifenovir hydrochloride monohydrate stability in solution for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of Umifenovir hydrochloride monohydrate in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers.[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: For long-term storage, the solid powder should be stored at -20°C for up to four years.[1] Stock solutions in organic solvents can be stored at -20°C for at least one to six months, depending on the supplier's recommendations, and for longer periods at -80°C.[2][3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. Aqueous solutions of Umifenovir are not recommended for storage for more than one day.[1]
Q3: What are the main factors affecting the stability of Umifenovir in solution?
A3: The stability of Umifenovir in solution is primarily affected by pH, light, and oxidative conditions.[4] The compound is particularly sensitive to alkaline conditions, which can lead to significant degradation.[5] Exposure to UV light and the presence of oxidizing agents can also cause degradation, likely through oxidation of the sulfur atom in the molecule.[4]
Q4: How can I minimize the degradation of Umifenovir in my long-term experiments?
A4: To minimize degradation, prepare fresh working solutions from a frozen stock solution for each experiment. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Avoid highly alkaline conditions; if pH adjustment is necessary, maintain a neutral or slightly acidic environment. When preparing aqueous dilutions, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits for cell viability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | Low aqueous solubility of this compound. | Prepare a higher concentration stock solution in an organic solvent like DMSO or DMF. For the working solution, dilute the stock solution with the aqueous buffer of choice.[1] Gentle warming or sonication can also aid in dissolution.[2] |
| Loss of compound activity over time | Degradation of Umifenovir due to improper storage or handling. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term storage.[2][3] Prepare fresh working solutions for each experiment. Protect all solutions from light. |
| Inconsistent experimental results | Instability of Umifenovir under experimental conditions (e.g., pH, temperature). | Ensure the pH of your experimental buffer is within a stable range for Umifenovir (avoid alkaline conditions).[5] If experiments are performed at elevated temperatures for extended periods, consider the potential for thermal degradation and run appropriate controls. |
| Discoloration of the solution | Oxidation or photodegradation of the compound. | Protect solutions from light and exposure to air.[4] Prepare solutions with degassed solvents if oxidative degradation is a major concern. |
Quantitative Stability Data
Table 1: Solubility of Umifenovir Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~15-50 mg/mL | [3][6] |
| Ethanol | ~10 mg/mL | [1][6] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1][6] |
| DMF:PBS (pH 7.2) (1:8) | ~0.1 mg/mL | [1][6] |
| Water | < 0.1 mg/mL (insoluble) | [7] |
Table 2: Stability of this compound in Solution under Different Conditions
| Condition | Solvent | Duration | Stability/Degradation | Reference |
| Room Temperature | Methanol (B129727) | 24 hours | Stable (<2% variation in absorbance) | [8] |
| Acid Hydrolysis (0.1 N HCl, heated) | Mobile Phase | Not specified | Degradation observed | [5] |
| Alkaline Hydrolysis (0.1 N NaOH, heated) | Mobile Phase | Not specified | Highly sensitive, significant degradation | [5] |
| Oxidative Stress (e.g., H₂O₂) | Not specified | Not specified | Degradation observed | [4] |
| Photolytic Stress (UV light) | Not specified | Not specified | Degradation observed | [4] |
Experimental Protocols
Protocol 1: Preparation of Umifenovir Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[2]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protecting (amber) tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.[2][3]
Protocol 2: Stress Degradation Study of Umifenovir
This protocol is a general guideline for assessing the stability of Umifenovir under various stress conditions.
-
Preparation of Test Solutions: Prepare a solution of Umifenovir in a suitable solvent (e.g., methanol or an aqueous buffer with a co-solvent) at a known concentration.
-
Acid Hydrolysis: To one aliquot of the test solution, add an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the analysis solvent.
-
Alkaline Hydrolysis: To another aliquot, add an equal volume of 0.1 N NaOH. Incubate under the same conditions as the acid hydrolysis. Withdraw and neutralize samples with 0.1 N HCl at different time points.
-
Oxidative Degradation: Treat an aliquot of the test solution with a solution of hydrogen peroxide (e.g., 3-30%). Protect the solution from light and incubate at room temperature. Monitor the degradation over time.
-
Photodegradation: Expose an aliquot of the test solution to a UV light source (e.g., 254 nm or 365 nm) for a specified duration. Keep a control sample in the dark under the same temperature conditions.
-
Analysis: Analyze the treated and control samples at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining Umifenovir and detect any degradation products.
Visualizations
Signaling Pathways
Umifenovir exhibits immunomodulatory effects, including the induction of interferon and modulation of the IL-10 pathway.
Caption: Umifenovir-induced interferon signaling via the JAK-STAT pathway.
Caption: Umifenovir inhibits CVB4-induced IL-10 expression.
Experimental Workflow
Caption: Workflow for preparing Umifenovir solutions for experiments.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Analysis of the Interaction between the Antiviral Drug Umifenovir and Umifenovir Encapsulated in Phospholipids Micelles (Nanosome/Umifenovir) with dsDNA as a Model for Pharmacogenomic Analysis by Electrochemical Methods [mdpi.com]
- 4. Umifenovir Epigenetically Targets the IL-10 Pathway in Therapy against Coxsackievirus B4 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jddtonline.info [jddtonline.info]
- 7. greenpharmacy.info [greenpharmacy.info]
- 8. journalijdr.com [journalijdr.com]
Validation & Comparative
Umifenovir hydrochloride monohydrate versus Oseltamivir: a comparative mechanism of action study
For Immediate Release
[CITY, State] – December 21, 2025 – In the ongoing effort to combat seasonal and pandemic influenza, a comprehensive understanding of the available antiviral therapies is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed comparative analysis of two prominent antiviral drugs, Umifenovir hydrochloride monohydrate and Oseltamivir, focusing on their distinct mechanisms of action, supported by experimental data and detailed protocols.
Introduction
Influenza remains a significant global health threat, necessitating a robust pipeline of effective antiviral agents. Oseltamivir, a neuraminidase inhibitor, has been a frontline therapy for influenza A and B viruses for many years. Umifenovir, a broad-spectrum antiviral, operates via a different mechanism, targeting the initial stages of viral entry into host cells. This guide aims to provide an objective comparison of these two critical antiviral compounds to inform further research and development in the field of influenza therapeutics.
Mechanisms of Action
The antiviral efficacy of Umifenovir and Oseltamivir stems from their interference with different stages of the influenza virus life cycle.
This compound: This antiviral agent acts as a fusion inhibitor .[1] It primarily targets the hemagglutinin (HA) glycoprotein (B1211001) on the surface of the influenza virus.[1][2] By binding to a conserved pocket in the HA trimer, Umifenovir stabilizes the pre-fusion conformation of the protein.[3] This stabilization prevents the low pH-induced conformational changes that are necessary for the fusion of the viral envelope with the host cell's endosomal membrane.[3] Consequently, the viral genetic material is unable to enter the host cell cytoplasm, effectively halting the infection at an early stage.[2] Beyond its direct antiviral effect, Umifenovir has also been noted to possess immunomodulatory properties, including the induction of interferon.[3]
Oseltamivir: Oseltamivir is a potent and selective neuraminidase (NA) inhibitor .[4][5] Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from an infected host cell by cleaving sialic acid residues.[5][6] Oseltamivir, an analogue of sialic acid, acts as a competitive inhibitor of this enzyme.[4] By binding to the active site of neuraminidase, Oseltamivir prevents the cleavage of sialic acid, leading to the aggregation of new virions on the cell surface and preventing their release and subsequent infection of other cells.[5][6]
Comparative In Vitro Antiviral Activity
While direct head-to-head studies comparing the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) of Umifenovir and Oseltamivir against the same influenza virus strains in the same laboratory are limited, the following table summarizes typical ranges of activity reported in the literature. It is important to note that these values can vary significantly based on the influenza virus strain, the cell line used, and the specific assay protocol.
| Antiviral Agent | Target | Influenza A (H1N1) | Influenza A (H3N2) | Influenza B |
| Umifenovir | Hemagglutinin (Fusion) | EC₅₀: ~3.5 - 12.4 µM[1][7] | EC₅₀: ~10.6 µM[7] | EC₅₀: Data not consistently available |
| Oseltamivir | Neuraminidase (Release) | IC₅₀: ~0.1 - 1.5 nM[2] | IC₅₀: ~7.09 - 38.8 nM[2] | IC₅₀: ~10.4 - 31.4 nM[2] |
EC₅₀ (Effective Concentration 50): The concentration of a drug that gives half-maximal response. IC₅₀ (Inhibitory Concentration 50): The concentration of an inhibitor where the response (or binding) is reduced by half. Values are approximate and collated from multiple sources for illustrative purposes.
Comparative Clinical Efficacy
A clinical study comparing the efficacy of monotherapy with Umifenovir versus Oseltamivir in patients with influenza A (H1N1) pdm09 provided the following insights:
| Clinical Outcome | Umifenovir Monotherapy | Oseltamivir Monotherapy |
| Duration of Fever | Statistically significantly longer than Oseltamivir group[8] | Shorter than Umifenovir group[8] |
| Incidence of Pneumonia | Statistically significantly higher than Oseltamivir group[8] | Lower than Umifenovir group[8] |
These findings suggest that for influenza A virus infections, Oseltamivir may have greater therapeutic efficacy compared to Umifenovir.[8]
Experimental Protocols
Umifenovir: Hemagglutinin-Mediated Fusion Inhibition Assay
This assay directly assesses the ability of Umifenovir to block the fusion of the viral envelope with a target membrane.
Materials:
-
Influenza virus stock
-
Umifenovir stock solution
-
Red blood cells (RBCs) or a suitable host cell line
-
Phosphate-buffered saline (PBS)
-
Citrate buffer (pH 4.6-4.8) or other acidic buffer
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Umifenovir in PBS.
-
Pre-incubate the influenza virus with each dilution of Umifenovir for a defined period (e.g., 60 minutes) at 37°C.
-
Add the virus-drug mixture to a suspension of RBCs and incubate to allow for viral attachment.
-
Induce fusion by lowering the pH of the medium with an acidic buffer.
-
After a set incubation time, neutralize the pH.
-
Pellet the intact cells by centrifugation.
-
Measure the hemolysis (release of hemoglobin) by reading the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).
-
Calculate the percentage of fusion inhibition relative to a no-drug control. The EC₅₀ value is determined from the dose-response curve.
Oseltamivir: Neuraminidase Inhibition Assay
This fluorometric assay quantifies the ability of Oseltamivir to inhibit the enzymatic activity of influenza neuraminidase.[9]
Materials:
-
Influenza virus stock or purified neuraminidase enzyme
-
Oseltamivir carboxylate (the active metabolite of Oseltamivir)
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[9]
-
Assay buffer (e.g., MES buffer with CaCl₂)[9]
-
Stop solution (e.g., glycine-NaOH buffer)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Oseltamivir carboxylate in the assay buffer.[9]
-
In a 96-well plate, add the diluted Oseltamivir and a standardized amount of influenza virus or purified neuraminidase.
-
Incubate the plate to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to each well.[9]
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader.[9]
-
Calculate the percentage of neuraminidase inhibition relative to a no-drug control. The IC₅₀ value is determined from the dose-response curve.[9]
Visualizing the Mechanisms of Action
To further elucidate the distinct operational pathways of Umifenovir and Oseltamivir, the following diagrams illustrate their points of intervention in the influenza virus life cycle.
Caption: Umifenovir inhibits influenza virus entry by preventing fusion.
Caption: Oseltamivir blocks the release of new influenza virions.
Conclusion
Umifenovir and Oseltamivir represent two distinct and valuable strategies for the pharmacological intervention of influenza. Oseltamivir's targeted inhibition of neuraminidase has proven to be a highly effective approach in reducing the duration and severity of influenza. Umifenovir's mechanism of inhibiting viral entry offers an alternative therapeutic target, which may be particularly relevant in the context of neuraminidase inhibitor-resistant strains. The data presented herein underscore the importance of continued research into these and other novel antiviral agents to strengthen our preparedness against future influenza outbreaks.
References
- 1. Progress of small molecular inhibitors in the development of anti-influenza virus agents [thno.org]
- 2. Progress of small molecular inhibitors in the development of anti-influenza virus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Antiviral Agents for Seasonal Influenza Outcomes in Healthy Adults and Children: A Systematic Review and Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontierspartnerships.org [frontierspartnerships.org]
Validating the IC50 values of Umifenovir hydrochloride monohydrate against SARS-CoV-2 variants.
A Comparative Guide for Researchers and Drug Development Professionals
The ongoing evolution of SARS-CoV-2 necessitates a continuous evaluation of existing antiviral agents. Umifenovir (Arbidol), a broad-spectrum antiviral agent, has been investigated for its efficacy against various SARS-CoV-2 strains. This guide provides a comparative analysis of the 50% inhibitory concentration (IC50) values of Umifenovir hydrochloride monohydrate and its derivatives against different SARS-CoV-2 variants, alongside other antiviral agents. The content herein is intended to support researchers, scientists, and drug development professionals in their ongoing efforts to combat COVID-19.
In Vitro Efficacy of Umifenovir and Comparator Antivirals
The in vitro efficacy of an antiviral drug is a critical determinant of its potential therapeutic value. The IC50 value, representing the concentration of a drug required to inhibit 50% of viral activity in vitro, serves as a key metric for this assessment.
While specific in vitro data for this compound against the Delta and Omicron variants are limited in the reviewed literature, studies on its derivatives and earlier SARS-CoV-2 strains provide valuable insights. One study reported EC50 values for Umifenovir against the Dubrovka strain of SARS-CoV-2, with values of 23.6 ± 2.0 µM and 29.0 ± 8.4 µM at different multiplicities of infection (MOI) in Vero CCL81 cells[1]. Another study established an IC50 of 9.0 μM for Arbidol (B144133) (Umifenovir) in SARS-CoV-2-infected VERO E6 cells[2].
The following table summarizes the available IC50/EC50 values for Umifenovir, its derivatives, and other commonly studied antiviral agents against various SARS-CoV-2 variants.
| Antiviral Agent | SARS-CoV-2 Variant | Cell Line | IC50/EC50 (µM) | Reference |
| Umifenovir (Arbidol) | Dubrovka Strain | Vero CCL81 | 23.6 ± 2.0 (MOI 0.001) | [1] |
| Dubrovka Strain | Vero CCL81 | 29.0 ± 8.4 (MOI 0.005) | [1] | |
| SARS-CoV-2 | VERO E6 | 9.0 | [2] | |
| Arbidol Derivatives | Wuhan, Delta, XBB.1.5, BA.2.86.1 | Vero (SFuse) | 0.49 - 2.34 | [3] |
| Remdesivir | Various Omicron Subvariants | Vero E6 | Max IC50 fold change of 1.9 vs reference | [4] |
| Molnupiravir | Various Omicron Subvariants | Vero E6 | Max IC50 fold change of 1.2 vs reference | [4] |
| Nirmatrelvir | Various Omicron Subvariants | Vero E6 | Max IC50 fold change of 1.4 vs reference | [4] |
Mechanism of Action: Targeting Viral Entry
Umifenovir's primary mechanism of action against SARS-CoV-2 is the inhibition of viral entry into the host cell.[5] This is achieved by targeting the viral spike (S) glycoprotein, a crucial component for viral attachment and membrane fusion.
In silico and preclinical studies have demonstrated that Umifenovir binds to the S2 subunit of the spike protein.[6] This interaction is believed to impede the trimerization of the spike glycoprotein, a necessary step for its function.[7] By interfering with this process, Umifenovir effectively blocks the fusion of the viral envelope with the host cell membrane, thus preventing the release of the viral genome into the cytoplasm and subsequent replication.[7][8]
The following diagram illustrates the proposed mechanism of action of Umifenovir in the context of the SARS-CoV-2 entry pathway.
Caption: SARS-CoV-2 entry pathway and the inhibitory action of Umifenovir.
Experimental Protocols
The determination of IC50 values is a fundamental experimental procedure in antiviral drug discovery. The Plaque Reduction Neutralization Test (PRNT) is a widely accepted and robust method for quantifying the in vitro efficacy of antiviral compounds.
Plaque Reduction Neutralization Test (PRNT)
Objective: To determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 viral stock (specific variant of interest)
-
This compound (or other test compounds)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Agarose (B213101) or methylcellulose (B11928114) for overlay
-
Crystal violet staining solution
-
Formalin for fixation
-
96-well and 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of this compound in a cell culture medium.
-
Virus-Compound Incubation: Mix the diluted compound with a known titer of the SARS-CoV-2 variant and incubate for a specified period (e.g., 1 hour) to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Include a virus-only control (no compound) and a cell-only control (no virus).
-
Adsorption: Incubate the plates for 1 hour to allow for viral adsorption to the cells.
-
Overlay: After adsorption, remove the inoculum and add an overlay medium containing agarose or methylcellulose. This semi-solid medium restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Fixation and Staining: Fix the cells with formalin and stain with crystal violet. The viable cells will be stained, while the areas of cell death due to viral replication (plaques) will remain clear.
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
The following diagram outlines the general workflow for determining the in vitro efficacy of an antiviral compound.
Caption: General experimental workflow for IC50 determination using a plaque reduction assay.
Conclusion
References
- 1. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategic Design and Optimization of Umifenovir Analogues: Balancing Antiviral Efficacy and hERG Toxicity against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Arbidol derivatives against SARS-CoV-2: a comprehensive approach using computer- and AI-assisted drug design - American Chemical Society [acs.digitellinc.com]
- 4. Evaluation of antiviral drugs against newly emerged SARS-CoV-2 Omicron subvariants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Clinical development of antivirals against SARS-CoV-2 and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of arbidol (umifenovir) in patients with COVID‐19: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Umifenovir and Favipiravir in the Context of Emerging Viral Threats
For Immediate Release
In the ongoing battle against emerging and re-emerging viral diseases, the scientific community continues to evaluate and compare the efficacy of various antiviral agents. This guide presents a comparative study of two broad-spectrum antiviral drugs, Umifenovir and Favipiravir (B1662787), which have garnered significant attention for their potential activity against a range of RNA viruses, including influenza viruses and coronaviruses. This analysis is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and clinical trial outcomes, supported by available experimental data.
Mechanism of Action: A Tale of Two Strategies
Umifenovir and Favipiravir employ distinct strategies to combat viral infections. Umifenovir, an indole-derivative molecule, primarily acts as a viral entry inhibitor.[1][2] It targets the interaction between the virus and host cell membranes, preventing the fusion of the viral envelope with the host cell and thereby blocking the virus from entering the cell to replicate.[1] Some studies also suggest it may have immunomodulatory effects by inducing interferon production.[3]
Favipiravir, a pyrazinecarboxamide derivative, functions as a prodrug.[4][5] Once inside the host cell, it is converted to its active form, favipiravir-RTP, which then selectively inhibits the viral RNA-dependent RNA polymerase (RdRp).[4][5][6] This inhibition disrupts the process of viral genome replication and transcription.[7] Favipiravir's mechanism also involves inducing lethal mutagenesis, leading to the production of non-viable viral particles.[5][7]
Visualizing the Mechanisms
To illustrate these distinct mechanisms, the following diagrams depict the key steps in the viral life cycle that are inhibited by Umifenovir and Favipiravir.
In Vitro Efficacy: A Quantitative Comparison
The in vitro efficacy of antiviral drugs is a critical early indicator of their potential therapeutic value. The half-maximal effective concentration (EC50) is a key metric, representing the concentration of a drug that inhibits 50% of the viral replication. The following table summarizes the reported EC50 values for Umifenovir and Favipiravir against various emerging viral threats.
| Virus | Drug | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | Umifenovir | Vero E6 | 15.37 ± 3.6 to 28.0 ± 1.0 | [8][9] |
| Umifenovir | Vero CCL81 | 8.54 ± 2.07 to 16.5 ± 1.0 | [10] | |
| Favipiravir | Vero E6 | 61.88 to >500 | [11][12][13] | |
| HCoV-229E | Umifenovir | Vero E6 | 10.0 ± 0.5 | [8][9] |
| HCoV-OC43 | Umifenovir | Vero E6 | 9.0 ± 0.4 | [8][9] |
| Influenza A & B | Favipiravir | Various | 0.014 to 0.55 µg/mL | [6] |
| Ebola Virus | Favipiravir | - | - | [14][15] |
| Rift Valley Fever Virus | Favipiravir | - | - | [16] |
| Flaviviruses (Zika, West Nile, Tick-borne encephalitis) | Umifenovir | Vero | 10.57 ± 0.74 to 19.16 ± 0.29 | [17] |
Note: Direct comparison of EC50 values should be done with caution due to variations in experimental conditions, cell lines, and viral strains used across different studies.
Clinical Trials: Efficacy and Safety in Humans
The ultimate measure of an antiviral drug's utility lies in its performance in clinical trials. Both Umifenovir and Favipiravir have been evaluated in numerous studies, particularly during the COVID-19 pandemic.
Umifenovir Clinical Findings
Clinical trials on Umifenovir for COVID-19 have yielded mixed results. Some studies, particularly retrospective ones from China, suggested potential benefits such as improved chest CT scans and reduced viral load.[18] However, a multi-center, randomized, controlled clinical trial found that while Umifenovir demonstrated some immunological benefits, it did not significantly improve broader patient-important outcomes compared to standard care.[18] Several systematic reviews and meta-analyses have concluded that there is insufficient high-quality evidence to recommend its routine use for COVID-19.[19][20][21] In terms of safety, Umifenovir is generally considered well-tolerated.[2][20]
Favipiravir Clinical Findings
Favipiravir has also been extensively studied for COVID-19, with some studies showing promising results in patients with mild to moderate disease, including faster viral clearance and clinical recovery.[22][23][24] However, other randomized, double-blind, placebo-controlled trials did not find a significant reduction in the time to viral clearance or better clinical outcomes in patients with mild COVID-19.[22][25] For other viral threats, Favipiravir has been investigated for the treatment of Ebola virus disease, although its efficacy in this context remains a subject of further study.[14][15][26][27] Safety concerns for Favipiravir include hyperuricemia and potential teratogenicity.[28][29][30]
The following table summarizes key comparative clinical trial findings.
| Comparison Aspect | Umifenovir | Favipiravir | References |
| COVID-19 Clinical Improvement | Mixed results; some studies show no significant improvement over standard care. | Some studies show faster clinical improvement in mild to moderate cases. | [18][22][23][31][32] |
| COVID-19 Viral Clearance | Some studies suggest a higher rate of PCR negativity on day 14. | Some trials report faster viral clearance compared to control groups. | [20][21][23][24] |
| Safety Profile | Generally well-tolerated with mild adverse effects reported. | Favorable short-term safety profile, but concerns about hyperuricemia and teratogenicity exist. | [2][20][28][29][30] |
Experimental Protocols: A General Overview
Detailed, step-by-step experimental protocols for the cited studies are often proprietary or not fully disclosed in publications. However, the general methodologies employed in the in vitro and clinical studies can be outlined.
In Vitro Antiviral Assays
A common experimental workflow for determining the in vitro efficacy of antiviral compounds is the plaque reduction assay or a cytopathic effect (CPE) inhibition assay.
Key Steps in a Plaque Reduction Assay:
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Vero E6 cells) is grown in multi-well plates.
-
Drug Treatment: The cells are treated with various concentrations of the antiviral drug.
-
Viral Infection: A standardized amount of the virus is added to the cell cultures.
-
Incubation: The plates are incubated to allow for viral replication and plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained to visualize and count the viral plaques.
-
EC50 Determination: The concentration of the drug that reduces the number of plaques by 50% compared to the untreated control is calculated as the EC50.
Clinical Trial Methodology
Clinical trials evaluating antiviral drugs are typically designed as randomized, controlled studies to minimize bias.
Key Components of a Randomized Controlled Trial:
-
Patient Recruitment: Eligible patients meeting specific inclusion and exclusion criteria are enrolled.
-
Randomization: Participants are randomly assigned to receive either the investigational drug or a placebo/standard of care.
-
Treatment Administration: The drug is administered according to a predefined dosing regimen and duration.
-
Outcome Assessment: Primary and secondary endpoints, such as time to clinical improvement, viral clearance (measured by RT-PCR), and incidence of adverse events, are monitored and recorded.
-
Data Analysis: Statistical methods are used to compare the outcomes between the treatment and control groups.
Conclusion
Both Umifenovir and Favipiravir have demonstrated broad-spectrum antiviral activity in vitro and have been extensively investigated in clinical settings, particularly for COVID-19. Umifenovir's mechanism as a viral entry inhibitor and Favipiravir's role as a viral RNA polymerase inhibitor represent two distinct and valuable approaches to antiviral therapy.
While in vitro data suggests efficacy for both drugs against a range of viruses, clinical trial results have been more varied, highlighting the complexity of translating laboratory findings into clinical benefits. Favipiravir has shown some promise in shortening the duration of illness in certain patient populations, though its efficacy is not universally established. The clinical utility of Umifenovir for severe viral illnesses like COVID-19 remains less certain based on current evidence.
Further well-designed, large-scale randomized controlled trials are essential to definitively establish the clinical efficacy and safety of both Umifenovir and Favipiravir against a variety of emerging viral threats. Continued research into their mechanisms of action may also pave the way for the development of next-generation antiviral agents.
References
- 1. Umifenovir | C22H25BrN2O3S | CID 131411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. uspharmacist.com [uspharmacist.com]
- 4. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sterispharma.com [sterispharma.com]
- 6. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 7. oatext.com [oatext.com]
- 8. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness of favipiravir in COVID-19: a live systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Favipiravir: a new medication for the Ebola virus disease pandemic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kce.fgov.be [kce.fgov.be]
- 16. Broad Spectrum Antiviral Activity of Favipiravir (T-705): Protection from Highly Lethal Inhalational Rift Valley Fever | PLOS Neglected Tropical Diseases [journals.plos.org]
- 17. mdpi.com [mdpi.com]
- 18. Clinical Evaluation of Umifenovir as a Potential Antiviral Therapy for COVID-19: A Multi-center, Randomized, Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. Efficacy and safety of umifenovir for coronavirus disease 2019 (COVID‐19): A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of umifenovir for coronavirus disease 2019 (COVID-19): A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy of favipiravir in adults with mild COVID-19: a randomized, double-blind, multicentre, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phase 3 trial of coronavir (favipiravir) in patients with mild to moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Role of favipiravir in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Safety and efficacy of favipiravir in COVID-19 patients with pneumonia. A randomized, double-blind, placebo-controlled study (FAVID) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Experimental Treatment with Favipiravir for Ebola Virus Disease (the JIKI Trial): A Historically Controlled, Single-Arm Proof-of-Concept Trial in Guinea. — Pandemic Sciences Institute [psi.ox.ac.uk]
- 27. Experimental Treatment with Favipiravir for Ebola Virus Disease (the JIKI Trial): A Historically Controlled, Single-Arm Proof-of-Concept Trial in Guinea | PLOS Medicine [journals.plos.org]
- 28. A review of the safety of favipiravir - a potential treatment in the COVID-19 pandemic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. The Assessment of the Efficacy and Safety of Favipiravir for Patients with SARS-CoV-2 Infection: A Multicenter Non-randomized, Uncontrolled Single-arm Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Phase III, Randomized, Double-blind, Placebo controlled trial of Efficacy, Safety and Tolerability of Antiviral drug Umifenovir vs Standard care of therapy in non-severe COVID-19 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of Umifenovir Hydrochloride Monohydrate in Combination Therapies
For Immediate Release
[City, State] – December 21, 2025 – A comprehensive review of available preclinical and clinical data reveals the synergistic potential of Umifenovir hydrochloride monohydrate when used in combination with other antiviral agents against various viral infections, including SARS-CoV-2 and influenza viruses. These findings suggest that combination therapies involving Umifenovir could offer enhanced efficacy, potentially reducing the required dosages of individual drugs and mitigating the risk of drug resistance.
Umifenovir is a broad-spectrum antiviral agent that primarily acts as a viral entry inhibitor, preventing the fusion of the viral envelope with host cell membranes.[1][2] When combined with antivirals possessing different mechanisms of action, Umifenovir has demonstrated synergistic or additive effects, leading to more potent inhibition of viral replication.
Synergistic Effects Against SARS-CoV-2
In vitro studies have identified significant synergistic interactions between Umifenovir and other antiviral compounds against SARS-CoV-2. Notably, combinations of Umifenovir with nitazoxanide (B1678950) and amodiaquine (B18356) have shown marked synergy.[3][4] While specific quantitative data on the half-maximal effective concentration (EC50) and combination index (CI) values from these studies are not fully tabulated in the publicly available literature, the qualitative results strongly support the potential of these combinations.
In contrast, a clinical study evaluating the combination of Umifenovir and favipiravir (B1662787) for the treatment of moderate COVID-19 did not show a significant additional benefit compared to favipiravir monotherapy. This highlights the importance of selecting appropriate partner drugs for combination therapy.
Enhanced Efficacy Against Influenza Viruses
Clinical observations suggest that combining Umifenovir with other anti-influenza drugs can lead to improved therapeutic outcomes. A study involving patients with influenza A (H1N1)pdm09 demonstrated that the combination of Umifenovir with the interferon inducer Kagocel, or oseltamivir (B103847) with Kagocel, resulted in a significant increase in therapeutic efficacy compared to monotherapy with either Umifenovir or oseltamivir alone.[5][6] This was evidenced by a reduction in the duration of clinical symptoms and a decrease in the incidence of complications.[5]
Data on Antiviral Activity
| Virus | Cell Line | EC50 (µM) | Reference |
| HCoV-229E | Vero E6 | 10.0 ± 0.5 | [7] |
| HCoV-OC43 | Vero E6 | 9.0 ± 0.4 | [7] |
| SARS-CoV-2 | Vero E6 | 15.37 ± 3.6 - 28.0 ± 1.0 | [7] |
| SARS-CoV-2 (Dubrovka) | Vero CCL81 | 23.6 ± 2.0 (MOI 0.001) | [7] |
| SARS-CoV-2 (Dubrovka) | Vero CCL81 | 29.0 ± 8.4 (MOI 0.005) | [7] |
| SARS-CoV | CMK-AH-1 | >90 (significant suppression) | [7] |
Experimental Protocols
The evaluation of synergistic effects between antiviral agents is commonly performed using the checkerboard assay. This method involves testing a matrix of different concentrations of two drugs, both alone and in combination, to determine their combined effect on viral replication.
General Checkerboard Assay Protocol for Antiviral Synergy
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 96-well microtiter plates and incubate until a confluent monolayer is formed.
-
Drug Preparation: Prepare serial dilutions of Umifenovir and the partner antiviral agent.
-
Drug Combination Matrix: Add the diluted drugs to the 96-well plates in a checkerboard format. Each well will contain a unique combination of concentrations of the two drugs. Include wells with each drug alone at various concentrations and wells with no drugs as controls.
-
Viral Infection: Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for viral replication and the development of cytopathic effects (CPE), typically 48-72 hours.
-
Assessment of Antiviral Activity: Evaluate the extent of viral replication or cell viability in each well. Common methods include:
-
Cytopathic Effect (CPE) Reduction Assay: Visually score the percentage of cell death in each well.
-
Neutral Red or MTT Assay: Quantify cell viability using colorimetric assays.
-
Plaque Reduction Assay: Count the number of viral plaques to determine the reduction in infectious virus particles.
-
Viral Yield Reduction Assay: Measure the amount of virus produced in the supernatant of infected cells using methods like RT-qPCR or TCID50 assays.
-
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) for each drug alone and in combination. The synergistic, additive, or antagonistic effect is then quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Mechanisms of Action and Signaling Pathways
The synergistic effects of Umifenovir with other antiviral agents can be attributed to their complementary mechanisms of action, targeting different stages of the viral life cycle.
Caption: Umifenovir's mechanism of action, inhibiting viral membrane fusion.
Caption: A typical experimental workflow for assessing antiviral synergy.
Caption: Synergistic targeting of different stages of the viral life cycle.
Conclusion
The available evidence strongly suggests that this compound holds significant promise as a component of combination antiviral therapies. Its unique mechanism of action as a viral entry inhibitor makes it an attractive partner for drugs that target other stages of the viral life cycle. Further rigorous in vitro and in vivo studies are warranted to fully quantify the synergistic potential of various Umifenovir-based combinations and to elucidate the precise molecular interactions underlying these effects. Such research will be crucial for the development of more effective and robust treatment strategies for a range of viral diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Combined therapy of influenza with antiviral drugs with a different mechanism of action in comparison with monotherapy | Semantic Scholar [semanticscholar.org]
- 7. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Umifenovir Hydrochloride Monohydrate vs. Baloxavir Marboxil for Influenza A Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent antiviral agents for the treatment of Influenza A: Umifenovir hydrochloride monohydrate and Baloxavir (B560136) marboxil. The information presented is collated from a range of preclinical and clinical studies to support research and development efforts in the field of influenza therapeutics.
Executive Summary
This compound, a broad-spectrum antiviral, functions as a viral entry inhibitor, specifically targeting the hemagglutinin (HA) protein of the influenza virus to prevent its fusion with host cell membranes.[1][2][3] In contrast, Baloxavir marboxil represents a newer class of influenza antivirals, acting as a cap-dependent endonuclease inhibitor.[4][5][6] This mechanism targets the "cap-snatching" process essential for viral mRNA synthesis and replication.[5][7][8] While both drugs have demonstrated efficacy in treating influenza A, their distinct mechanisms of action, clinical profiles, and resistance patterns warrant a thorough comparative analysis. Baloxavir is noted for its single-dose regimen and rapid reduction in viral load.[4][9] Umifenovir has a longer history of use in some countries and has shown a good safety profile.
Mechanism of Action
This compound: A Viral Fusion Inhibitor
Umifenovir's primary antiviral activity against the influenza virus lies in its ability to inhibit the fusion between the viral envelope and the host cell's endosomal membrane.[1][3] This action is achieved through the drug's interaction with the hemagglutinin (HA) protein on the surface of the virus.[1][10] By binding to a conserved pocket in the HA trimer, Umifenovir stabilizes its pre-fusion conformation.[3] This stabilization prevents the pH-induced conformational changes that are necessary for the viral and endosomal membranes to fuse, effectively trapping the virus within the endosome and preventing the release of its genetic material into the cytoplasm.[3] Beyond its direct antiviral effects, Umifenovir has also been reported to possess immunomodulatory properties, including the induction of interferon.[3][11]
Baloxavir Marboxil: A Cap-Dependent Endonuclease Inhibitor
Baloxavir marboxil is a prodrug that is rapidly converted to its active form, baloxavir acid.[8] The active metabolite targets a critical and highly conserved enzyme in the influenza virus replication machinery: the cap-dependent endonuclease.[4][5][6] This enzyme is a component of the viral RNA polymerase complex and is responsible for a process known as "cap-snatching," where it cleaves the 5' caps (B75204) from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of viral mRNAs. By inhibiting this endonuclease activity, baloxavir acid effectively blocks the transcription of viral genes, thereby halting viral replication at a very early stage.[5][7][8] This mechanism is distinct from that of neuraminidase inhibitors, which act at a later stage of the viral life cycle.[6][8]
Data Presentation
Table 1: Comparative Efficacy in Influenza A Treatment
| Efficacy Endpoint | This compound | Baloxavir Marboxil |
| Median Time to Alleviation of Symptoms | - 77.76 hours (vs. 88.91 hours for placebo)[12] - Significantly shorter than placebo[13] | - 28.0 hours (vs. 48.0 hours for Oseltamivir)[14] - 2.5 days (post-marketing surveillance)[15] - ~54 hours (vs. ~80 hours for placebo)[9] |
| Median Time to Resolution of Fever | - 67.96 hours (vs. 75.32 hours for placebo)[12] | - 18.0 hours (vs. 30.0 hours for Oseltamivir)[14] - 1.5 days (post-marketing surveillance)[15] |
| Reduction in Viral Shedding | - Proportion of patients shedding virus on day 4: 25% (vs. 53% for placebo)[13] | - Significantly greater reduction in viral load at day 1 compared to placebo and oseltamivir[4] |
| Overall Efficacy Rate | - Not explicitly reported in comparative terms. | - 99% (vs. 98% for Oseltamivir)[16] |
Table 2: Comparative Safety and Tolerability
| Adverse Event Profile | This compound | Baloxavir Marboxil |
| Common Adverse Events | - Generally well-tolerated; adverse events not significantly different from placebo in some studies.[12] | - Mild adverse events reported, including nausea, headache, diarrhea, bronchitis, and nasopharyngitis.[4] - Diarrhea (6.1%) was the most common ADR in post-marketing surveillance.[15] |
| Incidence of Adverse Events | - 11 patients in the treatment group vs. 18 in the placebo group reported adverse events (not associated with the drug).[12] | - 8% (vs. 13% for Oseltamivir)[16] - 11.2% in post-marketing surveillance.[15] - Associated with fewer adverse events than placebo.[17] |
| Serious Adverse Events | - Not frequently reported in the reviewed studies. | - No serious adverse events or deaths reported in a pediatric study.[18] |
Experimental Protocols
Umifenovir: ARBITR Study (Multicenter, Double-Blind, Randomized, Placebo-Controlled)
-
Objective: To evaluate the efficacy and safety of Umifenovir in adult patients with influenza or other acute respiratory viral infections.[12][13][19]
-
Study Design: A total of 359 patients (18-65 years) with symptom onset within 36 hours were randomized into two groups.[12] One group (n=181) received Umifenovir, and the other (n=178) received a placebo.[12]
-
Treatment Regimen: The treatment group received oral Umifenovir at a dosage of 800 mg/day (administered as 200 mg four times daily) for 5 days.[12][13] The control group received a matching placebo for the same duration.[12][13]
-
Efficacy Endpoints: The primary endpoints were the time to resolution of all symptoms, the severity of symptoms, and the duration of viral shedding.[13]
-
Virological Assessment: Nasal swabs were collected for virological analysis to confirm influenza infection and to assess viral shedding.[13]
Baloxavir Marboxil: CAPSTONE-1 (Phase 3, Randomized, Double-Blind, Controlled Trial)
-
Objective: To evaluate the efficacy and safety of a single dose of Baloxavir marboxil in otherwise healthy outpatients with acute uncomplicated influenza.
-
Study Design: Patients aged 12 to 64 years with fever and at least one respiratory and one systemic symptom within 48 hours of onset were randomized to receive a single dose of Baloxavir marboxil, a 5-day course of oseltamivir, or a placebo.
-
Treatment Regimen: A single oral dose of Baloxavir marboxil (40 mg for patients weighing < 80 kg and 80 mg for those ≥ 80 kg). Oseltamivir was administered at 75 mg twice daily for 5 days.
-
Efficacy Endpoints: The primary efficacy endpoint was the time to alleviation of influenza symptoms. Virologic endpoints included changes in infectious viral load.
-
Virological Assessment: Nasopharyngeal swabs were collected at baseline and at specified time points to measure viral titers and for resistance analysis.
Mandatory Visualization
Caption: Mechanism of action for Umifenovir as a viral fusion inhibitor.
Caption: Mechanism of action for Baloxavir marboxil as a cap-dependent endonuclease inhibitor.
Caption: Illustrative workflow for a comparative clinical trial of Umifenovir and Baloxavir.
Conclusion
This compound and Baloxavir marboxil are both effective treatment options for influenza A, but they operate through fundamentally different antiviral mechanisms. Umifenovir acts early to prevent viral entry, while Baloxavir inhibits a key step in viral replication. Clinical data suggests that Baloxavir may offer a more rapid reduction in viral load and a convenient single-dose regimen. However, Umifenovir has a longer history of clinical use in certain regions and has demonstrated a favorable safety profile.
The choice between these agents in a clinical setting may depend on various factors, including the patient's age, underlying health conditions, the specific influenza strain, and local resistance patterns. For researchers and drug development professionals, the distinct mechanisms of these drugs offer different avenues for the development of new antiviral strategies, including potential combination therapies. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative efficacy and to guide optimal clinical use.
References
- 1. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety, Tolerability, and Pharmacokinetics of the Novel Anti-influenza Agent Baloxavir Marboxil in Healthy Adults: Phase I Study Findings | springermedizin.de [springermedizin.de]
- 9. uspharmacist.com [uspharmacist.com]
- 10. Hemagglutinin docking analysis-based visual detection of antiviral therapeutic efficacy of umifenovir against influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of the Interaction between the Antiviral Drug Umifenovir and Umifenovir Encapsulated in Phospholipids Micelles (Nanosome/Umifenovir) with dsDNA as a Model for Pharmacogenomic Analysis by Electrochemical Methods [mdpi.com]
- 12. Clinical efficacy of umifenovir in influenza and ARVI (study ARBITR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Clinical efficacy of arbidol (umifenovir) in the therapy of influenza in adults: preliminary results of the multicenter double-blind randomized placebo-controlled study ARBITR] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Real-world effectiveness and safety of Baloxavir Marboxil or Oseltamivir in outpatients with uncomplicated influenza A: an ambispective, observational, multi-center study [frontiersin.org]
- 15. Safety and effectiveness of baloxavir marboxil for the treatment of influenza in Japanese clinical practice: A postmarketing surveillance of more than 3000 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Study on the clinical efficacy and safety of baloxavir marboxil tablets in the treatment of influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Antiviral Agents for Seasonal Influenza Outcomes in Healthy Adults and Children: A Systematic Review and Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Baloxavir Marboxil Single-dose Treatment in Influenza-infected Children: A Randomized, Double-blind, Active Controlled Phase 3 Safety and Efficacy Trial (miniSTONE-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Clinical efficacy of umifenovir in influenza and ARVI (study ARBITR). | Semantic Scholar [semanticscholar.org]
Combination Therapy for SARS-CoV-2: A Comparative Analysis of Umifenovir Hydrochloride Monohydrate and Remdesivir
For Researchers, Scientists, and Drug Development Professionals
The global scientific community continues its rigorous search for effective therapeutic strategies against SARS-CoV-2, the causative agent of COVID-19. Among the approaches explored, combination therapy using repurposed antiviral agents holds significant promise for enhancing efficacy and mitigating the risk of drug resistance. This guide provides a detailed comparison of two such agents, Umifenovir hydrochloride monohydrate and Remdesivir (B604916), focusing on their individual mechanisms of action, available clinical and in vitro data, and the theoretical rationale for their potential combined use.
Executive Summary
While no direct clinical or preclinical studies evaluating the combination of Umifenovir and Remdesivir for SARS-CoV-2 were identified in the available literature, their distinct antiviral mechanisms suggest a potential for synergistic or additive effects. Umifenovir primarily acts as a viral entry inhibitor, preventing the fusion of the viral envelope with the host cell membrane. In contrast, Remdesivir is a nucleotide analog prodrug that inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription. This fundamental difference in their targets within the viral life cycle provides a strong basis for exploring their combined efficacy.
This guide will present the available data for each drug as a monotherapy, including in vitro efficacy and clinical outcomes, to provide a comprehensive understanding of their individual profiles. Detailed experimental protocols for key antiviral assays are also provided to support further research in this area.
Mechanism of Action
The divergent mechanisms of Umifenovir and Remdesivir form the cornerstone of the rationale for their potential combination.
This compound: This broad-spectrum antiviral agent is primarily known to inhibit the entry of enveloped viruses.[1][2] Its proposed mechanism against SARS-CoV-2 involves interfering with the spike (S) protein-mediated fusion between the virus and the host cell membrane. Some studies also suggest it may affect intracellular trafficking processes essential for viral replication.[1]
Remdesivir: As a prodrug, Remdesivir is metabolized within the host cell to its active triphosphate form (RDV-TP).[3][4] RDV-TP acts as an ATP analog and is incorporated into the nascent viral RNA chain by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[3][5] This incorporation leads to delayed chain termination, effectively halting viral replication.[3][4]
Caption: Figure 1: Mechanisms of Action for Umifenovir and Remdesivir.
In Vitro Efficacy Data
The following tables summarize the available in vitro data for Umifenovir and Remdesivir against SARS-CoV-2. It is important to note that direct comparative studies under identical experimental conditions are limited.
Table 1: In Vitro Efficacy of Umifenovir against Coronaviruses
| Virus | Cell Line | EC50 (µM) | Selectivity Index (SI) | Reference |
| HCoV-229E | Vero E6 | 10.0 ± 0.5 | 9.8 | [6] |
| HCoV-OC43 | Vero E6 | 9.0 ± 0.4 | 10.8 | [6] |
| SARS-CoV-2 | Vero E6 | 15.37 ± 3.6 to 28.0 ± 1.0 | - | [6] |
Table 2: In Vitro Efficacy of Remdesivir against SARS-CoV-2
| Cell Line | EC50 (µM) | Reference |
| Vero E6 | 0.77 | [7] |
Clinical Trial Data
Clinical trials have evaluated both Umifenovir and Remdesivir as monotherapies for COVID-19, with varying results.
Table 3: Summary of Clinical Trial Outcomes for Umifenovir
| Study Design | Key Findings | Reference |
| Phase III, randomized, double-blind, placebo-controlled trial (n=132) | Umifenovir (800mg twice daily for 5 days) effectively reduced viral load to zero in an average of five days in mild to moderate symptomatic and asymptomatic patients. | [8][9] |
| Multicenter, open-label, randomized controlled trial (n=193) | Did not significantly improve broader patient-important outcomes compared to standard care. | [2][10] |
| Systematic review and meta-analysis | No significant benefit of using arbidol (B144133) (umifenovir) compared with non-antiviral treatment or other therapeutic agents. | [11] |
Table 4: Summary of Clinical Trial Outcomes for Remdesivir
| Study Design | Key Findings | Reference |
| Adaptive COVID-19 Treatment Trial (ACTT) (n=1063) | Median recovery time was 11 days for patients treated with remdesivir compared to 15 days for the placebo group. Mortality rate was 8.0% for the remdesivir group versus 11.6% for the placebo group. | [12][13] |
| Randomized, controlled trial | Significantly shortened the length of hospital stay in the intervention group compared with the control group (median 10 vs. 16 days). No significant difference in mortality rate. | |
| SOLIDARITY therapeutics trial (WHO) | Had no statistically significant effect on the mortality rate. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key in vitro assays used in antiviral drug screening.
Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for measuring neutralizing antibodies but can be adapted to assess the inhibitory effect of antiviral compounds on viral replication.
Principle: The ability of a compound to inhibit the formation of viral plaques (areas of cell death) in a cell monolayer is quantified.
Protocol:
-
Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero E6) in 12- or 24-well plates and incubate until confluent.
-
Compound Dilution: Prepare serial dilutions of the test compound (Umifenovir, Remdesivir, or combination).
-
Virus-Compound Incubation: Mix a known quantity of SARS-CoV-2 (e.g., 100 plaque-forming units) with each compound dilution and incubate for a specified period (e.g., 1 hour at 37°C) to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayer and inoculate with the virus-compound mixture. Allow for viral adsorption for 1 hour.
-
Overlay: After adsorption, remove the inoculum and add a semi-solid overlay (e.g., containing carboxymethylcellulose or agar) to restrict viral spread to adjacent cells, leading to localized plaque formation.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque development.
-
Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to a virus-only control. The 50% effective concentration (EC50) is determined from the dose-response curve.
Caption: Figure 2: Plaque Reduction Neutralization Test (PRNT) Workflow.
Cytotoxicity Assay (MTT Assay)
This assay is essential to determine the concentration at which a compound becomes toxic to the host cells, which is crucial for calculating the selectivity index.
Principle: The metabolic activity of viable cells is measured by their ability to reduce a tetrazolium salt (MTT) to a colored formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a "cells only" control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Caption: Figure 3: Cytotoxicity Assay (MTT) Workflow.
Conclusion and Future Directions
Umifenovir and Remdesivir present two distinct and potentially complementary mechanisms for inhibiting SARS-CoV-2 replication. While clinical data for Umifenovir has been mixed, Remdesivir has shown a modest benefit in reducing recovery time in hospitalized patients. The lack of direct preclinical or clinical data for their combination represents a significant knowledge gap.
Future research should prioritize in vitro studies to investigate potential synergistic or additive effects of this combination against various SARS-CoV-2 variants. Such studies would provide the necessary foundation for well-designed animal studies and, subsequently, clinical trials to evaluate the safety and efficacy of this combination therapy in COVID-19 patients. The detailed protocols provided in this guide can serve as a starting point for these crucial investigations. A logical workflow for future research is outlined below.
Caption: Figure 4: Proposed Research Workflow for Combination Therapy.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. Clinical Evaluation of Umifenovir as a Potential Antiviral Therapy for COVID-19: A Multi-center, Randomized, Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 5. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]
- 6. Remdesivir-ivermectin combination displays synergistic interaction with improved in vitro activity against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. thestatesman.com [thestatesman.com]
- 9. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cross-Resistance Between Umifenovir and Other Viral Fusion Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cross-resistance profiles between the broad-spectrum antiviral agent Umifenovir (Arbidol) and other viral fusion inhibitors. While direct comparative studies on cross-resistance are limited in publicly available literature, this document synthesizes existing data on resistance mechanisms to offer insights into potential cross-susceptibility. The information herein is intended to support further research and drug development efforts in the field of antiviral therapies.
Executive Summary
Umifenovir is a host-targeting antiviral that inhibits viral entry by preventing the fusion of the viral envelope with the host cell membrane. For influenza A virus, its primary target is the hemagglutinin (HA) glycoprotein.[1][2][3] Resistance to Umifenovir has been generated in vitro and is associated with specific amino acid substitutions in the HA protein, particularly in the HA2 subunit, which alter the stability and conformational changes required for fusion.[1][2][4] There is currently no evidence of naturally occurring, clinically significant resistance to Umifenovir.[5]
The potential for cross-resistance between Umifenovir and other fusion inhibitors depends on their respective binding sites and mechanisms of action. Inhibitors that share a binding pocket or rely on the same conformational state of the fusion protein are more likely to exhibit cross-resistance. This guide explores these potential interactions and outlines the experimental methodologies required to formally assess them.
Data Presentation: Umifenovir Resistance and Susceptibility
The following table summarizes in vitro data for Umifenovir against various viruses and details on resistance mutations identified in influenza A virus. Data on the susceptibility of these Umifenovir-resistant mutants to other specific fusion inhibitors is not extensively available in the literature.
| Virus | Cell Line | Assay Type | Umifenovir EC50/IC50 (µM) | Reference |
| Influenza A (H1N1)pdm09 | MDCK | ELISA | 8.4 ± 1.1 - 17.4 ± 5.4 | [6] |
| Influenza A (H3N2) | MDCK | ELISA | 8.4 ± 1.1 - 17.4 ± 5.4 | [6] |
| SARS-CoV-2 | Vero E6 | Plaque Assay | 15.37 ± 3.6 - 28.0 ± 1.0 | [7][8] |
| HCoV-229E | Vero E6 | Plaque Assay | 10.0 ± 0.5 | [7][8] |
| HCoV-OC43 | Vero E6 | Plaque Assay | 9.0 ± 0.4 | [7][8] |
| SARS-CoV | CMK-AH-1 | Plaque Assay | Significant suppression at 90 µM | [7][8] |
Table 1: In Vitro Antiviral Activity of Umifenovir. This table presents the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of Umifenovir against various respiratory viruses.
| Influenza A Strain | Resistance Mutation(s) in HA2 | Effect on HA Protein | Cross-Resistance Profile | Reference |
| A/chicken/Germany/27 (H7N7) | K51N, K117R, Q27N, Q42H | Increases the pH of fusion and destabilizes the pre-fusion conformation. | Data not available for other fusion inhibitors. | [1][2][3] |
| A/WSN/33 (H1N1) | M59I | Stabilizes the pre-fusion conformation. | Data not available for other fusion inhibitors. | [9] |
Table 2: Characterization of In Vitro Generated Umifenovir-Resistant Influenza A Mutants. This table details identified mutations conferring resistance to Umifenovir and their impact on the hemagglutinin (HA) protein. Information on cross-resistance to other fusion inhibitors is a critical gap in the current literature.
Experimental Protocols
Standard virological assays are employed to investigate antiviral resistance and cross-resistance. Below are detailed methodologies for key experiments.
Generation of Antiviral-Resistant Mutants by Serial Passage
This protocol describes the in vitro selection of virus variants with reduced susceptibility to a specific antiviral agent.
a. Materials:
-
Virus stock with a known titer (e.g., influenza A virus).
-
Susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells).
-
Cell culture medium and supplements.
-
Antiviral agent (e.g., Umifenovir) stock solution.
-
96-well or 6-well plates.
b. Procedure:
-
Initial Infection: Seed host cells in multi-well plates and grow to confluence.
-
Infect the cells with the virus at a low multiplicity of infection (MOI) in the presence of the antiviral agent at a concentration approximate to its EC50.
-
Incubate the infected cells until cytopathic effect (CPE) is observed.
-
Virus Harvest: Collect the supernatant containing the progeny virus.
-
Subsequent Passages: Use the harvested virus to infect fresh host cells, gradually increasing the concentration of the antiviral agent in each passage.
-
Continue this process for multiple passages to select for resistant viral populations.
-
Isolation and Characterization: Isolate viral clones from the resistant population by plaque assay.
-
Sequence the relevant viral genes (e.g., the HA gene for influenza) to identify mutations associated with resistance.
Plaque Reduction Neutralization Assay (PRNA)
This "gold standard" assay is used to quantify the susceptibility of a virus to a neutralizing agent by measuring the reduction in the number of viral plaques.[10][11][12][13]
a. Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates.
-
Virus stock of known titer.
-
Serial dilutions of the antiviral compound.
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose).
-
Staining solution (e.g., crystal violet) to visualize plaques.
b. Procedure:
-
Virus-Compound Incubation: Mix a standard amount of virus with serial dilutions of the antiviral compound and incubate.
-
Infection: Inoculate the confluent cell monolayers with the virus-compound mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for a defined period.
-
Overlay: Remove the inoculum and add the semi-solid overlay medium to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Visualization: Fix and stain the cells to visualize and count the plaques.
-
Analysis: Calculate the 50% inhibitory concentration (IC50) by determining the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.
Cell-Cell Fusion Assay
This assay measures the ability of a viral fusion protein to mediate the fusion of two different cell populations, a process that can be inhibited by fusion-inhibiting compounds.
a. Materials:
-
Effector cells: A cell line expressing the viral fusion protein (e.g., HA of influenza) and a reporter component (e.g., T7 RNA polymerase).
-
Target cells: A cell line expressing the appropriate receptor and a second reporter component (e.g., a luciferase gene under the control of a T7 promoter).
-
Antiviral compounds to be tested.
-
Low-pH buffer to trigger fusion for pH-dependent viruses like influenza.
-
Lysis buffer and substrate for the reporter system.
b. Procedure:
-
Co-culture: Mix effector and target cells in the presence of serial dilutions of the antiviral compound.
-
Fusion Induction: For pH-dependent viruses, briefly expose the co-culture to a low-pH medium to trigger the conformational changes in the fusion protein.
-
Incubation: Incubate the cells to allow for cell-cell fusion and subsequent reporter gene expression.
-
Reporter Gene Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Analysis: Determine the concentration of the antiviral compound that inhibits the fusion-dependent reporter signal by 50% (IC50).
Signaling Pathways and Experimental Workflows
Mechanism of Umifenovir Action and Resistance
Umifenovir inhibits viral entry by stabilizing the pre-fusion conformation of the influenza HA protein. This prevents the low pH-triggered conformational change necessary for the fusion of the viral and endosomal membranes. Resistance mutations in the HA2 subunit can destabilize the protein, lowering the energy barrier for the conformational change and thereby overcoming the stabilizing effect of the drug.
Caption: Mechanism of Umifenovir action and resistance pathway.
Experimental Workflow for Investigating Cross-Resistance
The following workflow outlines the steps to systematically investigate cross-resistance between Umifenovir and other viral fusion inhibitors.
Caption: Experimental workflow for cross-resistance studies.
Conclusion
The investigation of cross-resistance between Umifenovir and other viral fusion inhibitors is a critical area of research for the development of robust and durable antiviral strategies. While current data on Umifenovir resistance mechanisms in influenza virus are informative, there is a clear need for direct comparative studies that assess the susceptibility of Umifenovir-resistant mutants to other fusion inhibitors. The experimental protocols and workflows outlined in this guide provide a framework for conducting such studies. A deeper understanding of the potential for cross-resistance will be instrumental in designing effective combination therapies and anticipating the evolution of drug resistance in viral populations.
References
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. Characteristics of arbidol-resistant mutants of influenza virus: implications for the mechanism of anti-influenza action of arbidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Umifenovir susceptibility monitoring and characterization of influenza viruses isolated during ARBITR clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. In Vitro Plaque Reduction Neutralization Assay - Creative Biolabs [creative-biolabs.com]
Comparative Analysis of Umifenovir Hydrochloride Monohydrate's Antiviral Efficacy Against Zika Virus
A comprehensive guide for researchers and drug development professionals evaluating the therapeutic potential of Umifenovir and its alternatives against Zika virus infection. This document provides a detailed comparison of the in vitro antiviral activity of Umifenovir hydrochloride monohydrate with other notable antiviral agents, supported by experimental data and detailed methodologies.
Executive Summary
The emergence of Zika virus (ZIKV) as a global health concern has underscored the urgent need for effective antiviral therapies. Umifenovir (also known as Arbidol), a broad-spectrum antiviral agent, has demonstrated inhibitory activity against ZIKV. This guide presents a comparative analysis of Umifenovir's efficacy alongside other potential anti-ZIKV compounds, including Chloroquine, Sofosbuvir (B1194449), Favipiravir (B1662787), and Ribavirin. The data herein is intended to provide a clear, evidence-based resource for researchers to evaluate and compare the potential of these antiviral candidates.
Comparative Antiviral Activity
The following tables summarize the in vitro efficacy of this compound and comparator compounds against Zika virus. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50) are presented for various cell lines. A higher SI value indicates a more favorable therapeutic window.
Table 1: Antiviral Activity of Umifenovir (Arbidol) Against Zika Virus
| Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Vero | Not Specified | 10.57 ± 0.74 | >50 | >4.7 | [1] |
| Vero | Not Specified | 19.16 ± 0.29 | >50 | >2.6 | [1] |
Table 2: Antiviral Activity of Comparator Compounds Against Zika Virus
| Compound | Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Chloroquine | Vero | MR 766 | 9.82 | 134.54 | 13.7 | [2][3] |
| Chloroquine | hBMEC | MR 766 | 14.2 | 94.95 | 6.7 | [2][3] |
| Chloroquine | hNSC | MR 766 | 12.36 | >50 | >4.0 | [2][3] |
| Sofosbuvir | Huh-7 | Not Specified | ~4 | >10 | >2.5 | [4] |
| Sofosbuvir | BHK-21 | Brazilian ZIKV | Not Specified | Not Specified | 185 - 653 | [5] |
| Favipiravir | HeLa | Not Specified | 273.5 | >1000 | >3.7 | [6] |
| Favipiravir | SK-N-MC | Not Specified | 388.8 | >1000 | >2.6 | [6] |
| Favipiravir | Huh-7 | Not Specified | Not Specified | >1000 | Not Specified | [6] |
| Ribavirin | Vero | Not Specified | 121.7 µg/mL | >1000 µg/mL | >8.2 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Lines and Virus Culture
-
Cell Lines:
-
Vero cells (African green monkey kidney epithelial cells): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Huh-7 cells (human hepatoma cells): Cultured in DMEM with 10% FBS, penicillin, and streptomycin.
-
SH-SY5Y cells (human neuroblastoma cells): Grown in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS, penicillin, and streptomycin.
-
hBMEC (human brain microvascular endothelial cells): Maintained in specialized endothelial cell growth medium.
-
hNSC (human neural stem cells): Cultured in neural stem cell expansion medium.
-
-
Zika Virus Strains:
-
Various strains of ZIKV, including African (e.g., MR 766) and Asian lineages, are used for infection studies. Virus stocks are propagated in a suitable cell line (e.g., C6/36 mosquito cells or Vero cells) and titrated to determine the plaque-forming units (PFU) per milliliter.
-
Cytotoxicity Assay
The 50% cytotoxic concentration (CC50) of each compound is determined to assess its effect on cell viability.
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the compound dilutions.
-
Incubate the plates for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescent cell viability assay that measures ATP content.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.
Antiviral Activity Assays
This assay is considered the gold standard for quantifying the inhibition of infectious virus production.[8][9][10][11]
-
Seed susceptible cells (e.g., Vero cells) in 6- or 12-well plates and grow to confluence.
-
Prepare serial dilutions of the test compounds.
-
In a separate plate, pre-incubate a known amount of Zika virus (e.g., 100 PFU) with each compound dilution for 1 hour at 37°C.
-
Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) mixed with the corresponding compound concentration to restrict virus spread to adjacent cells.
-
Incubate the plates for 3-5 days to allow for plaque formation.
-
Fix the cells with a solution like 4% formaldehyde (B43269) and stain with a dye such as crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
This assay measures the ability of a compound to protect cells from virus-induced cell death.[12]
-
Seed cells in 96-well plates.
-
Pre-treat the cells with serial dilutions of the test compounds for a specified time.
-
Infect the cells with Zika virus at a specific multiplicity of infection (MOI).
-
Incubate the plates for several days until CPE is observed in the virus control wells.
-
Assess cell viability using methods described in the cytotoxicity assay.
-
The EC50 is the concentration of the compound that protects 50% of the cells from virus-induced death.
This method quantifies the effect of a compound on viral RNA replication.[13][14][15][16][17]
-
Seed cells in appropriate culture vessels and treat with serial dilutions of the test compounds.
-
Infect the cells with Zika virus.
-
At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cell supernatant to measure extracellular viral RNA or lyse the cells to measure intracellular viral RNA.
-
Extract the total RNA from the samples.
-
Perform a one-step or two-step qRT-PCR using primers and probes specific for a conserved region of the Zika virus genome.
-
Quantify the viral RNA levels and calculate the percentage of inhibition relative to the virus control.
-
The EC50 is the concentration of the compound that reduces viral RNA levels by 50%.
Mechanisms of Action & Signaling Pathways
Understanding the mechanisms by which these antiviral agents inhibit Zika virus is crucial for their development and potential combination therapies.
Umifenovir (Arbidol)
Umifenovir is a broad-spectrum antiviral that primarily acts as a virus entry inhibitor.[18] Its proposed mechanism involves interfering with the fusion of the viral envelope with the host cell membrane, a critical step for the release of the viral genome into the cytoplasm.
Comparator Compounds
-
Chloroquine: This antimalarial drug is known to increase the pH of endosomes.[19] Since Zika virus entry is pH-dependent, Chloroquine's alkalinizing effect on endosomes is thought to block the conformational changes in the viral envelope proteins required for fusion with the endosomal membrane, thereby trapping the virus within the endosome.[18][20]
-
Sofosbuvir: This is a nucleotide analog prodrug that, once metabolized to its active triphosphate form, acts as a chain terminator for the viral RNA-dependent RNA polymerase (RdRp).[5][21][22][23] By incorporating into the growing viral RNA strand, it prematurely stops replication.
-
Favipiravir: Also a nucleotide analog, Favipiravir is converted to its active form, which is recognized by the viral RdRp.[24][25][26] It is believed to act through lethal mutagenesis, causing an accumulation of errors in the viral genome during replication, leading to the production of non-viable virus particles.[24]
-
Ribavirin: This guanosine (B1672433) analog has multiple proposed mechanisms of action, including the inhibition of the host enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular GTP pools necessary for viral RNA synthesis.[27][28][29][30] It can also act as a direct inhibitor of the viral RdRp and induce mutations in the viral genome.[28]
Zika Virus and Host Signaling Pathways
Zika virus infection significantly modulates host cell signaling pathways to facilitate its replication and evade the immune response.
Caption: Zika virus entry, replication, and immune evasion pathway.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for assessing the antiviral activity of compounds against Zika virus.
Caption: General workflow for in vitro antiviral screening against Zika virus.
Caption: Comparative mechanisms of action of antiviral agents against Zika virus.
References
- 1. Antiviral efficacy of favipiravir against Zika and SARS-CoV-2 viruses in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Cell-line dependent antiviral activity of sofosbuvir against Zika virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Favipiravir Inhibits Zika Virus (ZIKV) Replication in HeLa Cells by Altering Viral Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zika Virus Replication Is Substantially Inhibited by Novel Favipiravir and Interferon Alpha Combination Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 9. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. | Semantic Scholar [semanticscholar.org]
- 10. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]
- 11. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.com]
- 13. fda.gov [fda.gov]
- 14. Optimization of qRT-PCR assay for Zika virus detection in human serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. nzytech.com [nzytech.com]
- 17. researchgate.net [researchgate.net]
- 18. Chloroquine, an Endocytosis Blocking Agent, Inhibits Zika Virus Infection in Different Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chloroquine - Wikipedia [en.wikipedia.org]
- 20. Chloroquine inhibits endosomal viral RNA release and autophagy-dependent viral replication and effectively prevents maternal to fetal transmission of Zika virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. zikaction.org [zikaction.org]
- 22. The FDA-approved Drug Sofosbuvir Inhibits Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The clinically approved antiviral drug sofosbuvir inhibits Zika virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Favipiravir Suppresses Zika Virus (ZIKV) through Activity as a Mutagen - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Mechanism of Action: How Favipiravir 400mg Combats RNA Viruses | Reliable Canadian Pharmacy [reliablecanadianpharmacy.com]
- 26. news-medical.net [news-medical.net]
- 27. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ribavirin inhibits Zika virus (ZIKV) replication in vitro and suppresses viremia in ZIKV-infected STAT1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Ribavirin inhibits Zika virus (ZIKV) replication in vitro and suppresses viremia in ZIKV-infected STAT1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
In Vitro Showdown: Umifenovir Versus Neuraminidase Inhibitors in the Fight Against Influenza
For Immediate Release
In the landscape of antiviral research, a head-to-head comparison of different therapeutic agents at the preclinical stage is crucial for guiding drug development and clinical strategy. This guide provides a detailed in vitro comparison of Umifenovir (Arbidol), a host-targeting fusion inhibitor, and the neuraminidase inhibitor class of drugs, which includes Oseltamivir, Zanamivir, Peramivir, and Laninamivir. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
Umifenovir and neuraminidase inhibitors target different stages of the influenza virus life cycle, representing two distinct antiviral strategies.
Umifenovir , an indole-derivative, primarily acts as a viral entry inhibitor. It is understood to interact with the hemagglutinin (HA) protein on the surface of the influenza virus. This interaction stabilizes the HA protein, preventing the conformational changes that are necessary for the fusion of the viral envelope with the host cell's endosomal membrane. By blocking this fusion step, Umifenovir effectively traps the virus within the endosome, preventing the release of the viral genome into the cytoplasm and halting the infection at its inception.[1][2] Some studies also suggest that Umifenovir may have immunomodulatory effects.[3]
Neuraminidase inhibitors , on the other hand, target a later stage of the viral life cycle: the release of new virus particles from an infected cell. Neuraminidase is a viral enzyme that cleaves sialic acid residues from the host cell surface, which the newly formed virions are attached to. By inhibiting this enzyme, drugs like Oseltamivir, Zanamivir, Peramivir, and Laninamivir prevent the release of progeny virions, thus limiting the spread of the infection to other cells.[4][5]
Head-to-Head: In Vitro Efficacy
Direct comparative studies providing a side-by-side analysis of the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of Umifenovir and a range of neuraminidase inhibitors against the same viral strains in the same assay are limited in publicly available literature. However, a key study by Leneva et al. (2005) provides a direct comparison of the percentage of viral reproduction inhibition. The study concluded that Arbidol (B144133) (Umifenovir) is not inferior to neuraminidase inhibitors in its inhibiting activity against influenza A and B viruses.[6][7]
Below is a summary of the in vitro inhibitory activity from this study, supplemented with IC50 and EC50 values from other relevant in vitro research to provide a broader context for comparison. It is important to note that IC50 and EC50 values can vary significantly based on the specific virus strain, cell line, and experimental assay used.
Table 1: In Vitro Inhibition of Influenza Virus Reproduction by Umifenovir and Neuraminidase Inhibitors
| Virus Strain | Drug | Concentration (µg/mL) | % Inhibition of Viral Reproduction[8] |
| Influenza A/PR/8/34 (H1N1) | Umifenovir | 10 | 80 |
| Zanamivir | 10 | 75 | |
| Oseltamivir carboxylate | 10 | 73 | |
| Influenza A/Singapore/1/57 (H2N2) | Umifenovir | 10 | 80 |
| Zanamivir | 10 | 81 | |
| Oseltamivir carboxylate | 10 | 79 | |
| Influenza A/Taiwan/79 (H3N2) | Umifenovir | 10 | 79 |
| Zanamivir | 10 | 85 | |
| Oseltamivir carboxylate | 10 | 77 | |
| Influenza A/Mississippi/85 (H3N2) | Umifenovir | 10 | 83 |
| Zanamivir | 10 | 84 | |
| Oseltamivir carboxylate | 10 | 80 | |
| Influenza B/Lee/40 | Umifenovir | 10 | 60 |
| Zanamivir | 10 | 65 | |
| Oseltamivir carboxylate | 10 | 68 |
Table 2: Comparative IC50/EC50 Values of Umifenovir and Neuraminidase Inhibitors from Various In Vitro Studies
| Drug | Virus Strain | Cell Line | Assay Type | IC50/EC50 | Reference |
| Umifenovir (Arbidol) | Influenza A/FM/1/47 (H1N1) | MDCK | MTT Assay | 4.4 - 12.1 µM | [9] |
| Influenza A/PR/8/34 (H1N1) | Not Specified | Not Specified | 2.7 - 13.8 µg/mL | [6][10] | |
| Oseltamivir carboxylate | Influenza A/H1N1 | MDCK | Plaque Reduction | ~0.01-0.1 nM | [11] |
| Influenza B | MDCK | Plaque Reduction | ~0.1-1 nM | [11] | |
| Zanamivir | Influenza A (clinical isolates) | MDCK | NA Inhibition | 0.26 - 1.95 nM | [12] |
| Influenza B (clinical isolates) | MDCK | NA Inhibition | 1.36 nM (median) | [12] | |
| Peramivir | Influenza A (H1N1) | MDCK | NA Inhibition | ~0.05-0.5 nM | [13] |
| Influenza B | MDCK | NA Inhibition | ~0.1-1 nM | [13] |
Note: IC50/EC50 values are highly dependent on the experimental conditions and should be compared with caution across different studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are summaries of common experimental protocols used to assess the antiviral activity of these compounds.
Enzyme Immunoassay (EIA) for Viral Antigen Expression
This method, as described in the comparative study by Leneva et al. (2005), assesses the ability of a compound to inhibit the expression of viral antigens in infected cells.[7]
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in 96-well plates to form a monolayer.
-
Virus Infection: The cell monolayer is infected with a specific strain of influenza virus.
-
Drug Treatment: Various concentrations of the antiviral drugs (Umifenovir, Oseltamivir, Zanamivir) are added to the infected cells. Control wells with no drug are included.
-
Incubation: The plates are incubated to allow for viral replication and protein expression.
-
Antigen Detection: After incubation, the cells are fixed and permeabilized. A primary antibody specific to an influenza viral antigen (e.g., nucleoprotein) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Development: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Data Analysis: The optical density is measured using a spectrophotometer. The percentage of inhibition of viral antigen expression is calculated relative to the virus control wells without any drug.
Plaque Reduction Assay
This is a gold-standard assay for quantifying the inhibition of viral replication.
-
Cell Seeding: A confluent monolayer of susceptible cells (e.g., MDCK) is prepared in multi-well plates.
-
Virus Adsorption: The cell monolayer is infected with a known amount of virus for a short period to allow for viral attachment and entry.
-
Overlay Application: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) mixed with various concentrations of the antiviral drug. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized areas of cell death called plaques.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), which stains the living cells but leaves the plaques as clear zones.
-
Data Analysis: The number of plaques in each well is counted. The concentration of the drug that reduces the number of plaques by 50% (IC50) is determined.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death and morphological changes (cytopathic effect).
-
Cell Plating: Cells are seeded in 96-well plates.
-
Infection and Treatment: Cells are infected with the virus in the presence of serial dilutions of the antiviral drug.
-
Incubation: Plates are incubated until significant CPE is observed in the virus control wells (no drug).
-
CPE Assessment: The extent of CPE is often assessed visually or quantified using a cell viability assay (e.g., MTT or neutral red uptake assay).
-
Data Analysis: The concentration of the drug that protects 50% of the cells from virus-induced death (EC50) is calculated.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Mechanisms of Action of Umifenovir and Neuraminidase Inhibitors.
Caption: Generalized Experimental Workflow for In Vitro Antiviral Assays.
Conclusion
Umifenovir and neuraminidase inhibitors represent two effective, yet mechanistically distinct, classes of anti-influenza drugs. While neuraminidase inhibitors are a cornerstone of influenza treatment worldwide, Umifenovir is a widely used alternative in several countries with a unique mechanism that targets viral entry. The available in vitro data suggests that Umifenovir has a comparable inhibitory effect on influenza virus replication to that of neuraminidase inhibitors. The choice of compound for further development or clinical use may depend on various factors, including the specific influenza strain, the potential for drug resistance, and the desired therapeutic window. This guide provides a foundational in vitro comparison to aid researchers in their ongoing efforts to combat influenza.
References
- 1. Characteristics of arbidol-resistant mutants of influenza virus: implications for the mechanism of anti-influenza action of arbidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arbidol: a broad-spectrum antiviral compound that blocks viral fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral and anti-inflammatory activity of arbidol hydrochloride in influenza A (H1N1) virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Sensitivity of various influenza virus strains to arbidol. Influence of arbidol combination with different antiviral drugs on reproduction of influenza virus A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arbidol.org [arbidol.org]
- 8. Works as well as Tamiflu [arbidol.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Antiviral activity of arbidol against influenza A virus, respiratory syncytial virus, rhinovirus, coxsackie virus and adenovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Meta-analysis of clinical trial data for Umifenovir hydrochloride monohydrate in respiratory infections
A comprehensive review of clinical trial data positions Umifenovir hydrochloride monohydrate as a notable antiviral agent for respiratory infections, particularly influenza and COVID-19. This guide provides a detailed comparison with other widely used antivirals—Oseltamivir, Favipiravir, and Baloxavir—supported by experimental data from key clinical studies.
Executive Summary
Umifenovir, a broad-spectrum antiviral, has demonstrated efficacy in reducing the duration and severity of symptoms in respiratory viral infections. Its primary mechanism of action involves the inhibition of virus-cell membrane fusion, a critical step in the viral lifecycle. Clinical trials, most notably the ARBITR study in influenza patients, have provided quantitative evidence of its effectiveness. When compared to other antivirals, Umifenovir shows a competitive efficacy and safety profile. For instance, in a head-to-head trial against Favipiravir for COVID-19, while Favipiravir showed a faster time to symptom relief for fever and cough, there was no significant difference in the overall clinical recovery rate at day 7. Meta-analyses of Oseltamivir and Baloxavir in influenza offer a broader context for Umifenovir's performance, highlighting differences in their mechanisms of action and clinical endpoints.
Comparative Efficacy of Antiviral Agents
The following tables summarize the quantitative data from key clinical trials and meta-analyses, providing a comparative overview of the efficacy of Umifenovir and its alternatives in treating influenza and COVID-19.
Table 1: Efficacy of Umifenovir in Influenza (ARBITR Trial) [1][2][3]
| Outcome Measure | Umifenovir Group | Placebo Group | P-value |
| Time to Resolution of All Symptoms | |||
| Proportion of patients with symptom resolution within 60 hours | 23.8% | 4.2% | < 0.05 |
| Duration of Intoxication Symptoms | |||
| Fever duration | 67.96 hours | 75.32 hours | 0.037 |
| Headache duration | 52.78 hours | 63.28 hours | 0.013 |
| Muscle pain duration | 52.23 hours | 59.08 hours | 0.023 |
| Weakness duration | 76.90 hours | 88.89 hours | 0.008 |
| Viral Shedding | |||
| Proportion of patients shedding virus on day 4 | 25% | 53% | < 0.05 |
Table 2: Comparative Efficacy of Umifenovir vs. Favipiravir in Moderate COVID-19 [4][5][6][7]
| Outcome Measure | Umifenovir Group (n=120) | Favipiravir Group (n=116) | P-value |
| Clinical Recovery Rate at Day 7 | 51.67% (62/120) | 61.21% (71/116) | 0.1396 |
| Time to Defervescence (Median) | Not Reported | Favipiravir showed a 1.70-day shorter time | < 0.0001 |
| Time to Cough Relief (Median) | Not Reported | Favipiravir showed a 1.75-day shorter time | < 0.0001 |
| Adverse Events | |||
| Most frequent in Favipiravir group | Increased serum uric acid (13.8%) | - | 0.0014 |
Table 3: Efficacy of Oseltamivir in Influenza (Meta-analysis of Randomized Controlled Trials) [8][9][10]
| Outcome Measure | Oseltamivir Group | Placebo Group | Finding |
| Time to Alleviation of All Symptoms (Median) | 97.5 hours | 122.7 hours | 21% shorter time with Oseltamivir |
| Lower Respiratory Tract Complications | 4.9% | 8.7% | Reduced risk with Oseltamivir |
| Hospital Admission | Reduced risk with Oseltamivir | - | - |
| Adverse Events (Increased Risk) | Nausea, Vomiting | - | - |
Table 4: Efficacy of Baloxavir in Influenza (Meta-analysis vs. Placebo and Oseltamivir) [11][12][13]
| Outcome Measure | Baloxavir vs. Placebo | Baloxavir vs. Oseltamivir |
| Time to Alleviation of Symptoms | Significantly shorter (Mean Difference: -26.32 hours) | Insignificantly shorter (Mean Difference: -1.29 hours) |
| Viral Titer and RNA Load | Significant decline | Significant decline |
| Adverse Events | Lower risk | Lower risk |
Mechanisms of Action: A Visual Comparison
The antiviral agents discussed employ distinct strategies to inhibit viral replication. The following diagrams illustrate their primary mechanisms of action.
Detailed Experimental Protocols
A summary of the methodologies employed in the key clinical trials is provided below to facilitate a deeper understanding of the presented data.
ARBITR Study (Umifenovir for Influenza)[1][3][14]
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.
-
Participants: 293 adults (18-65 years) with influenza or acute respiratory tract infection of no more than 36 hours duration.
-
Intervention: Patients were randomized to receive either oral Umifenovir (200 mg four times daily for 5 days) or a placebo.
-
Primary Efficacy Endpoints:
-
Time to resolution of all symptoms.
-
Severity of symptoms and illness.
-
Duration of virus shedding.
-
-
Method of Analysis: The efficacy of Umifenovir was evaluated in the subgroup of patients with confirmed influenza.
Umifenovir vs. Favipiravir for COVID-19[4][5][6][7]
-
Study Design: A prospective, randomized, controlled, open-label multicenter trial.
-
Participants: 240 adult patients with confirmed COVID-19.
-
Intervention: Patients were randomly assigned (1:1) to receive either:
-
Umifenovir Group: Conventional therapy plus Umifenovir (200mg three times a day) for 10 days.
-
Favipiravir Group: Conventional therapy plus Favipiravir (1600mg twice on the first day, followed by 600mg twice a day) for 10 days.
-
-
Primary Outcome: Clinical recovery rate at Day 7.
-
Secondary Outcomes:
-
Time to relief for pyrexia and cough.
-
Rate of auxiliary oxygen therapy or mechanical ventilation.
-
-
Safety Assessment: Safety data were collected for 17 days.
Experimental Workflow
The following diagram illustrates a generalized workflow for a randomized controlled clinical trial of antiviral agents in respiratory infections, based on the protocols of the cited studies.
Conclusion
This compound is an effective antiviral for the treatment of respiratory infections, with a mechanism of action centered on inhibiting viral entry into host cells. Clinical data, particularly from the ARBITR trial, demonstrates its ability to shorten the duration of influenza symptoms and reduce viral shedding. In the context of COVID-19, its efficacy in achieving clinical recovery is comparable to Favipiravir, although the latter may offer faster symptom relief.
Compared to neuraminidase inhibitors like Oseltamivir and the endonuclease inhibitor Baloxavir, Umifenovir presents a different therapeutic approach. While direct comparative trials with Oseltamivir and Baloxavir are limited, meta-analyses of these drugs in influenza provide valuable benchmarks. Oseltamivir is well-established in reducing symptom duration and complications, while Baloxavir shows a strong virological response and a favorable safety profile.
The choice of antiviral agent will depend on the specific virus, the patient population, and the desired clinical outcomes. Umifenovir remains a valuable option in the armamentarium against respiratory viruses, and further head-to-head comparative studies will be beneficial in more precisely defining its clinical positioning.
References
- 1. [Clinical efficacy of arbidol (umifenovir) in the therapy of influenza in adults: preliminary results of the multicenter double-blind randomized placebo-controlled study ARBITR] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Clinical efficacy of arbidol (umifenovir) in the therapy of influenza in adults: preliminary results of the multicenter double-blind randomized placebo-controlled study ARBITR]. | Semantic Scholar [semanticscholar.org]
- 3. Clinical efficacy of umifenovir in influenza and ARVI (study ARBITR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. Favipiravir Versus Arbidol for Clinical Recovery Rate in Moderate and Severe Adult COVID-19 Patients: A Prospective, Multicenter, Open-Label, Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Favipiravir Versus Arbidol for Clinical Recovery Rate in Moderate and Severe Adult COVID-19 Patients: A Prospective, Multicenter, Open-Label, Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oseltamivir treatment for influenza in adults: a meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. meta-analysis investigating effectiveness and side-effects of Tamiflu (oseltamivir) for seasonal influenza | Science Media Centre [sciencemediacentre.org]
- 11. Clinical efficacy and Safety of Baloxavir Marboxil compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical efficacy and Safety of Baloxavir Marboxil compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical efficacy and Safety of Baloxavir Marboxil compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of Umifenovir Hydrochloride Monohydrate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Umifenovir hydrochloride monohydrate in a laboratory setting. The following procedures are designed to ensure the safety of personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
This compound is categorized as a substance that causes skin and eye irritation.[1][2][3] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[2][3] In case of contact, immediately flush the affected area with plenty of water.[1][2] If irritation persists, seek medical attention.[1][2]
Waste Classification and Segregation
Proper disposal begins with correct waste classification and segregation. Based on guidelines from the Environmental Protection Agency (EPA), pharmaceutical waste is broadly categorized as either hazardous or non-hazardous.[4]
Key Disposal Principles:
-
Do Not Dispose in Standard Trash or Sewer: this compound should not be disposed of with household garbage or flushed down the drain.[1] This prevents contamination of water supplies and soil.[5][6]
-
Segregation is Crucial: Properly segregate pharmaceutical waste based on its classification to ensure compliance and cost-effective disposal.[4]
-
Follow Official Regulations: Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1][2]
The following table summarizes the general classification of pharmaceutical waste:
| Waste Category | Description | Recommended Container | Disposal Method |
| Hazardous Pharmaceutical Waste | Waste that exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity under the Resource Conservation and Recovery Act (RCRA). | Black, clearly labeled "Hazardous Waste Pharmaceuticals" | Incineration at a permitted treatment, storage, and disposal facility (TSDF).[4][7] |
| Non-Hazardous Pharmaceutical Waste | Pharmaceuticals that do not meet the EPA's criteria for hazardous waste. | Blue or white | May be incinerated at a medical waste treatment facility or a waste-to-energy plant.[4] |
| Trace Chemotherapy Waste | Items such as empty vials, syringes, and PPE that are contaminated with chemotherapy agents. | Yellow | Incineration at a medical waste treatment facility.[4] |
| Controlled Substances | Drugs regulated by the Drug Enforcement Administration (DEA) due to their potential for abuse. | Specific containers as per DEA regulations. | Must be destroyed using a DEA-approved method to render them "non-retrievable." |
While a specific RCRA classification for this compound is not explicitly available in the provided search results, it is best practice to handle it as hazardous pharmaceutical waste due to its irritant properties and the general principle of treating uncertain pharmaceutical waste as hazardous to mitigate risk.[4]
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the disposal of this compound from a research or drug development laboratory.
Experimental Protocol: Disposal of this compound
-
Containment:
-
Place all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, empty vials) into a designated, properly labeled, leak-proof hazardous waste container. This container should be black to signify hazardous pharmaceutical waste.[7]
-
For solutions containing this compound, collect them in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[1]
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Ensure that the waste is transported by a certified hazardous materials carrier and that a hazardous waste manifest is completed to document the "cradle-to-grave" management of the waste.[4]
-
-
Final Treatment:
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive approach to the disposal of this compound ensures a safe laboratory environment and adherence to environmental regulations. Always consult your institution's specific safety and disposal protocols.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. biosynth.com [biosynth.com]
- 4. danielshealth.com [danielshealth.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Essential Safety and Logistics for Handling Umifenovir Hydrochloride Monohydrate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential guidance for the safe operational use and disposal of Umifenovir hydrochloride monohydrate, a potent antiviral agent.
Compound Hazard Profile:
This compound is classified as a substance that causes skin irritation and serious eye irritation[1][2][3]. It is crucial to avoid inhalation, ingestion, and contact with skin and eyes[1][3][4]. The compound is a crystalline solid, and its dust can be easily aerosolized, necessitating stringent handling protocols to minimize exposure[4].
Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum PPE required when handling this compound.
| Activity | Required Personal Protective Equipment |
| Low-Energy Procedures | - Disposable, low-linting gown or coverall with elastic cuffs. |
| (e.g., weighing, preparing solutions within a containment device) | - Double-gloving with nitrile gloves; change outer gloves frequently. |
| - Disposable shoe covers. | |
| - Head and hair cover. | |
| - Chemical safety goggles or a face shield[1][3]. | |
| - NIOSH/MSHA or European Standard EN 149 approved respirator[3]. | |
| High-Energy Procedures | - All PPE listed for low-energy procedures. |
| (e.g., sonicating, vortexing, or any operation outside a primary containment device) | - Consideration of a full-body protective suit for complete coverage. |
| Unpacking Shipments | - Nitrile gloves. |
| - Safety glasses. |
Operational and Disposal Plan
A systematic approach to handling, from receipt of the compound to its final disposal, is critical for safety and regulatory compliance.
Step 1: Receiving and Unpacking
-
Visual Inspection: Upon receipt, visually inspect the external packaging for any signs of damage.
-
PPE: At a minimum, wear nitrile gloves and safety glasses during unpacking.
-
Location: Unpack the shipment in a designated laboratory area, away from high-traffic zones.
-
Verification: Confirm that the container is tightly sealed and the product identity matches the order specifications.
-
Storage: Immediately transfer the compound to the appropriate, designated storage location.
Step 2: Storage
-
Short-Term Storage (days to weeks): Store in a dry, dark environment at 0 - 4°C[5].
-
Long-Term Storage (months to years): For extended periods, store at -20°C[5][6].
-
Container Integrity: Always keep the container tightly sealed to prevent moisture absorption and contamination[1][2].
-
Environment: Store in a cool, well-ventilated area away from direct sunlight and sources of ignition[1].
-
Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents[1].
Step 3: Handling and Preparation of Solutions
-
Designated Area: All handling of powdered this compound must occur within a certified containment device, such as a Class II Biological Safety Cabinet or a barrier isolator, to prevent aerosolization[1].
-
PPE: Adhere to the PPE requirements outlined in the table above.
-
Weighing: Use a dedicated, calibrated analytical balance inside the containment device.
-
Dissolving: When preparing solutions, dissolve the solid in the chosen solvent (e.g., DMSO, ethanol) within the containment device[4]. If preparing aqueous solutions, first dissolve in an organic solvent like DMF and then dilute with the aqueous buffer[4].
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
Step 4: Spill Management
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated[1].
-
PPE: Don the appropriate full PPE before addressing the spill.
-
Containment: For liquid spills, absorb with an inert, finely-powdered material like diatomite or universal binders[1]. For solid spills, carefully collect the powder without creating dust.
-
Cleaning: Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1].
-
Disposal: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal[1].
Step 5: Disposal
-
Waste Classification: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collection: Place all contaminated waste into clearly labeled, sealed containers.
-
Regulatory Compliance: Dispose of the substance and contaminated materials in accordance with all applicable federal, state, and local regulations[1]. Do not dispose of with household garbage or allow it to enter sewage systems[2].
Experimental Protocols
Solubility and Stock Solution Preparation
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF)[4]. It is sparingly soluble in aqueous buffers[4].
-
To prepare a stock solution:
-
Inside a certified containment device, accurately weigh the desired amount of the crystalline solid.
-
Add the chosen solvent (e.g., DMSO) to the solid.
-
If necessary, gently vortex or sonicate to ensure complete dissolution.
-
For aqueous solutions, first dissolve the compound in DMF and then dilute with the aqueous buffer of choice to the desired final concentration[4]. Note that the solubility in a 1:8 solution of DMF:PBS (pH 7.2) is approximately 0.1 mg/ml[4]. Aqueous solutions are not recommended for storage for more than one day[4].
-
Visual Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
